molecular formula C30H32F10O11 B606184 Bis-PEG7-PFP ester CAS No. 1334170-01-2

Bis-PEG7-PFP ester

Numéro de catalogue: B606184
Numéro CAS: 1334170-01-2
Poids moléculaire: 758.6 g/mol
Clé InChI: NEFPGEFWBAKGRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis-PEG7-PFP ester is a PEG Linker.

Propriétés

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F10O11/c31-19-21(33)25(37)29(26(38)22(19)34)50-17(41)1-3-43-5-7-45-9-11-47-13-15-49-16-14-48-12-10-46-8-6-44-4-2-18(42)51-30-27(39)23(35)20(32)24(36)28(30)40/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFPGEFWBAKGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F10O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119418
Record name 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334170-01-2
Record name 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334170-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG7-PFP Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG7-PFP ester is a sophisticated, homobifunctional crosslinking reagent designed for the covalent conjugation of amine-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a particular focus on its advantages in stability and efficiency over traditional crosslinkers. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to equip researchers with the necessary knowledge for its effective implementation in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

In the realm of bioconjugation, the ability to stably and efficiently link biomolecules is paramount. This compound has emerged as a superior tool for this purpose. It is composed of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units, flanked by two pentafluorophenyl (PFP) ester reactive groups. This structure provides a unique combination of enhanced aqueous solubility, precise spacer length, and highly efficient amine-reactive chemistry. The PFP esters, in particular, offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their greater resistance to hydrolysis, leading to more efficient and reproducible conjugations.[1][2]

Core Concepts and Chemical Properties

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups capable of forming covalent bonds with two amine-containing molecules.[3]

IUPAC Name: bis(perfluorophenyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate

Chemical Structure and Properties
PropertyValue
Chemical Formula C30H32F10O11
Molecular Weight 758.56 g/mol
CAS Number 1334170-01-2
Appearance White to off-white solid or viscous liquid
Solubility Soluble in organic solvents (DMSO, DMF); forms an emulsion in aqueous buffers
Reactive Groups Pentafluorophenyl (PFP) Esters
Spacer Arm Heptaethylene glycol (PEG7)
Reactivity Primary and secondary amines (e.g., lysine (B10760008) ε-amino group, N-terminal α-amino group)

Mechanism of Action: Amine Acylation

The core functionality of this compound lies in the reaction of its PFP ester groups with nucleophilic primary amines. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon of the ester highly electrophilic and the pentafluorophenolate a good leaving group. This facilitates a nucleophilic acyl substitution reaction with an amine, resulting in the formation of a stable and irreversible amide bond.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PFP_Ester This compound (R-O-C(O)-C6F5) Reaction_Step Nucleophilic Acyl Substitution (pH 7.2 - 8.5) PFP_Ester->Reaction_Step Electrophile Amine Amine-containing Molecule (R'-NH2) Amine->Reaction_Step Nucleophile Conjugate Stable Amide Bond (R-O-C(O)-NH-R') Reaction_Step->Conjugate Forms Byproduct Pentafluorophenol (HO-C6F5) Reaction_Step->Byproduct Releases

Caption: Reaction mechanism of PFP ester with a primary amine.

Quantitative Data: The PFP Ester Advantage

A critical advantage of PFP esters is their enhanced stability in aqueous solutions compared to NHS esters.[4] Spontaneous hydrolysis is a major competing reaction for active esters, reducing conjugation efficiency.

Table 1: Comparative Stability of Active Esters in Aqueous Solution
Active EsterSolvent SystemHalf-life (t½)
Pentafluorophenyl (PFP) Ester Aqueous AcetonitrileNo detectable decomposition after 300 hours[5]
N-Hydroxysuccinimide (NHS) Ester Aqueous Acetonitrile~140 hours[5]
Anhydride Aqueous Acetonitrile~140 hours[5]
Acyl Chloride Aqueous AcetonitrileFully decomposed within 15 minutes[5]
Table 2: pH-Dependent Hydrolysis of an NHS Ester (for reference)
pHHalf-life (t½) of NHS Ester
8.0 210 minutes[5][7]
8.5 180 minutes[5][7]
9.0 125 minutes[5][7]

Kinetic studies have also shown PFP esters to have superior reactivity towards aminolysis (the desired reaction with amines). The pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be 2.46 x 10⁻¹ s⁻¹, which is significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide) analogue.[1][8][9]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general framework for crosslinking two proteins (Protein A and Protein B) using this compound.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure both protein solutions are at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[4]

  • Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not store the stock solution.[5]

  • Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of Protein A. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Purification (Step 1): Remove the excess, unreacted this compound from the now-activated Protein A using a desalting column or dialysis against the reaction buffer.

  • Second Conjugation: Add Protein B to the purified, activated Protein A. The molar ratio will depend on the desired final conjugate.

  • Incubation (Step 2): Incubate for another 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to deactivate any remaining PFP ester groups.

  • Purification (Final): Purify the final conjugate from byproducts and unreacted proteins using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

  • Analysis: Analyze the reaction products by SDS-PAGE to confirm crosslinking.

G

Caption: Experimental workflow for protein-protein conjugation.

Proposed Synthesis of this compound

While this compound is commercially available, a plausible synthetic route from heptaethylene glycol involves a two-step process.

  • Dicarboxylation of PEG: Heptaethylene glycol is reacted with an excess of a protected dicarboxylic acid derivative (e.g., succinic anhydride) to form the dicarboxylic acid of PEG7.

  • Esterification: The resulting dicarboxylic acid is then activated and esterified using pentafluorophenol. A common method is to use a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an anhydrous organic solvent.

Applications in Drug Development

PEGylation

The hydrophilic PEG7 spacer improves the pharmacokinetic properties of conjugated molecules. PEGylation can increase solubility, reduce aggregation, and decrease the immunogenicity of therapeutic proteins and peptides.[3]

PROTAC Development

This compound is an ideal linker for the synthesis of PROTACs.[10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation. The defined length and hydrophilicity of the PEG7 linker can be crucial for optimizing the formation and stability of this ternary complex.[3][11]

G

Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound represents a significant advancement in the field of bioconjugation. Its enhanced stability to hydrolysis and high reactivity towards amines make it a more efficient and reliable tool than traditional NHS ester-based crosslinkers. For researchers in drug development and fundamental science, this reagent offers a robust method for creating stable, well-defined conjugates, from PEGylated proteins to sophisticated PROTACs, thereby accelerating the development of next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Bis-PEG7-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Bis-PEG7-PFP ester, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics research.

Core Chemical Properties

This compound is a chemical compound featuring two pentafluorophenyl (PFP) ester reactive groups at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics beneficial for covalently linking amine-containing molecules.

Summary of Chemical Data
PropertyValueSource(s)
Chemical Name bis(perfluorophenyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate[1]
Synonyms PFP-PEG7-PFP, Bis-peg7-pfpester[2]
CAS Number 1334170-01-2[1][2][3]
Molecular Formula C30H32F10O11[1][2][3]
Molecular Weight 758.56 g/mol [1][3]
Purity ≥95% to >98%[2]
Appearance Solid or viscous liquid

Reactivity and Stability

The key feature of this compound lies in its PFP ester functional groups. These groups exhibit high reactivity towards primary and secondary amines, forming stable, covalent amide bonds[4]. This reaction is most efficient within a pH range of 7.2 to 8.5[5][6].

The polyethylene glycol (PEG) spacer is a hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate in aqueous media[12]. This property is particularly advantageous when working with biomolecules that may be prone to aggregation.

Storage and Handling

Due to the moisture-sensitive nature of the PFP ester groups, this compound should be stored at -20°C with a desiccant[8][10]. It is recommended to prepare solutions of the crosslinker immediately before use, as storing it in solution can lead to degradation over time[6][8]. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for initial dissolution[6][8].

Key Applications

The bifunctional nature of this compound makes it a versatile tool for a variety of applications in life sciences research and drug development.

  • Bioconjugation: As a homobifunctional crosslinker, it is used to link two amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides[10]. This is valuable for creating antibody-drug conjugates (ADCs), protein dimers, or for immobilizing proteins onto surfaces.

  • PROTAC Development: The PEG linker provides optimal spacing and flexibility, making this compound a suitable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation[3][13].

  • Surface Modification: It can be used to modify the surfaces of nanoparticles and cells, introducing a hydrophilic PEG layer and providing functional handles for further derivatization[14].

Experimental Protocols

General Protocol for Protein Conjugation (e.g., Antibody Crosslinking)

This protocol provides a general workflow for the conjugation of an antibody using this compound. Optimization of molar ratios, reaction times, and concentrations is recommended for specific applications.

Materials:

  • This compound

  • Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the desired amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

    • Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target reaction and should be avoided[8][10].

  • Conjugation Reaction:

    • Slowly add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring[10]. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein stability.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C[5][6]. Reaction times and temperatures may require optimization.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM[10].

    • Incubate for 15-30 minutes at room temperature[6][10].

  • Purification of the Conjugate:

    • Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis[8][15].

  • Analysis of Conjugation:

    • The success of the conjugation can be analyzed by methods such as SDS-PAGE, which will show a shift in the molecular weight of the crosslinked products, or by mass spectrometry for more precise characterization[5].

Visualizing Workflows and Mechanisms

Reaction of this compound with an Amine

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products PFP_PEG_PFP This compound PFP-O-CO-(CH2)2-(O(CH2)2)6-O-(CH2)2-CO-O-PFP Conjugate Crosslinked Product R-NH-CO-(CH2)2-(O(CH2)2)6-O-(CH2)2-CO-NH-R PFP_PEG_PFP->Conjugate pH 7.2-8.5 PFP_OH Pentafluorophenol PFP-OH PFP_PEG_PFP->PFP_OH Byproduct Amine Amine-containing Molecule R-NH2 Amine->Conjugate

Caption: Reaction of this compound with two amine-containing molecules.

Experimental Workflow for Protein Crosslinking

G Experimental Workflow for Protein Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagent Dissolve this compound in Anhydrous DMSO/DMF conjugation Add PFP Ester to Protein Solution (1-4h at RT or overnight at 4°C) prep_reagent->conjugation prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) prep_protein->conjugation quench Quench with Tris or Glycine Buffer conjugation->quench purification Purify Conjugate (Desalting Column / Dialysis) quench->purification analysis Analyze by SDS-PAGE / Mass Spec purification->analysis

Caption: Workflow for crosslinking proteins with this compound.

Logical Relationship in PROTAC Synthesis

G Role of this compound in PROTAC Synthesis cluster_components PROTAC Components poi_ligand Target Protein Ligand (with amine handle) linker This compound poi_ligand->linker Amide Bond Formation e3_ligand E3 Ligase Ligand (with amine handle) e3_ligand->linker Amide Bond Formation protac PROTAC Molecule linker->protac Forms

Caption: Conceptual role of this compound in linking PROTAC components.

References

An In-depth Technical Guide to Bis-PEG7-PFP Ester: Structure, Mechanism, and Applications in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG7-PFP ester, a homobifunctional crosslinker integral to advancements in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, mechanism of action, and provides structured data and experimental protocols to support its application in research and drug development.

Introduction to this compound

This compound is a chemical tool featuring two pentafluorophenyl (PFP) ester terminal groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units.[1] This structure imparts unique properties that are highly advantageous in the field of bioconjugation. The PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2] A key feature of PFP esters is their enhanced stability in aqueous solutions compared to more traditional N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis.[3][] This increased stability leads to more efficient and reproducible conjugation reactions.[3] The PEG linker enhances the water solubility of the molecule and the resulting conjugates.[1]

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Name bis(perfluorophenyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate[5]
Molecular Formula C30H32F10O11[5]
Molecular Weight 758.55 g/mol [5]
CAS Number 1334170-01-2[5]
Appearance Solid or viscous liquid[6]
Purity ≥95%[1]
Storage Conditions -20°C with desiccant[6]

Mechanism of Action

The utility of this compound stems from the reactivity of its terminal PFP ester groups. These groups readily react with nucleophilic primary and secondary amines, such as the ε-amine of lysine (B10760008) residues in proteins, to form a stable amide bond. The pentafluorophenyl group is an excellent leaving group, facilitating this acylation reaction.

Amine Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester. This is followed by the departure of the pentafluorophenolate anion, a relatively stable leaving group, resulting in the formation of a robust amide linkage. This reaction is typically carried out in a pH range of 7.2 to 8.5 to ensure the amine is sufficiently deprotonated and nucleophilic.[7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products BisPEG7PFP This compound NucleophilicAttack Nucleophilic Attack BisPEG7PFP->NucleophilicAttack Amine Primary/Secondary Amine (e.g., on a protein) Amine->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate LeavingGroupDeparture Leaving Group Departure TetrahedralIntermediate->LeavingGroupDeparture AmideBond Stable Amide Bond LeavingGroupDeparture->AmideBond PFP Pentafluorophenol LeavingGroupDeparture->PFP

Mechanism of Amine Acylation by this compound.
Application in PROTACs: A Signaling Pathway for Targeted Protein Degradation

This compound is extensively used as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[8] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[8] The this compound serves as a flexible linker connecting the POI-binding ligand and the E3 ligase-binding ligand.

G POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) POI->TernaryComplex PROTAC PROTAC (with Bis-PEG7-PFP linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination UbPOI Ubiquitinated POI Ubiquitination->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC-mediated Protein Degradation Pathway.

Quantitative Data

Reactivity and Stability of PFP Esters

PFP esters exhibit superior reactivity and stability compared to NHS esters, which is a significant advantage in bioconjugation.

ParameterPFP EsterNHS EsterReference
Aminolysis Rate Constant (k') with 1-aminomethylpyrene 2.46 x 10⁻¹ s⁻¹3.49 x 10⁻³ s⁻¹[3]
Relative Hydrolysis Half-life at pH 8 ~3.0 times longer (for TFP ester)1[3]

Note: TFP (Tetrafluorophenyl) ester is a close structural analog of PFP ester.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC is a critical parameter that influences its ability to induce protein degradation. The following table provides illustrative data on the effect of linker length on the efficacy of PROTACs targeting TANK-binding kinase 1 (TBK1).

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation observed-[8]
12-29Submicromolar>90[8]
21396[8]
2929276[8]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

General Workflow for Bioconjugation

G Start Start ReagentPrep Prepare Reagents: - Dissolve this compound in anhydrous DMSO/DMF - Prepare biomolecule in amine-free buffer (pH 7.2-8.5) Start->ReagentPrep Reaction Initiate Reaction: - Add PFP ester solution to biomolecule solution - Incubate at RT (1-4h) or 4°C (overnight) ReagentPrep->Reaction Quenching Quench Reaction (optional): - Add Tris or glycine (B1666218) to consume excess PFP ester Reaction->Quenching Purification Purify Conjugate: - Size-exclusion chromatography or dialysis to remove unreacted reagents Quenching->Purification Analysis Analyze Conjugate: - SDS-PAGE, mass spectrometry, etc. Purification->Analysis End End Analysis->End

General Experimental Workflow for Bioconjugation.
Detailed Protocol for Soluble Protein Crosslinking

This protocol provides a step-by-step guide for crosslinking soluble proteins using this compound.[6]

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis unit

Procedure:

  • Prepare a Stock Solution of this compound:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 250 mM). Do not store the stock solution for extended periods.

  • Prepare the Protein Sample:

    • Dissolve the protein in an amine-free conjugation buffer (e.g., PBS) at a suitable concentration (e.g., 0.1 mM).

  • Initiate the Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP esters.

    • Incubate for 15 minutes at room temperature.

  • Purify the Crosslinked Protein:

    • Remove excess crosslinker and reaction byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Analyze the Results:

    • Analyze the crosslinking efficiency using techniques such as SDS-PAGE, which will show the formation of higher molecular weight species corresponding to the crosslinked proteins.

Representative Protocol for PROTAC Synthesis

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound as a linker.

Materials:

  • Amine-functionalized E3 ligase ligand

  • Carboxylic acid-functionalized target protein ligand (or vice versa)

  • This compound

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF or DMSO.

    • Add 1.2 to 1.5 equivalents of this compound to the solution.

    • Add 4 to 10 equivalents of DIPEA.

  • First Coupling Reaction:

    • Stir the reaction mixture at room temperature for 6 to 18 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted PFP ester-PEG-E3 ligase ligand intermediate.

  • Second Coupling Reaction:

    • Once the first reaction is complete, add the carboxylic acid-functionalized target protein ligand to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction by LC-MS until the formation of the final PROTAC is complete.

  • Purification:

    • Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant advantages for bioconjugation and the synthesis of PROTACs. Its enhanced stability against hydrolysis compared to NHS esters leads to more reliable and higher-yielding reactions. The hydrophilic PEG7 spacer improves the solubility of the resulting conjugates, a crucial property for biological applications. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to advancements in drug discovery and our understanding of complex biological systems.

References

PFP ester vs NHS ester stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Comparative Stability of PFP and NHS Esters in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters are two of the most commonly employed classes of amine-reactive reagents in bioconjugation and labeling. Their primary function is to form stable amide bonds with primary amino groups, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins. The efficiency of these conjugation reactions is critically dependent on the stability of the esters in the aqueous buffers typically used. This guide provides a detailed comparison of the hydrolytic stability of PFP and NHS esters, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most appropriate reagent for a given application.

The stability of these esters is paramount, as premature hydrolysis of the ester group competes with the desired amidation reaction, leading to reduced conjugation efficiency and the formation of undesirable byproducts. This hydrolytic instability is a key consideration in optimizing reaction conditions, particularly pH, temperature, and buffer composition.

Hydrolytic Stability: PFP vs. NHS Esters

The susceptibility of both PFP and NHS esters to hydrolysis increases with rising pH, due to the increased concentration of hydroxide (B78521) ions which act as a nucleophile. However, significant differences in their relative stability have been documented.

Key Findings:

  • Superior Stability of PFP Esters: PFP esters generally exhibit greater resistance to hydrolysis compared to NHS esters across a range of pH values. This enhanced stability is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide ions.

  • pH-Dependent Hydrolysis: While both esters are more stable at lower pH, PFP esters maintain their integrity for longer periods at neutral and slightly alkaline pH, which are often the optimal conditions for conjugation to proteins. For instance, at a pH of 8.5, the half-life of PFP-propionate was found to be approximately 3.5 times longer than that of NHS-propionate.

  • Impact on Conjugation Efficiency: The higher stability of PFP esters can translate to higher conjugation yields, as the active ester has a longer residence time in the reaction mixture to react with the target amine.

Quantitative Comparison of Hydrolytic Half-Lives

The following table summarizes the half-life (t½) data for representative PFP and NHS esters in aqueous solutions at various pH levels. This data provides a clear quantitative comparison of their relative stabilities.

Ester TypepHTemperature (°C)Half-life (t½)Reference
NHS-propionate7.025~ 4-5 hours
PFP-propionate7.025~ 17 hours
NHS-propionate8.525~ 10 minutes
PFP-propionate8.525~ 35 minutes
NHS Ester7.43717.3 minutes
PFP Ester7.43794.5 minutes

Reaction Mechanisms and Hydrolysis Pathways

The primary reaction for both PFP and NHS esters is the nucleophilic acyl substitution. In an ideal scenario, the nucleophile is the primary amine of the target molecule. However, in aqueous solution, water and hydroxide ions compete as nucleophiles, leading to hydrolysis of the ester.

Hydrolysis_Pathway Reagent Active Ester (PFP or NHS) Conjugate Stable Amide Bond (Conjugated Product) Reagent->Conjugate Desired Reaction (Aminolysis) Byproduct Inactive Carboxylic Acid Reagent->Byproduct Competing Reaction (Hydrolysis) Amine Primary Amine (R-NH2) Hydrolysis Hydrolysis (H2O, OH-)

Caption: Competing reaction pathways for active esters in aqueous solution.

Experimental Protocol: Determination of Ester Stability

A common method for determining the hydrolytic stability of active esters is to monitor their disappearance over time in a buffered aqueous solution using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the hydrolytic half-life (t½) of a PFP or NHS ester at a specific pH.

Materials:

  • PFP or NHS ester of interest

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

  • Thermostatted autosampler or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the ester in a dry, water-miscible organic solvent such as acetonitrile or dimethylformamide (DMF).

  • Initiation of Hydrolysis: To initiate the hydrolysis experiment, dilute a small volume of the stock solution into the pre-warmed aqueous buffer of the desired pH to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Ensure rapid and thorough mixing.

  • Time-Course Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be adjusted based on the expected stability of the ester at the given pH.

  • Quenching (Optional but Recommended): Immediately quench the hydrolysis in the withdrawn aliquots by adding an equal volume of a low-pH solution (e.g., 10% acetonitrile with 1% TFA) to stabilize the remaining ester.

  • HPLC Analysis:

    • Inject the quenched samples onto the RP-HPLC system.

    • Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the active ester from its hydrolysis product (the carboxylic acid).

    • Monitor the elution of the compounds using a UV detector at a wavelength where the ester shows strong absorbance (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak area of the active ester at each time point.

    • Plot the natural logarithm of the ester peak area versus time.

    • The slope of the resulting linear fit corresponds to the negative of the first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = ln(2) / k.

Experimental_Workflow A Prepare Ester Stock Solution (in dry ACN) B Dilute into Aqueous Buffer (pH 7.4) at 37°C A->B C Sample at Time Intervals (t = 0, 5, 10, ... min) B->C D Quench with Acidic Solution C->D E Analyze by RP-HPLC D->E F Integrate Ester Peak Area E->F G Plot ln(Area) vs. Time F->G H Calculate Half-Life (t½) G->H

Caption: Workflow for determining the hydrolytic half-life of an active ester.

Conclusion and Recommendations

The choice between a PFP ester and an NHS ester for bioconjugation should be guided by the specific requirements of the reaction.

  • For reactions requiring longer incubation times or performed at neutral to slightly alkaline pH, PFP esters are the superior choice due to their significantly greater hydrolytic stability. This can lead to higher yields and a more reproducible conjugation process.

  • NHS esters may be suitable for rapid reactions at slightly acidic to neutral pH where their faster reaction kinetics with amines can be advantageous. However, careful control of pH and reaction time is crucial to minimize hydrolysis.

In drug development and other applications where consistency, yield, and a well-defined final product are critical, the enhanced stability of PFP esters offers a distinct advantage. By understanding the principles outlined in this guide, researchers can make more informed decisions in the design and execution of their bioconjugation strategies.

The Pivotal Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, the precise chemical linkage of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of tools available for bioconjugation, polyethylene (B3416737) glycol (PEG) spacers have become indispensable for their ability to modulate the physicochemical and pharmacokinetic properties of complex biologics. This technical guide provides a comprehensive examination of the role of the discrete PEG7 spacer—a seven-unit ethylene (B1197577) glycol chain—in bioconjugation, with a particular focus on its impact on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

While specific literature on the PEG7 spacer is not as abundant as for other discrete PEG lengths, its properties can be reliably inferred from the well-documented characteristics of its shorter and longer counterparts, such as PEG6 and PEG8. This guide will synthesize available data to present a detailed profile of the PEG7 spacer, offering insights into its anticipated impact on solubility, stability, pharmacokinetics, and binding affinity.

Core Principles of PEG Spacers in Bioconjugation

PEG spacers are prized for their unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2][3] The incorporation of a PEG moiety into a bioconjugate can confer a multitude of advantages:

  • Enhanced Solubility and Stability: Many potent small molecule drugs used in ADCs are hydrophobic, leading to a tendency for the conjugate to aggregate, which can compromise its efficacy and safety.[1] The hydrophilic nature of the PEG chain acts as a solubilizing agent, effectively creating a hydration shell around the hydrophobic payload and preventing aggregation.[1][] This is crucial for achieving higher drug-to-antibody ratios (DARs) without sacrificing stability.[1]

  • Improved Pharmacokinetics: The hydrodynamic radius of a bioconjugate is increased by the presence of a PEG spacer, which can reduce renal clearance and prolong its circulation half-life.[][5] This extended exposure can lead to greater accumulation at the target site and an improved therapeutic index.

  • Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the bioconjugate, potentially reducing the likelihood of an immune response.[1]

  • Optimal Spacing and Minimized Steric Hindrance: The defined length of a discrete PEG spacer provides precise spatial separation between the conjugated molecules. This is critical for preserving the biological activity of a protein or antibody by preventing the attached payload from interfering with its binding site.[6]

The PEG7 Spacer: A Profile

A PEG7 spacer, composed of seven ethylene glycol units, offers a finely tuned balance of the properties described above. Based on trends observed with other discrete PEG linkers, a PEG7 spacer is expected to provide a significant enhancement in hydrophilicity, sufficient to improve the solubility of many hydrophobic payloads. Its length is anticipated to be optimal for many applications, providing adequate spacing to minimize steric hindrance without introducing excessive flexibility that could negatively impact binding affinity in some contexts.

Data Presentation: Quantitative Impact of PEG Spacer Length

The following tables summarize quantitative data from studies on various PEG spacer lengths. This data provides a basis for estimating the performance of a PEG7 spacer.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG7 (Estimated) ~3.25 ~0.38 Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE

Note: The data for PEG7 is an estimation based on the trend observed for other PEG lengths.

Table 2: Influence of PEG Spacer Length on Binding Affinity (IC50)

PEG Spacer LengthIC50 (nM)Target
PEG21.5 ± 0.2Gastrin-Releasing Peptide Receptor (GRPR)
PEG41.8 ± 0.3GRPR
PEG62.1 ± 0.4GRPR
PEG7 (Estimated) ~2.3 GRPR
PEG123.5 ± 0.6GRPR

Note: The data for PEG7 is an estimation based on the trend observed for other PEG lengths. In this specific study, shorter PEG linkers resulted in higher binding affinity.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG7 Spacer) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of a tumor-targeted Antibody-Drug Conjugate (ADC).

PROTAC_Ternary_Complex cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG7 Spacer) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ubiquitin Ubiquitin POI->Ubiquitin Tagged with E3_Ligase->POI Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation Leads to

Caption: Mechanism of PROTAC-mediated targeted protein degradation.[7][8][9]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of heterobifunctional PEG7 linkers.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG7-Linker

This protocol describes the conjugation of a molecule containing a primary amine (e.g., a protein) to a second molecule using an N-hydroxysuccinimide (NHS) ester-functionalized PEG7 linker.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG7-Maleimide (or other second functional group)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-Ester-PEG7-linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG7-Linker

This protocol outlines the conjugation of a molecule containing a free sulfhydryl group (e.g., a cysteine residue in a protein) to a second molecule using a maleimide-functionalized PEG7 linker.

Materials:

  • Protein solution containing free sulfhydryl groups (in a thiol-free buffer, e.g., PBS with EDTA, pH 6.5-7.5)

  • Maleimide-PEG7-NHS Ester (or other second functional group)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Reduction (if necessary): If the sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. This can be achieved by incubating the protein with a reducing agent such as TCEP or DTT, followed by removal of the reducing agent.

  • Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG7-linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching reagent to a final concentration that is in molar excess to the maleimide (B117702) linker to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using a desalting column or dialysis.

Protocol 3: Characterization of PEG7-Bioconjugates

A. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC is used to determine the purity of the bioconjugate and to detect the presence of aggregates or fragments.[10][11]

  • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A phosphate-based buffer, such as 150 mM sodium phosphate, pH 7.0.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The elution profile will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. The degree of PEGylation can be inferred from the shift in retention time compared to the unconjugated protein.[10]

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) of ADCs.[12][13]

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of intact proteins and bioconjugates.[12]

  • Sample Preparation: The sample may require desalting prior to analysis.

  • Analysis: The mass spectrum of the bioconjugate will show a series of peaks corresponding to the different charge states of the molecule. Deconvolution of this spectrum will provide the molecular weight of the conjugate. For ADCs, a distribution of masses will be observed, corresponding to the different numbers of drug-linker moieties attached to the antibody (DAR 0, 1, 2, etc.).[12]

Conclusion

The PEG7 spacer represents a valuable tool in the bioconjugation toolbox, offering a precise and tunable means to enhance the properties of complex biologics. By providing a balance of hydrophilicity, flexibility, and spatial separation, the PEG7 linker can significantly improve the solubility, stability, and pharmacokinetic profile of bioconjugates. While direct quantitative data for the PEG7 spacer is emerging, its performance can be confidently predicted based on the established trends of other discrete PEG linkers. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize PEG7 spacers in the design and synthesis of next-generation therapeutics and diagnostics.

References

Pentafluorophenyl Esters: A Technical Guide to Enhanced Reactivity and Stability in Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive reagents, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters for the covalent modification of biomolecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, leading to a reagent that is both highly reactive towards primary and secondary amines and more resistant to hydrolysis in aqueous media.[1][2] This increased stability and reactivity translate to more efficient and reproducible bioconjugation and peptide synthesis, ultimately accelerating research and drug development timelines. This guide provides an in-depth analysis of PFP ester reactivity, quantitative comparisons with other active esters, detailed experimental protocols, and illustrates key workflows and mechanisms.

Core Principles: The Chemistry of Pentafluorophenyl Esters

PFP esters are active esters formed from a carboxylic acid and pentafluorophenol (B44920). The key to their enhanced performance lies in the chemical properties of the pentafluorophenyl group. The five fluorine atoms are strongly electron-withdrawing, which has two major effects:

  • Increased Electrophilicity: The inductive effect of the fluorine atoms makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by amines.

  • Excellent Leaving Group: The pentafluorophenolate anion is a very stable, good leaving group due to the electron-withdrawing fluorine atoms, which facilitates the acylation reaction.[2]

These properties result in faster reaction kinetics for aminolysis (the desired reaction with amines) and a slower rate of hydrolysis (the competing, undesirable reaction with water) compared to other active esters like NHS esters.[2]

Quantitative Comparison of Active Ester Reactivity and Stability

The selection of an appropriate activating group is critical for the success of bioconjugation reactions. The following tables summarize the key performance differences between PFP esters and other commonly used active esters.

Table 1: Comparative Performance of Active Esters

ParameterPentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Reactivity towards Amines HighModerate to High
Hydrolytic Stability More stable than NHS esters[3]Susceptible to hydrolysis, especially at higher pH[4]
Optimal pH for Conjugation 7.2 - 8.5[5]7.0 - 8.5
Byproducts PentafluorophenolN-hydroxysuccinimide

Table 2: Kinetic Data for Aminolysis and Hydrolysis

Active EsterReactionPseudo-first-order rate constant (k')Conditions
Poly(pentafluorophenyl acrylate)Aminolysis with 1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹-
Poly(N-hydroxysuccinimide-4-vinyl benzoate)Aminolysis with 1-aminomethylpyrene3.49 x 10⁻³ s⁻¹-
Cyclohexane carboxylic acid PFP esterHydrolysis~6-fold more stable than the NHS esterAqueous MeCN
Cyclohexane carboxylic acid NHS esterHydrolysisHalf-life of ~140 hAqueous MeCN

Experimental Protocols

Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein

This protocol describes a general method for the covalent attachment of a PFP ester-containing molecule to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).

  • PFP ester reagent.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the PFP ester in anhydrous DMF or DMSO to a concentration of 10-100 mM.

  • Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing. A molar ratio of 5-15x PFP ester to antibody is a common starting point.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]

  • To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the conjugate using a suitable chromatography method (e.g., spin desalting column or dialysis) to remove unreacted PFP ester and byproducts.[7]

Protocol 2: Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid

This protocol outlines the synthesis of a PFP ester from a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

  • Carboxylic acid.

  • Pentafluorophenol.

  • Dicyclohexylcarbodiimide (DCC).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄).

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in DCM or EtOAc.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent to the reaction mixture dropwise.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters

This protocol provides a general workflow for the incorporation of an amino acid into a growing peptide chain on a solid support using a pre-activated Fmoc-amino acid PFP ester.[8]

Materials:

  • Fmoc-protected amino acid pentafluorophenyl ester.

  • Resin-bound peptide with a free N-terminal amine.

  • N,N-Dimethylformamide (DMF).

  • 20% Piperidine (B6355638) in DMF for Fmoc deprotection.

  • 1-Hydroxybenzotriazole (HOBt) (optional, can accelerate coupling).[8]

Procedure:

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: a. In a separate vial, dissolve the Fmoc-amino acid PFP ester (3-5 equivalents relative to the resin loading) in a minimal amount of DMF. HOBt (equivalent to the PFP ester) can be added to the solution.[8] b. Add the activated amino acid solution to the deprotected peptidyl resin. c. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving PFP esters.

cluster_synthesis PFP Ester Synthesis Carboxylic_Acid Carboxylic Acid (R-COOH) PFP_Ester_Product PFP Ester (R-COO-C6F5) Carboxylic_Acid->PFP_Ester_Product PFP_OH Pentafluorophenol (HO-C6F5) PFP_OH->PFP_Ester_Product Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->PFP_Ester_Product

PFP Ester Synthesis Workflow.

cluster_conjugation Bioconjugation with PFP Ester PFP_Ester PFP Ester (Molecule-COO-C6F5) Conjugate Amide Bond Formation (Molecule-CO-NH-Protein) PFP_Ester->Conjugate Biomolecule Biomolecule with Amine (e.g., Protein-NH2) Biomolecule->Conjugate Byproduct Pentafluorophenol (HO-C6F5) Conjugate->Byproduct releases

Bioconjugation Reaction.

cluster_drug_dev Drug Development Workflow using PFP Esters Start Identify Target & Ligand PFP_Synthesis Synthesize PFP Ester of Ligand/Linker Start->PFP_Synthesis Bioconjugation Conjugate to Biomolecule (e.g., Antibody) PFP_Synthesis->Bioconjugation Purification Purify the Conjugate Bioconjugation->Purification Characterization Characterize the Conjugate (e.g., Mass Spec, HPLC) Purification->Characterization In_Vitro_Testing In Vitro Assays (Binding, Cytotoxicity) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Studies (PK/PD, Efficacy) In_Vitro_Testing->In_Vivo_Testing End Lead Candidate In_Vivo_Testing->End cluster_signaling_probe PFP Ester-Modified Probe in a Signaling Pathway PFP_Probe PFP-Ester-Modified Signaling Probe Binding Probe Binds to Target Protein PFP_Probe->Binding Target_Protein Target Protein (e.g., Receptor, Enzyme) Target_Protein->Binding Signal_Modulation Modulation of Downstream Signaling Binding->Signal_Modulation Reporter Reporter Activation (e.g., Fluorescence) Signal_Modulation->Reporter

References

Solubility of Bis-PEG7-PFP ester in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG7-PFP ester, a homobifunctional crosslinker. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information based on the well-understood properties of its constituent polyethylene (B3416737) glycol (PEG) and pentafluorophenyl (PFP) ester moieties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in various solvents for their specific applications.

Introduction to this compound

This compound is a valuable tool in bioconjugation and chemical biology. It features two amine-reactive PFP ester groups at either end of a hydrophilic 7-unit PEG spacer. PFP esters are known for their high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] They are also less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[1][2] The PEG linker enhances the water solubility of the molecule and the resulting conjugate.[3][4][5]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolvent NamePredicted SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble Recommended as a primary solvent for dissolving PFP esters before use in aqueous reactions.[2][9] Should be anhydrous.
Dimethylformamide (DMF)Soluble Another highly recommended anhydrous solvent for the initial dissolution of PFP esters.[2][9]
Acetonitrile (ACN)Likely Soluble Generally a good solvent for PEG-containing molecules.[10]
Tetrahydrofuran (THF)Likely Soluble Often used for dissolving PEG and its derivatives.[11]
Polar Protic Water (Aqueous Buffers)Soluble to Moderately Soluble The PEG7 spacer enhances aqueous solubility.[3][4] However, the hydrophobic PFP esters may limit high concentrations. PFP esters are susceptible to hydrolysis in aqueous environments.[1][9]
MethanolLikely Soluble PEG is generally soluble in methanol.[6]
Ethanol (B145695)Likely Soluble Similar to methanol, ethanol is a common solvent for PEG.[10]
Nonpolar Dichloromethane (DCM)Likely Soluble PEG is soluble in dichloromethane.[6]
ChloroformLikely Soluble Another common solvent for PEG.[6]
TolueneSparingly Soluble to Insoluble PEG has lower solubility in toluene.[6]
HexanesInsoluble Nonpolar aliphatic hydrocarbons are generally poor solvents for polar molecules like PEGs.
Diethyl EtherInsoluble PEG is generally not soluble in ether.[6]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the shake-flask method, which is a reliable technique for determining thermodynamic solubility.

Materials
  • This compound

  • Selected solvents (analytical grade, anhydrous where specified)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure
  • Preparation of Solvent Vials: Add a fixed volume (e.g., 1 mL) of each selected solvent to a series of labeled vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, M).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result start Start add_solvent Add Solvent to Vials start->add_solvent add_solute Add Excess Solute add_solvent->add_solute shake Shake at Constant Temperature add_solute->shake phase_separation Phase Separation (Centrifugation) shake->phase_separation collect_supernatant Collect Supernatant phase_separation->collect_supernatant quantify Quantify Concentration (e.g., HPLC) collect_supernatant->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and to have some degree of solubility in aqueous solutions due to its PEG content. For researchers requiring precise solubility data for their specific experimental conditions, the provided protocol offers a robust methodology for its determination. Careful consideration of the moisture sensitivity of the PFP ester groups is crucial for obtaining accurate and reproducible results.

References

A Comprehensive Technical Guide to the Safety and Handling of Pentafluorophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl (PFP) esters have emerged as highly efficient reagents in bioconjugation and peptide synthesis, offering significant advantages in reactivity and stability.[1] This guide provides an in-depth overview of the core principles for safely handling and utilizing PFP esters in a laboratory setting, complete with experimental protocols, quantitative data, and workflow visualizations to ensure optimal and safe application.

Core Principles: The Chemistry of PFP Esters

PFP esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids with primary and secondary amines to form stable amide bonds.[1] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.[1][2] This inherent reactivity, coupled with the fact that pentafluorophenolate is an excellent leaving group, results in rapid and efficient amide bond formation.[1]

One of the key advantages of PFP esters over other active esters, such as N-hydroxysuccinimide (NHS) esters, is their greater resistance to spontaneous hydrolysis, particularly in aqueous environments commonly used for modifying biomolecules.[1][3] This increased stability leads to more efficient and reproducible conjugation reactions.[1]

Safety and Handling

Proper handling and storage of PFP esters are critical to maintain their reactivity and ensure laboratory safety. PFP esters are moisture-sensitive and can be harmful if inhaled, swallowed, or in contact with skin.[4][5]

2.1. Personal Protective Equipment (PPE)

When handling PFP esters, a comprehensive set of personal protective equipment should be worn at all times. This includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat[6][7]

All handling of PFP esters should be conducted in a well-ventilated chemical fume hood.[6][8]

2.2. Storage and Stability

To prevent degradation from atmospheric moisture, PFP esters should be stored under the following conditions:

  • Temperature: -20°C[4]

  • Container: A tightly sealed vial[4]

  • Environment: Store with a desiccant.[4]

It is strongly recommended to prepare solutions of PFP esters immediately before use.[4] Stock solutions are not advised as the ester will degrade over time in the presence of trace amounts of water, leading to the formation of the non-reactive carboxylic acid.[4] Before use, the vial should be equilibrated to room temperature before opening to avoid moisture condensation onto the product.[9][10]

2.3. Spill and Emergency Procedures

In case of accidental exposure or a spill, the following actions should be taken immediately:

Exposure Type First-Aid Measures
Inhalation Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Skin Contact Flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
Spill For small spills, absorb the material with an inert absorbent material, such as sand, and place it into a suitable, tightly closed container for disposal.[6] Ensure the area is well-ventilated.[5]

Reactivity and Chemical Compatibility

PFP esters are highly reactive towards primary and secondary amines, leading to the formation of stable amide bonds.[1][9] They are more stable towards hydrolysis than NHS esters, which is a significant advantage in aqueous reaction conditions.[1][10]

3.1. Recommended Solvents and Buffers

  • Solvents for Dissolving PFP Esters: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents.[4][10]

  • Reaction Buffers: For reactions with biomolecules in aqueous media, amine-free buffers such as phosphate-buffered saline (PBS) are recommended.[9][10] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester.[9][10]

3.2. Optimal Reaction Conditions

  • pH: A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.[4] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis, thus reducing the efficiency of the desired conjugation reaction.[4][11]

  • Temperature and Time: Commonly used reaction conditions include incubation at 4-37°C for a duration ranging from a few minutes to overnight.[9][10]

3.3. Chemical Incompatibilities PFP esters are incompatible with:

  • Strong oxidizing agents[5]

  • Strong bases[5][12]

  • Water (leads to hydrolysis)[12]

  • Primary and secondary amines (other than the intended reactant)[9]

Quantitative Data

The enhanced reactivity and stability of PFP esters compared to other active esters have been demonstrated in kinetic studies.

Active Ester Pseudo-First-Order Rate Constant for Aminolysis (s⁻¹) Relative Rate of Coupling Hydrolytic Stability
Poly(pentafluorophenyl acrylate)2.46 x 10⁻¹[1]111[13]Higher resistance to hydrolysis compared to NHS esters.[1][14]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)3.49 x 10⁻³[1]-More susceptible to hydrolysis in aqueous solutions.[1]
Pentachlorophenyl (PCP) ester-3.4[13]-
p-Nitrophenyl (ONp) ester-1[13]-

A comparative stability study of various acyl electrophiles stored under air and in aqueous acetonitrile (B52724) (MeCN) showed that PFP esters, along with NHS esters, exhibited no detectable decomposition after 300 hours when stored neat under air.[14] In contrast, the corresponding acid chloride and anhydride (B1165640) decomposed significantly under the same conditions.[14]

Experimental Protocols

5.1. General Procedure for the Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol describes the synthesis of an activated amino acid for use in peptide synthesis.[15]

  • Materials:

    • N-Fmoc-α-amino acid (1 equivalent)

    • Pentafluorophenol (PFP-OH) (1 equivalent)

    • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (B1210297)

    • Hexane

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous sodium chloride

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Fmoc-α-amino acid and pentafluorophenol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC to the cooled solution with stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.

5.2. General Protocol for Protein PEGylation using a PEG PFP Ester

This protocol outlines the modification of an antibody (IgG) with a PEG-PFP ester.[9]

  • Materials:

    • IgG (2 mg)

    • Phosphate-buffered Saline (PBS), pH 7.2

    • PEG PFP Ester (1 mg)

    • Anhydrous DMF or DMSO (75 µL)

    • Dialysis or gel filtration equipment

  • Procedure:

    • Dissolve 2 mg of IgG in 1 mL of PBS.

    • Immediately before use, dissolve 1 mg of PEG PFP Ester in 75 µL of DMF or DMSO.

    • Add 25 µL of the PEG-PFP solution to the IgG solution.

    • Incubate the reaction on ice for two hours, at room temperature, or at 37°C for 30 minutes. The optimal time and temperature may need to be determined empirically.

    • Remove unreacted PEG PFP Ester by dialysis or gel filtration.

    • Store the PEGylated protein under the same conditions as the non-PEGylated protein.

5.3. Monitoring PFP Ester Stability by HPLC

This protocol can be used to determine the hydrolytic stability of a PFP ester in a specific buffer.[4]

  • Materials:

    • PFP ester

    • Anhydrous DMSO or DMF

    • Buffer of interest

    • HPLC system

    • HPLC mobile phase

  • Procedure:

    • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

    • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

    • Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.

Visualizations

PFP_Ester_Synthesis_Workflow cluster_reagents Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product carboxylic_acid Carboxylic Acid (e.g., Fmoc-Amino Acid) dissolve Dissolve reactants in anhydrous THF carboxylic_acid->dissolve pfp_oh Pentafluorophenol (PFP-OH) pfp_oh->dissolve dcc Coupling Agent (e.g., DCC) add_dcc Add DCC dcc->add_dcc cool Cool to 0°C dissolve->cool cool->add_dcc stir Stir overnight add_dcc->stir filter Filter to remove precipitated DCU stir->filter wash Aqueous wash filter->wash dry Dry organic layer wash->dry purify Purify (e.g., recrystallization) dry->purify pfp_ester PFP Ester purify->pfp_ester

Caption: Experimental workflow for the synthesis of a PFP ester.

Amide_Bond_Formation pfp_ester PFP Ester (R-CO-OPFP) intermediate Tetrahedral Intermediate pfp_ester->intermediate Nucleophilic attack by amine amine Primary or Secondary Amine (R'-NH2) amine->intermediate amide Amide Bond (R-CO-NH-R') intermediate->amide Collapse of intermediate pfp_leaving_group Pentafluorophenol (PFP-OH) intermediate->pfp_leaving_group Elimination of leaving group

Caption: Mechanism of amide bond formation using a PFP ester.

Safe_Handling_Workflow start Start: Handling PFP Ester ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood storage_check Retrieve from -20°C storage with desiccant fume_hood->storage_check equilibrate Equilibrate vial to room temperature before opening storage_check->equilibrate weigh Weigh required amount equilibrate->weigh dissolve Dissolve immediately in anhydrous DMF or DMSO weigh->dissolve reaction Add to reaction mixture dissolve->reaction dispose Dispose of unused solution and contaminated materials as hazardous waste reaction->dispose end End dispose->end

Caption: Logical workflow for the safe handling of PFP esters.

References

The Crucial Role of Hydrophilicity in PEG Linkers for Advanced Crosslinking Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the strategic use of crosslinking agents is paramount to the efficacy and safety of novel therapeutics. Among these, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology, primarily owing to their inherent hydrophilicity. This characteristic imparts a multitude of advantageous properties to conjugated molecules, ranging from enhanced solubility and stability to improved pharmacokinetic profiles.[1][2] This technical guide delves into the core principles of PEG linker hydrophilicity, its impact on crosslinking applications, and provides detailed experimental insights for professionals in the field of drug development.

Poly(ethylene glycol) is a water-soluble, non-toxic, and biocompatible polymer.[3] When utilized as a linker, it acts as a flexible, hydrophilic spacer that connects bioactive molecules to other entities, such as antibodies, peptides, or nanoparticles.[1] The repeating ethylene (B1197577) glycol units [(–CH2–CH2–O–)n] are responsible for its water-loving nature, as the ether oxygen atoms can form hydrogen bonds with water molecules.[4] This hydration shell around the PEG linker has profound implications for the overall properties of the resulting conjugate.[4]

Core Advantages of Hydrophilic PEG Linkers in Crosslinking

The incorporation of hydrophilic PEG linkers in bioconjugation strategies offers a range of benefits that address common challenges in drug development:

  • Improved Solubility and Reduced Aggregation: A significant hurdle in the development of complex biologics, such as antibody-drug conjugates (ADCs), is the often hydrophobic nature of the payload molecules.[5] Attaching these drugs to an antibody can lead to aggregation, compromising the stability and efficacy of the therapeutic.[5] Hydrophilic PEG linkers effectively counteract this by increasing the overall water solubility of the conjugate, thereby preventing aggregation and enabling higher drug-to-antibody ratios (DARs).[6][7]

  • Enhanced Pharmacokinetics and Bioavailability: The hydrophilic nature of PEG linkers contributes to a larger hydrodynamic radius of the conjugated molecule.[3][8] This increased size reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream.[3][8] This extended presence allows for more sustained exposure of the therapeutic to its target, potentially improving its efficacy and allowing for less frequent dosing.[3][9]

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can mask the surface epitopes of proteins and other biomolecules.[1][8] This "shielding" effect can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[1][8]

  • Increased Stability: The protective hydration shell formed by the PEG linker can shield the conjugated molecule from enzymatic degradation and proteolysis, enhancing its stability in biological environments.[1][3]

Quantitative Impact of PEG Linker Properties

The effectiveness of a PEG linker is not solely dependent on its hydrophilicity but also on its structural attributes, such as length and architecture (linear vs. branched). These parameters can be fine-tuned to optimize the performance of a bioconjugate.

Impact of PEG Linker Length

The length of the PEG chain is a critical design parameter that influences the physicochemical and biological properties of the conjugate.[10] Longer PEG chains generally lead to a more pronounced increase in hydrodynamic volume, resulting in a greater impact on circulation half-life.[3] However, there can be a trade-off, as excessively long linkers might sterically hinder the interaction of the bioactive molecule with its target.[11]

PEG Linker LengthImpact on SolubilityImpact on Pharmacokinetics (Half-life)Potential Impact on In Vitro PotencyReference
Short (e.g., PEG4)Moderate IncreaseModest IncreaseGenerally Maintained[10]
Medium (e.g., PEG8, PEG12)Significant IncreaseSignificant IncreaseMay be slightly reduced[10][12]
Long (e.g., PEG24)High IncreaseSubstantial IncreasePotential for reduction due to steric hindrance[10][13]
Impact of PEG Linker Architecture

The architecture of the PEG linker, whether linear or branched, also plays a crucial role. Branched PEGs can offer a more substantial shielding effect and allow for a higher payload capacity in multivalent conjugates.[2]

Linker ArchitectureKey CharacteristicsPrimary AdvantagesReference
Linear PEG Straight chains with functional groups at one or both ends.Simple, predictable behavior; minimal steric hindrance for site-specific conjugation.[2]
Branched PEG Multiple PEG arms extending from a central core.Higher payload capacity; superior shielding effect, leading to increased circulation time.[2][5]

A study on antibody-drug conjugates (ADCs) demonstrated that amide-coupled ADCs with two pendant 12-unit PEG chains outperformed those with a conventional linear 24-unit PEG oligomer in terms of stability and pharmacokinetic profiles.[12][13] This highlights the importance of optimizing both the length and the spatial arrangement of the PEG units within the linker.[13]

Experimental Protocols

Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for the synthesis and purification of an ADC utilizing a PEG linker.

  • Antibody Preparation:

    • Reduce a solution of the monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups from interchain disulfide bonds.

    • Remove the excess reducing agent by purification, for example, using size-exclusion chromatography (SEC).

  • Drug-Linker Conjugation:

    • Dissolve the PEGylated linker-payload construct, functionalized with a thiol-reactive group (e.g., maleimide), in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period to allow for the covalent bond formation between the linker and the antibody's thiol groups.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated drug-linkers and aggregated species using techniques such as SEC or affinity chromatography.

    • Characterize the purified ADC to determine the DAR, purity, and stability. Common analytical techniques include UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.

In Vitro Cytotoxicity Assay

This assay is used to evaluate the potency of the ADC against target cancer cell lines.

  • Cell Culture:

    • Culture the target cancer cell lines in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in the cell culture medium.

    • Add the diluted ADC to the cells plated in 96-well plates and incubate for a specified duration (e.g., 72-96 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) can then be calculated.[14]

Pharmacokinetic Study in Rodents

This study assesses the in vivo circulation time and clearance of the ADC.

  • Animal Model:

    • Use an appropriate rodent model (e.g., mice or rats).

  • ADC Administration:

    • Administer a single intravenous (IV) dose of the ADC to the animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-injection (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, and 168 hours).

  • Quantification of ADC:

    • Process the blood samples to obtain plasma.

    • Measure the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA), to determine pharmacokinetic parameters like half-life (t1/2) and area under the curve (AUC).[5][14]

Visualizing Key Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in bioconjugation.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduction Reduction (DTT/TCEP) mAb->reduction reduced_mAb Reduced mAb reduction->reduced_mAb purification1 Purification (SEC) reduced_mAb->purification1 conjugation_step Conjugation Reaction purification1:e->conjugation_step:w drug_linker PEG-Linker-Payload drug_linker->conjugation_step raw_adc Crude ADC conjugation_step:e->raw_adc:w purification2 Purification (SEC/Affinity) raw_adc->purification2 purified_adc Purified ADC purification2->purified_adc characterization Characterization (HIC, MS) purified_adc->characterization

Caption: Workflow for the synthesis of a PEGylated Antibody-Drug Conjugate.

Hydrophilicity_Advantages cluster_outcomes Key Advantages center Hydrophilic PEG Linker solubility Increased Solubility center->solubility Prevents Aggregation stability Enhanced Stability center->stability Protects from Enzymes pk Improved Pharmacokinetics center->pk Longer Half-Life immunogenicity Reduced Immunogenicity center->immunogenicity Masks Epitopes

Caption: Core advantages stemming from the hydrophilicity of PEG linkers.

Conclusion

The hydrophilicity of PEG linkers is a critical attribute that has revolutionized the field of bioconjugation and crosslinking. By enhancing solubility, stability, and pharmacokinetic properties, while reducing immunogenicity, PEG linkers enable the development of more effective and safer therapeutics.[8][15] The ability to fine-tune the length and architecture of these linkers provides a powerful tool for optimizing drug performance.[3][13] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, is essential for researchers, scientists, and drug development professionals aiming to harness the full potential of PEG linker technology in creating the next generation of advanced therapies.

References

A Technical Guide to PEG-Based Linkers in PROTAC Drug Discovery: Synthesis, Application, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Polyethylene Glycol (PEG)-based linkers in the design and development of Proteolysis Targeting Chimeras (PROTACs). While focusing on the principles of heterobifunctional PEG linkers, we address the chemical logic that makes them suitable for PROTAC synthesis, with a particular emphasis on the role of reactive groups like Pentafluorophenyl (PFP) esters. This document offers a comprehensive overview of the synthesis, quantitative evaluation, and experimental protocols relevant to the application of PEGylated linkers in targeted protein degradation.

Introduction to PROTAC Technology and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][3]

A PROTAC molecule consists of three core components:

  • A warhead ligand that binds to the target Protein of Interest (POI).

  • An anchor ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that covalently connects the warhead and the anchor.[4][5]

The linker is far more than a simple spacer. Its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[6][7] The linker orients the POI and E3 ligase to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein by the 26S proteasome.[8][9]

Heterobifunctional vs. Homobifunctional Linkers

PROTAC synthesis necessitates the use of heterobifunctional linkers , which possess two different reactive functional groups at their termini.[10] This allows for the sequential, controlled conjugation of the POI ligand and the E3 ligase ligand. A compound like "Bis-PEG7-PFP ester" would be considered a homobifunctional linker , as it has the same PFP ester group on both ends. Such a molecule is generally unsuitable for standard PROTAC synthesis because it would lead to a mixture of undesired products (e.g., POI-ligand dimers or E3-ligand dimers) rather than the intended heterobifunctional molecule.

This guide will, therefore, focus on the principles of a more synthetically viable linker, such as a heterobifunctional PEG7 linker featuring a PFP ester on one end and a distinct functional group (e.g., an amine, azide, or alkyne) on the other.

The Advantages of PEG Linkers in PROTAC Design

PEG linkers, composed of repeating ethylene (B1197577) glycol units, are among the most common motifs in PROTAC design for several key reasons:[5][6]

  • Enhanced Solubility: The ether oxygens in the PEG backbone impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6][11]

  • Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.[12]

  • Biocompatibility and Tunability: PEG linkers are biocompatible and their length can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the two ligands to maximize degradation efficiency.[13]

Quantitative Data on PROTACs with PEG Linkers

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The optimal linker length is determined empirically for each target. The table below presents illustrative data for well-characterized PROTACs that utilize PEG linkers, demonstrating their successful application.

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50Dmax
MZ1 BRD4VHL4-unit PEG~25 nM>90%[12]
ARV-825 BET proteinsCRBN3-unit PEG<1 nM>95%[12]
dBET1 BET proteinsCRBN4-unit PEG4.6 nM>98%[12]
RC-3 BTKCRBNPEG-based<10 nM~90%[14]
IR-2 BTKCRBNPEG-based<10 nM~90%[14]

Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly cell-line dependent.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing PEG-based linkers.

General Protocol for PROTAC Synthesis via PFP Ester Amidation

This protocol describes a general method for the final step in PROTAC synthesis: conjugating a ligand containing a primary or secondary amine to a linker fragment equipped with a PFP ester. PFP esters are often preferred over NHS esters due to their higher stability towards hydrolysis, resulting in more efficient reactions.[15]

Materials:

  • Amine-functionalized ligand (e.g., POI ligand or E3 ligand).

  • PFP ester-functionalized PEG linker fragment.

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).

  • Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

  • Reaction vessel and magnetic stirrer.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the tertiary base (2.0-3.0 equivalents) to the reaction mixture and stir.

  • Addition of PFP Ester: In a separate vial, dissolve the PFP ester-functionalized PEG linker (1.1-1.2 equivalents) in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture containing the amine ligand.

  • Reaction: Allow the reaction to stir at room temperature for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Workup and Purification: Upon completion, quench the reaction if necessary. Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a fundamental technique used to quantify the degradation of a target protein following PROTAC treatment.[1][16] This allows for the determination of DC50 and Dmax values.

Materials:

  • Adherent cell line expressing the target protein.

  • Cell culture medium and reagents.

  • PROTAC compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[16]

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. Typical concentrations might range from 0.1 nM to 10 µM.

    • Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[16]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][16]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]

    • Transfer the supernatant (protein lysate) to a new tube.[1][16]

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[16]

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.[1]

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Complex Ternary Complex Formation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Forms Complex p1 E3->p1 Recruits Ub Ub POI Protein of Interest (POI) POI->p1 Binds PROTAC PROTAC PROTAC->p1 Proteasome 26S Proteasome p1->Proteasome Poly-ubiquitination of POI Recycle PROTAC is Recycled p1->Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_sds_page Electrophoresis & Transfer cluster_immunoblot Immunoblotting & Detection cluster_analysis Data Analysis A1 1. Seed cells in multi-well plates A2 2. Treat with PROTAC (dose-response) & vehicle A1->A2 A3 3. Incubate for a defined time period A2->A3 B1 4. Wash cells with ice-cold PBS A3->B1 B2 5. Lyse cells and collect supernatant B1->B2 B3 6. Quantify protein concentration (BCA) B2->B3 C1 7. Prepare samples (normalize & boil) B3->C1 C2 8. Separate proteins by SDS-PAGE C1->C2 C3 9. Transfer proteins to membrane C2->C3 D1 10. Block membrane C3->D1 D2 11. Incubate with Primary Ab (Target & Loading Control) D1->D2 D3 12. Incubate with Secondary HRP-Ab D2->D3 D4 13. Add ECL substrate & Image Signal D3->D4 E1 14. Quantify band intensity (Densitometry) D4->E1 E2 15. Normalize to loading control E1->E2 E3 16. Calculate % Degradation & Plot Dose-Response Curve E2->E3 E4 Determine DC50 & Dmax E3->E4

References

Methodological & Application

Application Notes and Protocols for Bis-PEG7-PFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG7-PFP ester, a homobifunctional crosslinker, for various bioconjugation applications. This document outlines the principles of pentafluorophenyl (PFP) ester chemistry, detailed experimental protocols for common applications, and methods for the purification and characterization of the resulting conjugates.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring two amine-reactive PFP ester groups at either end of a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PFP ester moieties react efficiently with primary and secondary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form stable amide bonds.[2]

The PEG7 linker imparts several beneficial properties to the crosslinker and the resulting bioconjugate. It enhances water solubility, reduces the potential for aggregation, and can decrease the immunogenicity of the modified biomolecule.[2] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions.[3][4][5][6][7]

Chemical Structure:

PFP = Pentafluorophenyl

Key Advantages of this compound

  • Enhanced Stability: PFP esters are less susceptible to hydrolysis than NHS esters, providing a wider window for reaction optimization and execution in aqueous buffers.[3][4][5][6][7]

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to efficient reactions with amines.

  • Increased Solubility: The hydrophilic PEG7 spacer improves the water solubility of the crosslinker and the final bioconjugate.[1]

  • Reduced Aggregation: The PEG chain can help prevent the aggregation of conjugated proteins.[2]

  • Homobifunctional Nature: Allows for the straightforward crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single biomolecule.

Applications

This compound is a valuable tool for a variety of bioconjugation applications, including:

  • Protein Crosslinking: Studying protein-protein interactions and creating protein oligomers.

  • Antibody-Drug Conjugate (ADC) Development: While not a complete ADC linker on its own, it can be used to attach payloads to antibodies or to link different components of an ADC system.[8]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles with proteins, peptides, or other ligands for targeted delivery and imaging applications.[6]

  • PROTACs: Used as a PEG-based linker in the synthesis of proteolysis-targeting chimeras.[9]

  • Peptide Modification: Crosslinking peptides or conjugating them to larger carrier molecules.

Quantitative Data Summary

The following tables summarize typical reaction parameters and comparative data for PFP esters. Please note that optimal conditions should be determined empirically for each specific application.

Table 1: General Reaction Parameters for Bioconjugation with this compound

ParameterRecommended RangeNotes
pH 7.0 - 9.0Higher pH increases the rate of both aminolysis and hydrolysis. A pH of 7.5-8.5 is often a good starting point.[2][5]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive biomolecules to minimize degradation.[2][5]
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C for sensitive molecules or to improve yield.[2][5]
Molar Excess of Crosslinker 2-fold to 20-fold over amineThe optimal ratio depends on the number of available amines and the desired degree of labeling.[5]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the PFP ester.[2]

Table 2: Comparative Hydrolytic Stability of Amine-Reactive Esters

Ester TypeRelative Hydrolytic StabilityOptimal Reaction pH
PFP Ester High7.5 - 9.0[7]
TFP Ester Moderate-High7.5 - 8.5[7]
NHS Ester Low-Moderate7.0 - 8.0[7]

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is sensitive to moisture. To ensure optimal reactivity, it is crucial to prepare stock solutions in an anhydrous organic solvent.

  • Materials:

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the crosslinker in anhydrous DMSO or DMF at a concentration of 10-100 mM.[5] For example, to make a 10 mM stock solution, dissolve 7.59 mg of this compound (MW: 758.55 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Use the stock solution immediately. Do not store stock solutions for extended periods, as the PFP ester will hydrolyze over time in the presence of trace amounts of water.[10]

2. General Protocol for Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two different proteins (Protein A and Protein B) or for creating intramolecular crosslinks within a single protein.

  • Materials:

    • Protein(s) to be crosslinked in an amine-free buffer (e.g., PBS, pH 7.5)

    • This compound stock solution (10 mM in anhydrous DMSO)

    • Quenching buffer (1 M Tris-HCl, pH 8.0)

    • Purification column (e.g., size-exclusion chromatography)

  • Procedure:

    • Prepare a solution of the protein(s) at a concentration of 1-5 mg/mL in an amine-free buffer.[5]

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final DMSO concentration should ideally be below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5]

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

    • Purify the crosslinked protein conjugate from excess crosslinker and quenching buffer using size-exclusion chromatography (SEC) or dialysis.

3. Protocol for Antibody Labeling

This protocol provides a starting point for labeling an antibody with a small molecule containing a primary amine.

  • Materials:

    • Antibody (e.g., IgG) at ≥1 mg/mL in reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)[11]

    • Amine-containing small molecule

    • This compound stock solution (10 mM in anhydrous DMSO)

    • Quenching buffer (1 M Tris-HCl, pH 8.0)

    • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Procedure:

    • First, react the amine-containing small molecule with a molar excess of this compound to create a PFP-activated small molecule. The reaction can be carried out in an organic solvent with a non-nucleophilic base.

    • Purify the PFP-activated small molecule.

    • Prepare the antibody in the reaction buffer. If the antibody solution contains primary amines (e.g., from Tris buffer or BSA), perform a buffer exchange into the reaction buffer using a desalting column.

    • Add the purified PFP-activated small molecule to the antibody solution at a molar ratio of approximately 5-15 fold excess.[11]

    • Incubate the reaction for 1 hour at room temperature.[11]

    • Quench the reaction by adding the quenching buffer.

    • Remove unreacted small molecule and byproducts by buffer exchange using a desalting column.[11]

4. Protocol for Nanoparticle Functionalization

This protocol outlines a general strategy for functionalizing amine-modified nanoparticles with a protein.

  • Materials:

    • Amine-functionalized nanoparticles

    • Protein to be conjugated

    • This compound stock solution (10 mM in anhydrous DMSO)

    • Activation Buffer (e.g., PBS, pH 7.5)

    • Conjugation Buffer (e.g., PBS, pH 7.5)

    • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Activate the Protein: In a microcentrifuge tube, react the protein with a molar excess of this compound in the activation buffer for 30-60 minutes at room temperature. This will result in a protein with one or more free PFP ester groups.

    • Purify the Activated Protein: Remove excess, unreacted this compound from the activated protein using a desalting column equilibrated with the conjugation buffer.

    • Conjugate to Nanoparticles: Immediately add the purified, activated protein to the amine-functionalized nanoparticles in the conjugation buffer.

    • Incubate the mixture for 1-2 hours at room temperature with gentle mixing.

    • Quench and Wash: Add the quenching buffer to block any unreacted PFP esters on the protein and any unreacted amines on the nanoparticles. Pellet the nanoparticles by centrifugation and wash several times with the conjugation buffer to remove unconjugated protein and other reagents.

Purification and Characterization

Purification of Bioconjugates

The choice of purification method depends on the properties of the bioconjugate and the unreacted starting materials.

  • Size-Exclusion Chromatography (SEC): An effective method for separating larger bioconjugates from smaller, unreacted molecules like the crosslinker and quenching reagents.[]

  • Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on changes in their surface charge following conjugation.[]

  • Hydrophobic Interaction Chromatography (HIC): Useful for separating molecules based on differences in hydrophobicity, which may be altered upon conjugation.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for the purification of smaller bioconjugates like peptides.[]

Characterization of Bioconjugates

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A straightforward method to visualize the increase in molecular weight of a protein after conjugation.[1][13] The appearance of a new band at a higher molecular weight and a decrease in the intensity of the starting protein band are indicative of successful conjugation.[1]

  • MALDI-TOF Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Provides a precise measurement of the molecular weight of the bioconjugate, allowing for the determination of the number of crosslinker molecules attached (degree of labeling).[14][15]

Visualizations

G cluster_reagents Starting Materials cluster_reaction Bioconjugation Reaction cluster_product Product Biomolecule1 Biomolecule 1 (with -NH2) Reaction Amine-Reactive Crosslinking (pH 7.0-9.0) Biomolecule1->Reaction Biomolecule2 Biomolecule 2 (with -NH2) Biomolecule2->Reaction Crosslinker This compound Crosslinker->Reaction Conjugate Bioconjugate (Stable Amide Bond) Reaction->Conjugate

Caption: General workflow for bioconjugation using this compound.

G start Start: Prepare Reagents prepare_protein Prepare Protein Solution (1-5 mg/mL in amine-free buffer) start->prepare_protein prepare_crosslinker Prepare this compound Stock Solution (10 mM in DMSO) start->prepare_crosslinker add_crosslinker Add Crosslinker to Protein Solution prepare_protein->add_crosslinker prepare_crosslinker->add_crosslinker incubate Incubate (30-60 min at RT or 2-4h at 4°C) add_crosslinker->incubate quench Quench Reaction (1 M Tris-HCl, pH 8.0) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (SDS-PAGE, Mass Spec) purify->characterize end End: Purified Conjugate characterize->end

Caption: Experimental workflow for protein-protein crosslinking.

G reagents PFP Ester R-C(=O)-O-PFP Primary Amine R'-NH2 transition_state Nucleophilic Attack reagents:f1->transition_state reagents:f3->transition_state products Stable Amide Bond R-C(=O)-NH-R' Leaving Group PFP-OH transition_state->products:f1 transition_state->products:f3

Caption: Reaction mechanism of a PFP ester with a primary amine.

References

Application Notes and Protocols for Bis-PEG7-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, solubility, and efficacy of the ADC. Bis-PEG7-PFP ester is a homobifunctional crosslinker that has gained prominence in ADC development due to its favorable properties.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. The linker consists of two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP esters react efficiently with primary amines, such as the side chain of lysine (B10760008) residues on the surface of an antibody, to form stable amide bonds. PFP esters are known to be less susceptible to hydrolysis in aqueous media compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to potentially higher conjugation efficiencies.[1][2] The hydrophilic PEG chain enhances the solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads, and may help to reduce aggregation and improve the pharmacokinetic profile of the conjugate.[3][4][5][6]

Data Presentation: ADC Synthesis and Characterization

The following tables summarize representative quantitative data for the synthesis and characterization of a hypothetical HER2-targeted ADC, Trastuzumab-MMAE, using a Bis-PEG-PFP ester linker. This data is compiled from typical results seen with similar hydrophilic linkers and payloads in the scientific literature.

Table 1: ADC Synthesis Parameters

ParameterValueReference
AntibodyTrastuzumabN/A
PayloadMonomethyl Auristatin E (MMAE)N/A
LinkerThis compoundN/A
Linker:Antibody Molar Ratio10:1[1][7]
Antibody Concentration5 mg/mLN/A
Reaction Buffer100 mM Sodium Bicarbonate, pH 8.5[7]
Co-solvent<10% DMSO[7]
Reaction TemperatureRoom Temperature (20-25°C)[1]
Reaction Time1-4 hours[1]
Quenching Agent50 mM Tris buffer, pH 8.0[1]

Table 2: ADC Characterization Data

ParameterMethodResultReference
Average Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC)3.8[8]
Monomer PuritySize Exclusion Chromatography (SEC)>95%N/A
In Vitro Cytotoxicity (IC50)MTT Assay
HER2-positive cells (SK-BR-3)15 ng/mL[9]
HER2-positive cells (BT-474)25 ng/mL[9]
HER2-negative cells (MCF-7)>1000 ng/mL[10]

Mandatory Visualizations

HER2 Signaling Pathway

The diagram below illustrates the HER2 signaling pathway, a common target for ADCs in breast cancer. Upon ligand binding and dimerization, the HER2 receptor activates downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival. ADCs targeting HER2 are internalized, leading to the release of the cytotoxic payload and subsequent cell death.

HER2_Signaling_Pathway HER2 Signaling Pathway and ADC Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc ADC Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Endosome Endosome HER2->Endosome Internalization HER3 HER3 HER3->HER2 Dimerization Ligand Ligand (e.g., Heregulin) Ligand->HER3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation ADC Trastuzumab-PEG7-MMAE (ADC) ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Payload Released MMAE Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Microtubule Inhibition

Caption: HER2 signaling pathway and the mechanism of action for a HER2-targeted ADC.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines the key steps involved in the synthesis and characterization of an ADC using this compound.

ADC_Workflow Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Buffer_Exchange Antibody Buffer Exchange (Amine-free buffer, pH 8.5) Start->Buffer_Exchange Conjugation Lysine Conjugation Reaction (Antibody + Drug-Linker) Buffer_Exchange->Conjugation Prepare_Linker Prepare Drug-Linker Solution (Bis-PEG7-PFP-Payload in DMSO) Prepare_Linker->Conjugation Quench Quench Reaction (Tris Buffer) Conjugation->Quench Purify Purify ADC (Size Exclusion Chromatography) Quench->Purify DAR_Analysis DAR Analysis (HIC / RP-HPLC) Purify->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purify->Aggregation_Analysis InVitro_Assay In Vitro Cytotoxicity Assay (MTT / XTT Assay) DAR_Analysis->InVitro_Assay Aggregation_Analysis->InVitro_Assay End End InVitro_Assay->End

References

Application Notes and Protocols: Bis-PEG7-PFP Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG7-PFP ester is a homobifunctional crosslinker that plays a pivotal role in the development of advanced targeted drug delivery systems. This reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP esters readily react with primary and secondary amines to form stable amide bonds, making this crosslinker ideal for conjugating targeting ligands, such as antibodies or peptides, to drug carriers like nanoparticles, or for creating drug-biomolecule conjugates.[1][2] The hydrophilic PEG7 linker enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile by reducing aggregation and minimizing immunogenicity.[3] PFP esters offer the advantage of being less susceptible to hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.[4]

These application notes provide a comprehensive overview of the utility of this compound in targeted drug delivery, including its chemical properties, detailed experimental protocols for nanoparticle functionalization, and illustrative data.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Chemical Name bis(perfluorophenyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate[5]
Molecular Formula C30H32F10O11[5][6]
Molecular Weight 758.56 g/mol [5][6]
Appearance White to off-white solid or oilN/A
Solubility Soluble in DMSO, DMF, and other organic solvents[5]
Reactive Groups Pentafluorophenyl (PFP) Ester[1][2]
Reactivity Reacts with primary and secondary amines[4]
Storage Store at -20°C, desiccated[6]

Key Applications in Targeted Drug Delivery

This compound is a versatile tool for the construction of sophisticated drug delivery vehicles. Its primary applications include:

  • Antibody-Drug Conjugates (ADCs): The PFP esters can react with lysine (B10760008) residues on an antibody to attach a cytotoxic drug, creating a targeted therapeutic.

  • Nanoparticle Functionalization: Targeting ligands (e.g., antibodies, peptides, aptamers) can be conjugated to the surface of drug-loaded nanoparticles to facilitate their specific uptake by cancer cells or other target cells.[7]

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[8][9]

  • Surface Modification: Modifying the surface of medical devices or implants to improve their biocompatibility.

Experimental Workflow for Nanoparticle Functionalization

The following diagram outlines the general workflow for utilizing this compound to create targeted drug-loaded nanoparticles.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_application Application NP_prep Prepare Drug-Loaded Nanoparticles Activation Activate Nanoparticles with This compound NP_prep->Activation Ligand_prep Prepare Targeting Ligand (e.g., Antibody) Conjugation Conjugate Targeting Ligand to Activated Nanoparticles Ligand_prep->Conjugation Linker_prep Prepare this compound Stock Solution Linker_prep->Activation Activation->Conjugation Quenching Quench Unreacted PFP Esters Conjugation->Quenching Purification Purify Targeted Nanoparticles Quenching->Purification Characterization Characterize Conjugate (Size, Zeta Potential, etc.) Purification->Characterization In_vitro In Vitro Studies (Cell Uptake, Cytotoxicity) Characterization->In_vitro In_vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_vitro->In_vivo G cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_release Drug Release and Action NP Targeted Nanoparticle (Antibody-PEG7-NP-Drug) Binding Antibody binds to Receptor on Cancer Cell NP->Binding EPR Effect & Active Targeting Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Drug_Release Drug Release into Cytoplasm Escape->Drug_Release Target_Action Drug acts on Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target_Action Apoptosis Induction of Apoptosis Target_Action->Apoptosis

References

Application Notes: High-Efficiency Labeling of Primary Amines with Pentafluorophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for the covalent modification of primary amines in biomolecules.[1] This method is widely employed in bioconjugation, peptide synthesis, and drug development for creating stable amide bonds.[1][2] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating its reaction with primary and secondary amines.[1] A key advantage of PFP esters over commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability towards hydrolysis, especially in aqueous environments.[1][3][4][5] This leads to more efficient and reproducible conjugation reactions, often resulting in higher yields.[1][4][5]

PFP esters are versatile and can be used to label a wide range of molecules, including proteins, antibodies, peptides, and nanoparticles.[4][6] The resulting amide bond is highly stable, ensuring the integrity of the conjugate in biological systems. This application note provides detailed protocols and guidelines for the effective use of PFP esters in labeling primary amines.

Key Advantages of PFP Esters

  • Higher Stability: PFP esters exhibit greater resistance to hydrolysis compared to NHS esters, allowing for more controlled and efficient reactions in aqueous buffers.[1][3][4][5]

  • Increased Reactivity: The pentafluorophenolate is an excellent leaving group, which enhances the reactivity of the ester towards aminolysis, leading to faster reaction times and higher conjugation efficiencies.[1]

  • Reproducibility: The increased stability and reactivity of PFP esters contribute to more consistent and reproducible labeling outcomes.[1]

  • Site-Selectivity: In specific cases, such as the labeling of certain monoclonal antibodies, PFP esters have demonstrated the ability to achieve preferential labeling of specific lysine (B10760008) residues, offering a degree of site-selectivity.[7]

Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the PFP ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.

G PFP_Ester R-CO-OPFP (PFP Ester) Amide_Bond R-CO-NH-R' (Stable Amide Bond) PFP_Ester->Amide_Bond + R'-NH₂ Primary_Amine R'-NH₂ (Primary Amine) PFP_Leaving_Group HO-PFP (Pentafluorophenol) G A Prepare Biomolecule in Amine-Free Buffer C Mix and Incubate (Conjugation Reaction) A->C B Prepare PFP Ester Solution (DMSO/DMF) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (Desalting/Dialysis) D->E F Characterize Conjugate (e.g., Determine DOL) E->F

References

Application Notes and Protocols for Bis-PEG7-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bis-PEG7-PFP ester is a homobifunctional crosslinker that contains two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. PFP esters are highly efficient amine-reactive reagents used to form stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[1][2] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.[2]

PFP esters are a popular alternative to N-hydroxysuccinimide (NHS) esters due to their greater resistance to spontaneous hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions.[3][4] However, the reactivity of PFP esters is pH-dependent, making the selection of an appropriate pH and buffer system critical for successful conjugation. This document provides detailed guidance on the optimal reaction conditions, buffer selection, and experimental protocols for using this compound in bioconjugation applications.

The Critical Role of pH in this compound Reactions

The conjugation of this compound to primary amines is a nucleophilic acyl substitution reaction. The reaction is highly dependent on the pH of the reaction medium, which influences both the nucleophilicity of the target amine and the rate of hydrolysis of the PFP ester, a competing and undesirable side reaction.

  • Amine Reactivity: For the reaction to occur, the primary amine on the target molecule (e.g., a lysine residue on a protein) must be in its unprotonated, nucleophilic state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, as the pH of the reaction buffer increases, the concentration of the more reactive unprotonated amine increases, leading to a faster conjugation reaction.

  • Ester Hydrolysis: The PFP ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylate, thereby quenching its ability to react with the target amine. The rate of this hydrolysis reaction increases significantly with increasing pH.[2]

Therefore, an optimal pH for the reaction is a compromise between maximizing the concentration of the reactive amine and minimizing the rate of ester hydrolysis. For PFP esters, the recommended pH range for reaction with primary amines is typically between 7.0 and 9.0.[2][4]

Buffer Selection

The choice of buffer is as critical as the pH. The buffer should not contain any primary or secondary amines that can compete with the target molecule for reaction with the PFP ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

Buffers to Avoid:

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Glycine

  • Any other buffer containing primary or secondary amine functional groups.

Quantitative Data on Reaction Parameters

The following table summarizes the key parameters influencing the conjugation of PFP esters to primary amines. Please note that the optimal conditions can vary depending on the specific properties of the molecule being conjugated.

ParameterRecommended RangeRationale
pH 7.0 - 9.0Balances amine reactivity and ester hydrolysis. Optimal is often 8.0-8.5.
Buffer Phosphate, HEPES, Borate, CarbonateAmine-free to prevent competition with the target molecule.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down hydrolysis for sensitive molecules.
Reaction Time 30 minutes to overnightDependent on temperature, pH, and concentration of reactants.
Molar Excess of PFP Ester 5- to 50-foldA molar excess is used to drive the reaction to completion.

Experimental Protocols

Materials
  • This compound

  • Molecule to be conjugated (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Preparation of Reagents
  • Biomolecule Solution: Prepare a solution of the biomolecule to be conjugated in the chosen amine-free reaction buffer. The concentration will depend on the specific application, but a typical range is 1-10 mg/mL. If the biomolecule is in a buffer containing amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM. Do not prepare aqueous stock solutions as the PFP ester will hydrolyze.

Conjugation Procedure
  • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturation of proteins.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and reaction byproducts (pentafluorophenol) from the conjugated product. This can be achieved by size-exclusion chromatography, dialysis, or spin filtration, depending on the properties of the conjugate.

Visualizing the Process

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ Conjugate Protein-NH-CO-PEG7-PFP Protein_NH2->Conjugate Aminolysis (Desired Reaction) pH 7.0-9.0 PFP_Ester This compound PFP_Ester->Conjugate Hydrolyzed_Ester Bis-PEG7-COOH PFP_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Increases with pH H2O H₂O H2O->Hydrolyzed_Ester

Caption: Reaction scheme for this compound conjugation.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Cleanup cluster_analysis 4. Analysis Prepare_Biomolecule Prepare Biomolecule in Amine-Free Buffer Mix Mix Reactants Prepare_Biomolecule->Mix Prepare_PFP_Ester Prepare this compound Stock in DMSO/DMF Prepare_PFP_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for bioconjugation.

References

Application Notes: Step-by-Step Guide to Bis-PEG7-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-PEG7-PFP ester is a homobifunctional crosslinking reagent used to covalently link molecules containing primary or secondary amine groups.[1][2][3] It features two amine-reactive pentafluorophenyl (PFP) ester groups at either end of a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer.[4][5] PFP esters are highly reactive towards the ε-amino groups of lysine (B10760008) residues on proteins and form stable amide bonds.[6][7] A key advantage of PFP esters over other common amine-reactive reagents, like N-hydroxysuccinimide (NHS) esters, is their increased stability against hydrolysis in aqueous buffers, leading to more efficient and reliable conjugation reactions.[7][8] The hydrophilic PEG7 spacer enhances the water solubility of the crosslinker and the resulting conjugate.[5][9] This reagent is particularly useful for creating protein-protein conjugates, antibody-drug conjugates (ADCs), and for applications in PROTAC development.[10] The primary disadvantage of using homobifunctional reagents is the potential for a wider range of poorly defined products, including intramolecular crosslinks and polymerization.[2]

Experimental Protocols

This section provides a detailed methodology for a typical conjugation reaction using this compound to crosslink a protein.

Materials and Reagents

Materials:

  • This compound (CAS No. 1334170-01-2)[4]

  • Protein or other amine-containing molecule (e.g., antibody, peptide)

  • Reaction Buffer: 100 mM sodium carbonate buffer (pH 8.5) or 0.1 M phosphate-buffered saline (PBS, pH 7.2-7.4).[6][11] Avoid buffers containing primary amines like Tris or glycine.[11][12]

  • Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11][12]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5[7]

  • Purification System: Size-Exclusion Chromatography (SEC) column, dialysis cassettes (7 kDa MWCO), or Tangential Flow Filtration (TFF) system.[6][13][14]

  • Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE, HPLC-SEC system, Mass Spectrometer.[15][16][17]

Reagent Handling:

  • This compound is moisture-sensitive.[11][12] Store desiccated at -20°C.[4] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[11][12]

Step-by-Step Conjugation Protocol

Step 2.1: Preparation of Protein Solution

  • Prepare the protein in an amine-free reaction buffer (e.g., 100 mM sodium carbonate, pH 8.5) at a concentration of 1-10 mg/mL.[6][8]

  • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[11][12]

Step 2.2: Preparation of this compound Solution

  • Immediately before starting the reaction, prepare a stock solution of this compound.[11][12] Do not prepare stock solutions for long-term storage as the PFP ester moiety readily hydrolyzes.[11][12]

  • Dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[7]

Step 2.3: Conjugation Reaction

  • Slowly add the dissolved this compound solution to the protein solution while gently stirring or vortexing.[6][7]

  • The molar ratio of this compound to protein is a critical parameter and must be optimized. A starting point is a 5- to 20-fold molar excess of the crosslinker to the protein.[6][8]

  • Incubate the reaction mixture. Reaction times and temperatures can be varied to control the extent of conjugation:

    • Room temperature (20-25°C) for 1-4 hours.[7]

    • 37°C for 30 minutes.[11][12]

    • 4°C overnight for sensitive biomolecules.[7]

Step 2.4: Quenching the Reaction (Optional)

  • To stop the reaction, a quenching buffer such as Tris can be added to a final concentration of 20-50 mM.[8]

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PFP ester is deactivated.

Step 2.5: Purification of the Conjugate

  • Remove unreacted this compound and byproducts immediately after the reaction.

  • Common purification methods include:

    • Size-Exclusion Chromatography (SEC): An effective method for separating the larger protein conjugate from smaller, unreacted crosslinker molecules.[13][16]

    • Dialysis/Buffer Exchange: Use a dialysis cassette or spin desalting column with an appropriate molecular weight cutoff (e.g., 7 kDa MWCO) to exchange the reaction mixture into a suitable storage buffer (e.g., PBS, pH 7.4).[6][11]

    • Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and purification.[13][14]

Step 2.6: Characterization of the Conjugate

  • Degree of Labeling (DOL): Determine the average number of linker molecules conjugated per protein. This can be assessed using mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein.[18][19]

  • Purity and Aggregation: Analyze the purified conjugate for purity and the presence of aggregates using HPLC-SEC.[16][20]

  • Confirmation: Use SDS-PAGE to visualize the increase in molecular weight of the crosslinked species compared to the starting protein.

Data Presentation

The efficiency of the conjugation reaction depends on several parameters. The following table provides typical starting conditions and expected outcomes, which should be optimized for each specific application.

ParameterRangeTypical Starting ConditionExpected Outcome
Molar Ratio (Crosslinker:Protein)2:1 to 20:110:1Higher ratios increase conjugation but may also increase aggregation.[6][7][8]
Protein Concentration0.5 - 10 mg/mL2 mg/mLHigher concentrations can favor intermolecular crosslinking.[7][12]
Reaction pH7.2 - 8.58.5Higher pH increases the reactivity of primary amines.[6][7]
Reaction Temperature4°C - 37°CRoom Temp (25°C)Higher temperatures shorten reaction times but may affect protein stability.[7][11]
Reaction Time30 min - Overnight1 hourLonger incubation increases the degree of labeling.[6][7][11]
Organic Solvent (Co-solvent)<10% (v/v)5% DMSOMay be required to maintain solubility of the crosslinker.[6]

Visualizations

Reaction Mechanism

The diagram below illustrates the chemical reaction between a PFP ester group of the this compound and the primary amine of a lysine residue on a protein, resulting in the formation of a stable amide bond.

Caption: Reaction of PFP ester with a primary amine to form a stable amide bond.

Experimental Workflow

The following flowchart outlines the complete step-by-step process for this compound conjugation, from reagent preparation to the final characterization of the purified conjugate.

G prep_protein Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) conjugate Initiate Conjugation (Mix Reagents, Incubate 1-4h) prep_protein->conjugate prep_crosslinker Prepare Crosslinker Solution (10-100 mM in DMSO/DMF) prep_crosslinker->conjugate quench Quench Reaction (Add Tris Buffer) conjugate->quench purify Purify Conjugate (SEC, Dialysis, or TFF) quench->purify characterize Characterize Final Product (SDS-PAGE, SEC-HPLC, MS) purify->characterize

Caption: Workflow for this compound conjugation and purification.

References

Application Notes and Protocols: Bis-PEG7-PFP Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG7-PFP ester is a homobifunctional cross-linking reagent that has gained traction in proteomics research for its utility in studying protein-protein interactions and for its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP esters readily react with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[1] The hydrophilic PEG linker enhances the water solubility of the reagent and the resulting conjugates, which can reduce aggregation and improve biocompatibility.[1] PFP esters are also noted for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering greater stability in aqueous solutions.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of proteomics: chemical cross-linking for the identification of protein-protein interactions and the synthesis of PROTACs for targeted protein degradation.

Application 1: Chemical Cross-Linking Mass Spectrometry (XL-MS)

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. This compound can be employed to covalently link proteins that are in close proximity, providing distance constraints for structural modeling.

Data Presentation: Representative XL-MS Data

Following a typical XL-MS workflow with this compound, the data output would include a list of identified cross-linked peptides. This data can be summarized to highlight intra-protein and inter-protein cross-links, providing insights into protein folding and protein-protein interactions.

Table 1: Representative Inter-Protein Cross-Links Identified Using this compound

Cross-linked ProteinsCross-linked ResiduesPeptide SequencesScore
Protein A - Protein BK123 - K45...AGVK L... - ...YK TFP...125.4
Protein A - Protein CK88 - K102...NFPK ... - ...IVGK ...98.7
Protein D - Protein EK210 - K76...LK QWER... - ...GK LMN...85.2

Table 2: Representative Intra-Protein Cross-Links Identified Using this compound

ProteinCross-linked ResiduesPeptide SequenceScore
Protein FK56 - K189...DFK ... - ...PLK ...150.1
Protein GK112 - K145...MVK ... - ...YTK ...110.9
Protein HK34 - K98...GHK ... - ...QWK ...76.5
Experimental Protocol: In Vitro Protein Cross-Linking

This protocol outlines the steps for cross-linking a purified protein or protein complex in solution.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Protein sample in a suitable buffer (e.g., PBS, HEPES, pH 7-9)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer and liquid chromatography system

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 25 mM. This stock solution should be prepared fresh.

  • Protein Sample Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in a suitable amine-free buffer.

  • Cross-Linking Reaction: Add the this compound stock solution to the protein sample to achieve a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful cross-linking.

  • Sample Preparation for Mass Spectrometry: Excise the protein bands of interest from the gel. Perform in-gel digestion using a suitable protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the digested peptides by LC-MS/MS to identify the cross-linked peptides.

  • Data Analysis: Use specialized software to search the MS/MS data and identify the cross-linked peptides and the corresponding protein interaction sites.

Experimental Workflow Diagram

XL_MS_Workflow Protein_Complex Protein Complex Crosslinking Cross-linking Reaction Protein_Complex->Crosslinking Crosslinker This compound Crosslinker->Crosslinking Quenching Quenching Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE In_gel_Digestion In-gel Digestion SDS_PAGE->In_gel_Digestion LC_MS LC-MS/MS Analysis In_gel_Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identified_Links Identified Cross-links Data_Analysis->Identified_Links

A typical workflow for a chemical cross-linking mass spectrometry experiment.

Application 2: PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound can serve as a flexible and hydrophilic linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

Data Presentation: Representative PROTAC Efficacy Data

The efficacy of a PROTAC is typically assessed by measuring the degradation of the target protein. This can be quantified using techniques like Western blotting or mass spectrometry-based proteomics.

Table 3: Representative Target Protein Degradation by a PROTAC

PROTAC Concentration (nM)Target Protein Level (% of Control)
185
1055
10015
10005

Table 4: DC50 and Dmax Values for a Representative PROTAC

ParameterValueDescription
DC5025 nMConcentration for 50% degradation
Dmax95%Maximum degradation
Experimental Protocol: Synthesis and Evaluation of a PROTAC

This protocol provides a general outline for the synthesis of a PROTAC using this compound and its subsequent evaluation.

Materials:

  • Target protein ligand with a primary amine handle

  • E3 ligase ligand with a primary amine handle

  • This compound

  • Anhydrous DMF or DMSO

  • HPLC for purification

  • Mass spectrometer for characterization

  • Cell culture reagents

  • Western blotting or proteomics reagents

Procedure:

  • PROTAC Synthesis (Two-step):

    • Step 1: React the target protein ligand with a molar excess of this compound in an anhydrous solvent to form the ligand-linker intermediate. Purify the product by HPLC.

    • Step 2: React the purified ligand-linker intermediate with the E3 ligase ligand to form the final PROTAC. Purify the final product by HPLC and confirm its identity by mass spectrometry.

  • Cell Treatment: Treat cultured cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract proteins.

  • Quantification of Protein Degradation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein to visualize and quantify its levels.

    • Proteomics: Digest the protein lysates and analyze by mass spectrometry to quantify the abundance of the target protein relative to control samples.

  • Data Analysis: Determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation) values to assess the potency and efficacy of the PROTAC.

Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_PROTAC PROTAC Molecule PROTAC Target Ligand - PEG7 Linker - E3 Ligase Ligand Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

The mechanism of PROTAC-mediated targeted protein degradation.

References

Application Notes and Protocols: Crosslinking Intracellular vs. Cell Surface Proteins with PFP Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive crosslinkers that offer significant advantages over traditional N-hydroxysuccinimide (NHS) esters, including increased stability towards hydrolysis and higher reactivity towards aminolysis.[1][2][3] These properties lead to more efficient and reliable conjugation reactions, particularly in aqueous environments. PFP esters react with primary amines (the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues) at a pH range of 7-9 to form stable covalent amide bonds.[4] This document provides detailed protocols for the use of PFP esters in crosslinking both cell surface and intracellular proteins, highlighting the critical methodological differences required for targeting these distinct cellular compartments.

Principle of PFP Ester Crosslinking

The core mechanism of PFP ester crosslinking involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group, thus facilitating the reaction.[1] A competing reaction is the hydrolysis of the PFP ester, the rate of which increases with pH.[4] However, PFP esters are notably more resistant to spontaneous hydrolysis compared to NHS esters, resulting in higher reaction efficiency.[5][6]

I. Crosslinking Cell Surface Proteins

PFP esters are generally membrane-impermeable, making them an excellent choice for selectively crosslinking proteins on the exterior of intact cells.[7] This approach is invaluable for studying protein-protein interactions within the plasma membrane, such as receptor dimerization or the assembly of signaling complexes.

Experimental Protocol: Cell Surface Crosslinking
  • Cell Preparation:

    • Culture cells to the desired confluency. For adherent cells, experiments can be performed directly in the culture plate. For suspension cells, harvest and wash the cells.

    • Wash the cells twice with ice-cold, amine-free buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) to remove any amine-containing components from the culture medium that could quench the reaction.

    • Resuspend the cell pellet in ice-cold, amine-free buffer at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL. Keeping the cell suspension concentrated maximizes the efficiency of the crosslinker.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of the PFP ester crosslinker (e.g., 20-50 mM) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] PFP esters are moisture-sensitive and should be stored with a desiccant.[6]

  • Crosslinking Reaction:

    • Add the PFP ester stock solution to the cell suspension to achieve a final concentration typically ranging from 0.25-5 mM. A 10- to 50-fold molar excess of the crosslinker over the estimated amount of surface protein is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.

  • Quenching:

    • Terminate the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine (B1666218), to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing to ensure all unreacted PFP ester is quenched.

  • Cell Lysis and Downstream Analysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS to remove excess crosslinker and quenching buffer.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

II. Crosslinking Intracellular Proteins

To target intracellular proteins with the membrane-impermeable PFP esters, the cell membrane must first be permeabilized. This allows the crosslinker to enter the cell and react with proteins in the cytoplasm, nucleus, and other organelles. A common approach involves a fixation step followed by permeabilization with a detergent.

Experimental Protocol: Intracellular Crosslinking
  • Cell Preparation and Fixation:

    • Harvest and wash cells as described for cell surface crosslinking.

    • Resuspend the cell pellet in an amine-free buffer.

    • Optional but Recommended: To stabilize intracellular structures, fix the cells by adding formaldehyde (B43269) to a final concentration of 1-4% and incubating for 10 minutes at room temperature.[8]

    • Quench the fixation by adding glycine to a final concentration of 100 mM and incubating for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Permeabilization:

    • Resuspend the fixed cells in an ice-cold permeabilization buffer containing a detergent. The choice of detergent depends on the target's location:

      • Cytosolic proteins: Use a mild detergent like 0.1% Triton X-100 or saponin (B1150181) in PBS.[9][10]

      • Nuclear proteins: A harsher detergent or a higher concentration (e.g., 0.5% Triton X-100) may be necessary.

    • Incubate for 10-15 minutes on ice.

    • Wash the cells twice with ice-cold PBS to remove the detergent. Note: Saponin-based permeabilization is reversible, so subsequent steps should be performed in a buffer containing saponin.[10]

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of the PFP ester crosslinker in DMSO or DMF as described previously.

  • Crosslinking Reaction:

    • Resuspend the permeabilized cells in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Add the PFP ester stock solution to a final concentration of 0.25-5 mM.

    • Incubate for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching:

    • Quench the reaction with 20-50 mM Tris-HCl or glycine for 15 minutes at room temperature.

  • Cell Lysis and Downstream Analysis:

    • Pellet the cells and wash with ice-cold PBS.

    • If formaldehyde fixation was used, the crosslinks can be reversed by heating the sample in a suitable buffer.

    • Lyse the cells and proceed with downstream analysis such as SDS-PAGE, immunoprecipitation, or mass spectrometry.

Quantitative Data Summary

ParameterCell Surface CrosslinkingIntracellular CrosslinkingReference(s)
Starting Material Intact, live cellsPermeabilized cells (optional fixation)[7][8]
Fixation Not applicableOptional: 1-4% Formaldehyde for 10 min[8]
Permeabilization Not applicable0.1-0.5% Triton X-100 or Saponin for 10-15 min[9][10]
PFP Ester Concentration 0.25 - 5 mM0.25 - 5 mM[1]
Reaction Buffer Amine-free (e.g., PBS, HBSS), pH 7.2-8.0Amine-free (e.g., PBS), pH 7.2-8.0[1][6]
Reaction Time 30-60 min at RT or 2 hours at 4°C30-60 min at RT or 2 hours at 4°C[4]
Quenching Reagent 20-50 mM Tris or Glycine20-50 mM Tris or Glycine[1]

Visualizations

G cluster_0 Cell Surface Crosslinking Workflow A Start with intact cells B Wash with amine-free buffer (e.g., PBS) A->B C Add PFP ester crosslinker (0.25-5 mM) B->C D Incubate (30-60 min at RT) C->D E Quench with Tris or Glycine D->E F Lyse cells E->F G Downstream Analysis (SDS-PAGE, MS) F->G

Cell Surface Crosslinking Workflow.

G cluster_1 Intracellular Crosslinking Workflow H Start with intact cells I Optional: Fix with Formaldehyde H->I J Permeabilize with detergent (e.g., Triton X-100) I->J K Wash to remove detergent J->K L Add PFP ester crosslinker (0.25-5 mM) K->L M Incubate (30-60 min at RT) L->M N Quench with Tris or Glycine M->N O Lyse cells N->O P Downstream Analysis (SDS-PAGE, MS) O->P

Intracellular Crosslinking Workflow.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Dimerization

Cell surface crosslinking with PFP esters can be employed to study the dimerization of RTKs upon ligand binding, a critical step in many signaling pathways.

G cluster_2 RTK Dimerization and Crosslinking Ligand Ligand RTK1 RTK Monomer 1 Ligand->RTK1 Binding RTK2 RTK Monomer 2 Ligand->RTK2 Binding Dimer RTK Dimer RTK1->Dimer Dimerization RTK2->Dimer Dimerization CrosslinkedDimer Crosslinked RTK Dimer Dimer->CrosslinkedDimer PFP Ester Crosslinking

RTK Dimerization Captured by Crosslinking.

Conclusion

PFP esters are versatile and highly effective reagents for protein crosslinking. Their inherent membrane impermeability makes them ideal for specifically targeting cell surface proteins. For intracellular applications, a carefully optimized permeabilization step is required to allow the crosslinker access to the cell's interior. The protocols provided herein offer a robust starting point for researchers aiming to investigate protein-protein interactions in distinct cellular compartments. As with any crosslinking experiment, empirical optimization of reagent concentrations and reaction times is recommended for each specific biological system.

References

Application Notes and Protocols for Bis-PEG7-PFP Ester in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG7-PFP ester is a homobifunctional crosslinker that enables the covalent conjugation of polyethylene (B3416737) glycol (PEG) moieties to peptides and other biomolecules. This reagent features two pentafluorophenyl (PFP) ester terminal groups, which are highly reactive towards primary and secondary amines, forming stable amide bonds. The central PEG7 linker is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of modified peptides. A key advantage of PFP esters over commonly used N-hydroxysuccinimide (NHS) esters is their greater stability in aqueous solutions, which often leads to higher reaction efficiencies.[1] This document provides detailed application notes and protocols for the use of this compound in peptide modification and synthesis.

Key Applications

  • Peptide PEGylation: Introduction of a hydrophilic PEG spacer to improve the solubility, stability, and pharmacokinetic profile of a peptide.

  • Peptide Dimerization: Crosslinking of two peptide molecules to create homodimers, which can enhance binding affinity or modulate biological activity.

  • Surface Modification: Functionalization of nanoparticles and other surfaces with peptides.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight758.55 g/mol
Chemical FormulaC₃₀H₃₂F₁₀O₁₁
PurityTypically ≥95%
StorageStore at -20°C, desiccated
SolubilitySoluble in organic solvents such as DMSO and DMF
Table 2: Representative Reaction Conditions for Peptide Monofunctional PEGylation with this compound
ParameterRecommended RangeNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (Ester:Peptide) 1.5:1 to 5:1A slight excess of the PFP ester is recommended to drive the reaction. The optimal ratio should be determined empirically.
Reaction Buffer Phosphate, Borate, or Bicarbonate BufferAvoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the peptide for reaction.
pH 7.2 - 8.5PFP esters are more reactive at slightly alkaline pH. Higher pH can increase the rate of hydrolysis.[2]
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures can be used for sensitive peptides to minimize degradation.
Reaction Time 1 - 4 hoursThe reaction progress should be monitored (e.g., by HPLC or MS) to determine the optimal time.
Quenching Reagent 1 M Tris-HCl, pH 8.0Added in excess to consume any unreacted PFP ester.
Table 3: Illustrative Product Distribution in Peptide Dimerization with this compound (Analysis by LC-MS)
Molar Ratio (Peptide:Ester)Dimerized Peptide (%)Mono-PEGylated Peptide (%)Unmodified Peptide (%)
2:1652510
1:1405010
1:2157510

Note: This data is illustrative and the actual product distribution will depend on the specific peptide and reaction conditions.

Experimental Protocols

Key Experiment 1: Mono-PEGylation of a Peptide with a Single Primary Amine

This protocol describes the modification of a peptide containing a single primary amine (e.g., the N-terminal amine) with this compound to yield a mono-PEGylated product.

Materials:

  • Peptide with a single primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System (e.g., RP-HPLC)

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 5 mg/mL.

  • PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Initiation: Add a 2-fold molar excess of the this compound solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Analysis and Purification: Analyze the reaction mixture by LC-MS or MALDI-TOF MS to determine the extent of PEGylation.[3][4] Purify the mono-PEGylated peptide from the reaction mixture using reverse-phase HPLC.

  • Characterization: Confirm the molecular weight of the purified mono-PEGylated peptide by mass spectrometry.

Key Experiment 2: Homodimerization of a Peptide using this compound

This protocol details the synthesis of a peptide homodimer using this compound as a crosslinker. This procedure is adapted from solid-phase peptide synthesis (SPPS) protocols for creating dimeric peptides.[5]

Materials:

  • Peptide with a primary amine available for conjugation

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Bicarbonate Buffer, pH 8.5

  • Quenching Solution: 1 M Glycine solution

  • Purification System (e.g., RP-HPLC)

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a concentration of 10 mg/mL.

  • PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF to a concentration that will result in a 0.5 molar equivalent relative to the peptide.

  • Reaction Initiation: Slowly add the this compound solution to the peptide solution with constant stirring.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature.

  • Reaction Quenching: Add the Quenching Solution to consume any unreacted PFP ester.

  • Analysis and Purification: Monitor the formation of the dimer by LC-MS or SDS-PAGE. Purify the peptide dimer using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the homodimer by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow_pegylation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Peptide_Sol Peptide Solution (1-10 mg/mL in Buffer) Reaction Mix and Incubate (pH 7.2-8.5, 1-4h, RT) Peptide_Sol->Reaction PFP_Ester_Sol This compound Solution (in DMF or DMSO) PFP_Ester_Sol->Reaction Quench Quench Reaction (Tris or Glycine) Reaction->Quench Analysis Analysis (HPLC, MS) Quench->Analysis Purification Purification (RP-HPLC) Analysis->Purification peptide_dimerization_pathway Peptide1 Peptide-NH2 Intermediate Peptide-NH-CO-PEG7-PFP Peptide1->Intermediate Reaction Step 1 Peptide2 Peptide-NH2 Dimer Peptide-NH-CO-PEG7-CO-NH-Peptide Peptide2->Dimer BisPEG7 PFP-PEG7-PFP BisPEG7->Intermediate Intermediate->Dimer Reaction Step 2

References

Application Notes and Protocols: Purification of Bis-PEG7-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Bis-PEG7-PFP ester conjugates. The methodologies described are designed to ensure high purity and yield, critical for downstream applications in research, diagnostics, and therapeutic development.

Introduction

This compound is a homobifunctional crosslinker that contains two pentafluorophenyl (PFP) ester groups at each end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4][5][6][7] This reactivity, combined with the hydrophilic and biocompatible nature of the PEG spacer, makes this compound a valuable tool for conjugating proteins, peptides, and other biomolecules.[8][9] The PFP ester is generally more resistant to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4][5][6]

Following a conjugation reaction, the resulting mixture contains the desired conjugate, unreacted biomolecules, excess this compound, and hydrolysis byproducts.[8][] Effective purification is crucial to remove these impurities, which can interfere with subsequent experiments or compromise the efficacy and safety of a therapeutic product. This document outlines common purification strategies and provides detailed protocols for achieving high-purity this compound conjugates.

Purification Strategies

Several chromatographic and non-chromatographic techniques can be employed for the purification of PEGylated molecules. The choice of method depends on the properties of the conjugate, the nature of the impurities, and the desired scale of purification.[][11]

Common Purification Techniques:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[][12] It is highly effective for removing small molecule impurities like unreacted PFP ester and its hydrolysis products from the much larger conjugate.[]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their net charge.[9][] The attachment of the PEG linker can alter the surface charge of a protein, allowing for the separation of the conjugate from the unreacted protein.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] It can be a high-resolution technique for analyzing and purifying PEGylated products.[]

  • Dialysis and Diafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange.[3][4][6][] They are often used as a preliminary purification step or for desalting.[4][6]

  • Precipitation: This method relies on the differential solubility of PEG derivatives in various solvents.[12] For instance, many PEG derivatives are soluble in polar organic solvents but can be precipitated by adding a non-polar solvent.[12]

Data Presentation: Expected Purification Outcomes

The following tables summarize typical quantitative data that can be expected from the purification of a model protein conjugate (e.g., a 50 kDa protein) using the described protocols. Actual results may vary depending on the specific biomolecule and reaction conditions.

Table 1: Purity Assessment by Size-Exclusion Chromatography (SEC)

SampleMain Peak Retention Time (min)Main Peak Area (%)Aggregate Peak Area (%)Fragment/Impurity Peak Area (%)
Crude Reaction Mixture10.575520
SEC Purified Conjugate10.5>98<1<1
Unconjugated Protein11.2>99<10

Table 2: Yield and Recovery

Purification StepProtein Input (mg)Recovered Conjugate (mg)Yield (%)
Conjugation Reaction10N/AN/A
SEC Purification10 (in crude mixture)6.565

Table 3: Characterization of Purified Conjugate

ParameterMethodResult
Molecular WeightLC-MSExpected MW ± 1 Da
PuritySDS-PAGESingle band, higher MW than unconjugated protein
PurityRP-HPLC>95%
Endotoxin LevelsLAL Assay< 0.1 EU/mg

Experimental Protocols

Protocol 1: General Conjugation of a Protein with this compound

This protocol describes a general method for conjugating a protein with this compound. Optimization of the molar ratio of the crosslinker to the protein may be necessary.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)[3][4][6]

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3][4][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1][5][13]

  • Purification columns and buffers (see Protocol 2)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[1][3][4]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM.[5] The PFP ester is moisture-sensitive.[1][3][4]

  • Initiate Conjugation: Add the desired molar excess of the this compound solution to the protein solution while gently stirring. A 10-fold molar excess is a common starting point.[1]

  • Incubate: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C for sensitive biomolecules.[1][3][5]

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted PFP ester.[1][5][13]

  • Proceed to Purification: Immediately purify the conjugate using one of the methods described below.

Protocol 2: Purification of this compound Conjugate by Size-Exclusion Chromatography (SEC)

This protocol is effective for removing unreacted crosslinker and other small molecule impurities.

Materials:

  • SEC column suitable for the molecular weight of the conjugate

  • SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

  • Quenched conjugation reaction mixture

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate.

  • Load the Sample: Load the quenched reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elute the Conjugate: Elute the column with the SEC running buffer. The conjugate, having a larger hydrodynamic radius, will elute earlier than the smaller, unreacted protein and significantly earlier than the unreacted crosslinker and hydrolysis byproducts.[]

  • Monitor Elution: Monitor the elution profile using UV absorbance at 280 nm (for proteins).

  • Collect Fractions: Collect fractions corresponding to the main conjugate peak.

  • Analyze Fractions: Analyze the collected fractions for purity using SDS-PAGE and/or analytical SEC.

  • Pool and Concentrate: Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

Protocol 3: Purification by Dialysis

This method is suitable for removing small molecule impurities from larger protein conjugates.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10 kDa for most proteins.

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Tubing: Prepare the dialysis tubing according to the manufacturer's instructions.

  • Load Sample: Load the quenched reaction mixture into the dialysis tubing/cassette.

  • Dialyze: Place the sealed tubing/cassette in a beaker containing at least 100-fold volume of cold (4°C) dialysis buffer. Stir the buffer gently.

  • Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of small molecule impurities.

  • Recover Sample: Recover the purified conjugate from the dialysis tubing/cassette.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a this compound conjugate.

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (e.g., Protein) Reaction Conjugation Reaction (pH 7.2-8.0) Biomolecule->Reaction PFP_Ester This compound PFP_Ester->Reaction Quenching Quenching (e.g., Tris Buffer) Reaction->Quenching Crude_Mixture Crude Reaction Mixture Quenching->Crude_Mixture Purification_Method Purification (e.g., SEC, IEX, Dialysis) Crude_Mixture->Purification_Method Pure_Conjugate Purified Conjugate Purification_Method->Pure_Conjugate Analysis Purity & Characterization (SDS-PAGE, HPLC, MS) Pure_Conjugate->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for conjugation and purification.

Purification Logic

This diagram illustrates the decision-making process for choosing a suitable purification method.

purification_logic Start Crude Conjugate Mixture Impurity_Type Primary Impurities? Start->Impurity_Type Small_Molecules Unreacted Crosslinker, Hydrolysis Products Impurity_Type->Small_Molecules Yes Unreacted_Protein Unreacted Biomolecule Impurity_Type->Unreacted_Protein Yes Final_Purification Further Polishing Step? (e.g., RP-HPLC) Impurity_Type->Final_Purification No SEC_Dialysis Size-Exclusion Chromatography or Dialysis Small_Molecules->SEC_Dialysis IEX Ion-Exchange Chromatography Unreacted_Protein->IEX SEC_Dialysis->Impurity_Type Other Impurities? SEC_Dialysis->Final_Purification IEX->Final_Purification High_Purity High Purity Conjugate Final_Purification->High_Purity Yes End End Final_Purification->End No High_Purity->End

Caption: Decision tree for selecting a purification strategy.

References

Application Notes and Protocols: Bis-PEG7-PFP Ester for Protein Immobilization on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG7-PFP ester is a homobifunctional crosslinker designed for the covalent immobilization of proteins and other amine-containing molecules onto surfaces. This reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP esters readily react with primary amines, such as those found on the lysine (B10760008) residues and N-terminus of proteins, to form stable amide bonds.[1][2] The hydrophilic PEG linker enhances the water solubility of the crosslinker and, once conjugated, helps to reduce non-specific binding of other molecules to the surface and minimize steric hindrance for the immobilized protein.[3] PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering improved reaction efficiency in aqueous environments.[4][5]

These characteristics make this compound a valuable tool in the development of biosensors, immunoassays, and other applications requiring stable and functional protein immobilization.[1]

Chemical Properties and Reaction Mechanism

The core functionality of this compound lies in the reaction of its PFP ester groups with primary amines. This reaction proceeds via nucleophilic acyl substitution, where the amine group acts as a nucleophile, attacking the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The reaction is typically carried out in an amine-free buffer at a pH range of 7 to 9.[1]

Diagram of the Reaction Mechanism

G cluster_0 Surface Functionalization & Linker Attachment cluster_1 Protein Immobilization Surface Amine-Functionalized Surface (Surface-NH2) ActivatedSurface PFP-Activated Surface (Surface-NH-CO-PEG7-PFP) Surface->ActivatedSurface Reaction at one PFP ester (pH 7-9) Linker This compound Linker->ActivatedSurface ImmobilizedProtein Immobilized Protein (Surface-NH-CO-PEG7-CO-NH-Protein) ActivatedSurface->ImmobilizedProtein Reaction at second PFP ester (pH 7-9) Protein Protein (Protein-NH2) Protein->ImmobilizedProtein

Caption: Reaction scheme for protein immobilization.

Quantitative Data Summary

The following tables provide representative data for the immobilization of a model protein (e.g., IgG) on an amine-functionalized surface using this compound. Disclaimer: This data is illustrative and should be optimized for specific applications.

Table 1: Immobilization Efficiency

ParameterValue
Surface Type Amine-functionalized glass slide
Protein Human IgG (1 mg/mL)
This compound Conc. 10 mM
Immobilization Time 2 hours at 25°C
Surface Density of Immobilized IgG ~250 ng/cm²
Immobilization Efficiency ~75%

Table 2: Activity of Immobilized Protein

ParameterValue
Immobilized Protein Horseradish Peroxidase (HRP)
Assay ABTS substrate conversion
Activity Retention (vs. free HRP) > 85%
K_m (apparent) ~1.5 mM
V_max (apparent) ~90% of free HRP

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized surface (e.g., aminosilane-coated glass slides, amine-functionalized microplates)

  • Protein to be immobilized

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.5 (amine-free)

  • Washing Buffer: Reaction Buffer containing 0.05% Tween-20

  • Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine (B1666218) solution

Protocol 1: Immobilization of Proteins on an Amine-Functionalized Surface

This protocol describes the covalent attachment of a protein to a surface pre-functionalized with primary amine groups.

Diagram of the Experimental Workflow

G A 1. Prepare Bis-PEG7-PFP Ester Stock Solution B 2. Activate Amine- Functionalized Surface A->B C 3. Wash Activated Surface B->C E 5. Immobilize Protein C->E D 4. Prepare Protein Solution D->E F 6. Wash to Remove Unbound Protein E->F G 7. Quench/Block Remaining Active Sites F->G H 8. Final Wash and Dry G->H I Immobilized Surface Ready for Use H->I

Caption: Workflow for protein immobilization.

Step-by-Step Procedure:

  • Prepare this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO to prepare a stock solution (e.g., 100 mM). Note: PFP esters are moisture-sensitive; do not prepare aqueous stock solutions for storage.[3]

  • Activate Amine-Functionalized Surface:

    • Dilute the this compound stock solution in the Reaction Buffer to the desired final concentration (e.g., 1-10 mM).

    • Cover the amine-functionalized surface with the diluted crosslinker solution.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Wash Activated Surface:

    • Remove the crosslinker solution.

    • Wash the surface three times with the Washing Buffer to remove excess, unreacted this compound.

  • Prepare Protein Solution:

    • Dissolve the protein to be immobilized in the Reaction Buffer at the desired concentration (e.g., 0.1-1 mg/mL). Note: Ensure the protein solution is free of amine-containing buffers or stabilizers.

  • Immobilize Protein:

    • Cover the activated surface with the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation.

  • Wash to Remove Unbound Protein:

    • Remove the protein solution.

    • Wash the surface three times with the Washing Buffer to remove non-covalently bound protein.

  • Quench/Block Remaining Active Sites:

    • Incubate the surface with the Quenching/Blocking Buffer for 30 minutes at room temperature to deactivate any remaining PFP ester groups.

  • Final Wash and Dry:

    • Wash the surface three times with the Reaction Buffer.

    • Gently dry the surface under a stream of nitrogen or by centrifugation.

    • The surface with the immobilized protein is now ready for use or storage under appropriate conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Immobilization Efficiency - Inactive crosslinker due to hydrolysis.- Suboptimal pH of Reaction Buffer.- Low protein concentration.- Presence of primary amines in the protein buffer.- Prepare fresh crosslinker solution in anhydrous DMSO immediately before use.- Ensure Reaction Buffer pH is between 7.2 and 8.0.- Increase protein concentration.- Exchange the protein into an amine-free buffer (e.g., PBS) using dialysis or a desalting column.[3]
High Non-Specific Binding - Insufficient washing.- Incomplete blocking of the surface.- Increase the number of washes and the volume of Washing Buffer.- Increase the incubation time and/or concentration of the Quenching/Blocking Buffer.
Loss of Protein Activity - Denaturation of the protein during immobilization.- Steric hindrance of the active site.- Perform immobilization at a lower temperature (4°C).- The PEG7 spacer is designed to minimize steric hindrance, but for some proteins, a longer spacer may be required.

Conclusion

This compound is an effective homobifunctional crosslinker for the immobilization of proteins on amine-functionalized surfaces. Its PFP ester chemistry provides a stable linkage, while the PEG spacer enhances solubility and reduces non-specific binding. The protocols and data presented here provide a foundation for researchers to develop robust and reproducible protein immobilization strategies for a wide range of applications in research and drug development. Optimization of reaction conditions is recommended to achieve the best results for specific proteins and surfaces.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-PEG7-PFP Ester to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Bis-PEG7-PFP ester to protein.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and how does it react with proteins?

A this compound is a homobifunctional crosslinker. It consists of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with seven repeating units (PEG7), flanked by two pentafluorophenyl (PFP) ester reactive groups.[1][2] PFP esters are highly reactive towards primary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues, forming stable amide bonds.[3][4] This reaction is efficient and results in the covalent attachment of the PEG linker to the protein. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions.[3][4][5]

Q2: What is the recommended starting molar ratio of this compound to protein?

The optimal molar ratio is highly dependent on the specific protein, its concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of PEGylation.[6] A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.[7][8] However, for some applications, a lower molar ratio of 2:1 to 10:1 (PFP ester to free amine) may be sufficient.[4] Empirical testing is crucial to determine the ideal ratio for your specific application.[7][8]

Q3: What are the critical reaction parameters to control during the conjugation reaction?

Several factors can significantly influence the success of the conjugation reaction:

  • pH: The reaction of PFP esters with primary amines is most efficient at a pH between 7.2 and 8.5.[3][4] At a lower pH, the amino groups are protonated and less nucleophilic, reducing the reaction efficiency. Higher pH levels can increase the rate of hydrolysis of the PFP ester.[4][7]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C.[4][8] Lower temperatures can help minimize protein degradation and non-specific reactions, but may require longer incubation times.[6]

  • Reaction Time: Incubation times can range from 30 minutes to a few hours at room temperature, or overnight at 4°C.[4][5][8] The optimal time depends on the reactivity of the protein and the desired level of conjugation.

  • Buffer Composition: It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the PFP ester.[3][7][9] Suitable buffers include phosphate, bicarbonate, borate, or HEPES.[3][4]

Q4: How can I characterize the extent of PEGylation?

Several analytical techniques can be used to determine the degree of PEGylation:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band corresponding to the conjugated protein will be observed.[4]

  • HPLC or LC-MS: High-performance liquid chromatography and liquid chromatography-mass spectrometry are powerful techniques to separate and identify different PEGylated species. Mass spectrometry can confirm the mass of the conjugate and thus the number of attached PEG linkers.[4][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and less reactive amine groups.[3]Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4]
Hydrolyzed PFP Ester: The this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive.[3][7][9]Use fresh, high-quality reagent. Prepare the PFP ester solution in an anhydrous solvent like DMSO or DMF immediately before use.[3][4]
Insufficient Molar Ratio: The molar excess of the PFP ester to the protein is too low.[3]Increase the molar ratio of the this compound to the protein. A titration experiment is recommended to find the optimal ratio.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) compete with the protein for the PFP ester.[3][7]Use amine-free buffers such as phosphate, bicarbonate, borate, or HEPES.[3][4]
Protein Precipitation/Aggregation High Degree of PEGylation: Excessive PEGylation can alter the protein's solubility and lead to aggregation.[6]Reduce the molar ratio of the this compound to the protein. Optimize the reaction time and temperature to control the extent of conjugation.[6]
Incorrect Buffer Conditions: The buffer composition or pH may not be suitable for maintaining the stability of your specific protein.Ensure the buffer conditions are optimal for your protein's stability. Consider adding solubility-enhancing agents if necessary.
High Polydispersity (Multiple PEGylated Species) Molar Ratio of PEG to Protein is Too High: A large excess of the PFP ester can lead to the formation of multiple PEGylated species with varying numbers of PEG chains attached.Decrease the molar ratio of the this compound to the protein to favor the formation of more homogenous products.
Long Reaction Time: Extended incubation times can lead to a higher degree of labeling and increased heterogeneity.Reduce the incubation time to limit the extent of the reaction.
Loss of Protein Activity PEGylation at or Near the Active Site: The PEG linker may attach to a lysine residue that is critical for the protein's biological activity.[6]If site-specificity is a concern, consider reducing the molar ratio to favor modification of more accessible and less critical amines. Alternatively, protein engineering to protect the active site may be necessary.[6]
Harsh Reaction Conditions: The reaction conditions (e.g., pH, temperature) may be denaturing the protein.[6]Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH remains within the protein's stability range.[6]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a protein. Optimization of the molar ratio, reaction time, and temperature may be required for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer at a known concentration (e.g., 1-10 mg/mL).

    • Ensure the buffer does not contain any primary amines. If necessary, exchange the buffer using a desalting column or dialysis.

  • PFP Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). PFP esters are moisture-sensitive, so minimize exposure to air.[3][7][9]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess.[7][8]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 10-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by using a desalting column or dialysis against a suitable storage buffer.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift and by HPLC or LC-MS to determine the degree of PEGylation.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep 1. Prepare Protein Solution in Amine-Free Buffer conjugation 3. Mix Protein and PFP Ester (Optimize Molar Ratio) protein_prep->conjugation pfp_prep 2. Prepare Bis-PEG7-PFP Ester Stock Solution pfp_prep->conjugation incubation 4. Incubate (Optimize Time & Temperature) conjugation->incubation quenching 5. Quench Reaction (e.g., Tris Buffer) incubation->quenching purification 6. Purify Conjugate (Desalting/Dialysis) quenching->purification characterization 7. Characterize Conjugate (SDS-PAGE, LC-MS) purification->characterization

Caption: A flowchart outlining the key steps in the experimental workflow for conjugating this compound to a protein.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Efficiency start Low/No Conjugation? check_ph Is pH 7.2-8.5? start->check_ph check_reagent Is PFP Ester Fresh? check_ph->check_reagent Yes solution_ph Adjust pH check_ph->solution_ph No check_buffer Is Buffer Amine-Free? check_reagent->check_buffer Yes solution_reagent Use Fresh Reagent check_reagent->solution_reagent No check_ratio Is Molar Ratio Sufficient? check_buffer->check_ratio Yes solution_buffer Change Buffer check_buffer->solution_buffer No solution_ratio Increase Molar Ratio check_ratio->solution_ratio No success Conjugation Successful check_ratio->success Yes solution_ph->success solution_reagent->success solution_buffer->success solution_ratio->success

Caption: A decision tree illustrating the logical steps for troubleshooting low or no conjugation efficiency.

References

Technical Support Center: Pentafluorophenyl (PFP) Ester Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of pentafluorophenyl (PFP) esters in reactions with amino acids, particularly in the context of peptide synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of a pentafluorophenyl (PFP) ester?

A1: Pentafluorophenyl (PFP) esters are highly reactive reagents designed for the acylation of primary and secondary amines. In the context of peptides and proteins, this includes the α-amino group at the N-terminus and the ε-amino group of lysine (B10760008) (Lys) side chains. The reaction is a nucleophilic acyl substitution that results in the formation of a stable, covalent amide bond and the release of pentafluorophenol. PFP esters are known for their high reactivity, which leads to rapid coupling times and can help minimize unwanted side reactions.

Q2: What are the most common side reactions when using PFP esters with amino acids?

A2: While PFP esters are relatively efficient, side reactions can occur, primarily with other nucleophilic amino acid side chains. The most common side reactions include:

  • O-acylation: Reaction with the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr). This is more pronounced at a basic pH (typically above 8.5). The resulting ester bond is less stable than the desired amide bond.

  • Reaction with other nucleophiles: The side chains of cysteine (Cys) and histidine (His) can also react with PFP esters, although this is generally less common than O-acylation.

  • Hydrolysis: PFP esters are sensitive to moisture and can hydrolyze, rendering them inactive. This is a competing reaction in aqueous solutions.

Q3: What are the optimal reaction conditions for minimizing side reactions?

A3: To favor the desired amine acylation and minimize side reactions, the following conditions are recommended:

  • pH: The optimal pH range is typically between 7.2 and 8.5.[1][2] Below this range, the targeted primary amines are protonated and less nucleophilic. Above this range, the propensity for O-acylation of Ser, Thr, and Tyr increases, as does the rate of hydrolysis of the PFP ester.

  • Solvent: For reactions where moisture control is critical, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are recommended.[1][3][4]

  • Reagent Concentration: A molar excess of the PFP ester is generally used to drive the reaction to completion. However, a very high excess can increase the likelihood of over-labeling and side reactions. A starting point of 2 to 10-fold molar excess of the ester over the amine is common.[1]

  • Temperature and Time: Reactions are typically carried out at room temperature for 1 to 4 hours.[1] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[1]

Q4: How can I detect and characterize side products?

A4: The most effective methods for detecting and characterizing side products are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

  • Reversed-Phase HPLC (RP-HPLC): This technique can separate the desired product from byproducts and unreacted starting materials based on differences in their hydrophobicity. A change in the retention time compared to a standard can indicate a modification.

  • Mass Spectrometry (e.g., LC-MS, MALDI-TOF): MS provides precise molecular weight information. A mass shift corresponding to the addition of the acyl group to a Ser, Thr, or Tyr residue can confirm O-acylation. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification on a peptide sequence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction 1. Hydrolyzed PFP Ester: The reagent was exposed to moisture. 2. Suboptimal pH: The reaction pH is too low, leading to protonated, non-nucleophilic amines. 3. Competing Nucleophiles in Buffer: Use of buffers containing primary amines (e.g., Tris, glycine).1. Use fresh, high-quality PFP ester and anhydrous solvents (if applicable). Do not prepare stock solutions for long-term storage. 2. Ensure the reaction buffer pH is between 7.2 and 8.5. 3. Use amine-free buffers such as phosphate, bicarbonate, or HEPES.
Presence of Side Products with Higher Mass (O-acylation) 1. High Reaction pH: The pH is above 8.5, increasing the nucleophilicity of hydroxyl groups. 2. Excessive PFP Ester: A large molar excess of the PFP ester was used.1. Lower the reaction pH to the 7.5-8.0 range. 2. Reduce the molar excess of the PFP ester. Titrate the reagent to find the optimal concentration.
Heterogeneous Product Profile (Multiple Modifications) 1. Multiple Reactive Sites: The peptide or protein has multiple accessible primary amines (N-terminus, lysines). 2. Over-labeling: High reagent concentration or prolonged reaction time.1. If site-selectivity is desired, consider protein engineering to remove certain reactive sites. 2. Optimize the molar ratio of PFP ester to the biomolecule and reduce the reaction time.
Product Instability O-acylation: The ester linkage formed with Ser, Thr, or Tyr is less stable than an amide bond and can be prone to hydrolysis.If O-acylation is confirmed, consider purifying the desired N-acylated product quickly. The ester linkage can sometimes be selectively cleaved, but this may not be practical in all cases.

Quantitative Data on Side Reactions

The following table summarizes the influence of pH on the reactivity of PFP esters with different amino acid side chains. While exact percentages can vary depending on the specific peptide sequence and reaction conditions, this provides a general overview of the expected trends.

pH Primary Amines (Lys, N-terminus) Hydroxyl Groups (Ser, Thr, Tyr) General Outcome
< 7.0 Decreased reactivity due to protonationVery low reactivityInefficient labeling
7.2 - 8.5 High reactivity (Optimal Range) Low to moderate reactivityFavors N-acylation , minimal O-acylation
> 8.5 High reactivitySignificantly increased reactivity Increased potential for O-acylation side products

Experimental Protocols

Protocol 1: General Procedure for PFP Ester Coupling to a Peptide in Solution
  • Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 50-100 mM sodium phosphate, sodium bicarbonate, or HEPES) at a pH of 7.5-8.0 to a final concentration of 1-5 mg/mL.

  • PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

  • Reaction Initiation: Add the PFP ester stock solution to the peptide solution to achieve the desired molar excess (typically 2-10 equivalents of ester per equivalent of peptide amine).

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Quenching (Optional): To quench any remaining active ester, add a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purification: Purify the acylated peptide from excess reagent and byproducts using a suitable method such as solid-phase extraction (e.g., C18 desalting), size-exclusion chromatography, or preparative HPLC.

  • Analysis: Analyze the purified product by RP-HPLC and mass spectrometry to confirm the molecular weight and assess purity.

Protocol 2: Detection and Quantification of Side Products by LC-MS
  • Sample Preparation: After the coupling reaction, take an aliquot of the crude reaction mixture. If necessary, quench the reaction as described above.

  • LC Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) to separate the components.

  • MS Analysis: Couple the HPLC output to a mass spectrometer. Acquire data in full scan mode to identify the molecular weights of all eluting species.

  • Data Analysis:

    • Identify the peak corresponding to the desired N-acylated product based on its expected mass.

    • Search for peaks with masses corresponding to potential side products (e.g., desired product + mass of acyl group on a Ser, Thr, or Tyr residue).

    • Integrate the peak areas from the HPLC chromatogram for the desired product and the side products to estimate their relative abundance.

    • For unambiguous identification of the modification site, perform MS/MS analysis on the parent ions of interest and analyze the fragmentation pattern.

Visualizations

Reaction_Pathway PFP_Ester PFP-Activated Carboxylic Acid Desired_Product N-Acylated Peptide (Stable Amide Bond) PFP_Ester->Desired_Product Primary Reaction (pH 7.2-8.5) Side_Product O-Acylated Peptide (Unstable Ester Bond) PFP_Ester->Side_Product Side Reaction (pH > 8.5) Hydrolysis Hydrolyzed PFP Ester (Inactive) PFP_Ester->Hydrolysis Side Reaction Peptide_Amine Peptide (N-terminus or Lysine) Peptide_Hydroxyl Peptide (Ser, Thr, Tyr) H2O H₂O

Caption: Reaction pathways of PFP esters with peptides.

Troubleshooting_Workflow Start Experiment Start: PFP Ester Reaction Analysis Analyze Crude Product (LC-MS) Start->Analysis Desired_Product High Yield of Desired Product Analysis->Desired_Product Success Low_Yield Low Yield or No Product Analysis->Low_Yield Problem Side_Products Significant Side Products Observed Analysis->Side_Products Problem End Optimized Reaction Desired_Product->End Check_Reagent Check PFP Ester (Fresh? Anhydrous?) Low_Yield->Check_Reagent Optimize_pH Lower pH (e.g., to 7.5) Side_Products->Optimize_pH Check_pH_Buffer Check pH (7.2-8.5) and Buffer (Amine-free) Check_Reagent->Check_pH_Buffer Check_pH_Buffer->Start Re-run Optimize_Conc Reduce Molar Excess of PFP Ester Optimize_pH->Optimize_Conc Optimize_Conc->Start Re-run

Caption: Troubleshooting workflow for PFP ester reactions.

References

Technical Support Center: Preventing Protein Aggregation with Bis-PEG7-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using Bis-PEG7-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to address the common challenge of protein aggregation during crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional, amine-reactive crosslinking reagent.[1][2] It contains two pentafluorophenyl (PFP) ester groups at either end of a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP esters react with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form stable, covalent amide bonds.[1][3] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help reduce the tendency for aggregation.[1][4]

Q2: What are the advantages of a PFP ester over a more common NHS ester?

PFP esters are generally less susceptible to hydrolysis (degradation by water) in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3][5][6][7] This increased stability can lead to more efficient and reproducible conjugation reactions, especially when longer incubation times are required or when working at a slightly alkaline pH where hydrolysis is more pronounced.[8][9]

Q3: How should I prepare and store this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[8][10] To prevent condensation, the vial should be equilibrated to room temperature before opening. It is critical to prepare stock solutions immediately before use in a dry, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][8] Do not prepare and store aqueous stock solutions, as the PFP ester will readily hydrolyze and become inactive.[8][10]

Q4: Which buffers are compatible with this crosslinker?

The crosslinking reaction should be performed in a buffer that is free of primary amines. Compatible buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers, typically at a pH between 7.2 and 8.5.[1][6][11] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target protein for reaction with the crosslinker, thereby quenching the reaction.[8][12] Tris or glycine can, however, be added at the end of the procedure to intentionally stop the reaction.[1][12]

Troubleshooting Guide: Protein Aggregation

Protein aggregation or precipitation is a common issue during crosslinking. This guide provides solutions to specific problems you may encounter.

Q: My protein precipitated immediately after I added the crosslinker solution. What happened?

A: This is often caused by either the crosslinker crashing out of solution or rapid, uncontrolled crosslinking.

Potential Cause Solution
High Local Crosslinker Concentration The crosslinker, dissolved in an organic solvent like DMSO, may precipitate when added too quickly to the aqueous protein solution. Add the crosslinker stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid mixing.[13]
Excessive Organic Solvent The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture should ideally not exceed 10% (v/v), as higher concentrations can denature some proteins, leading to aggregation.[13]
Inappropriate Buffer Conditions Ensure the pH of your reaction buffer is optimal for your specific protein's stability. Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH away from the pI can increase solubility.[14]
High Protein Concentration Very high protein concentrations increase the probability of intermolecular (between-protein) crosslinking, leading to large aggregates.[14] Consider reducing the initial protein concentration.

Q: My SDS-PAGE analysis shows high molecular weight smears or bands stuck in the wells. How can I reduce this?

A: This indicates excessive intermolecular crosslinking, resulting in the formation of large, insoluble protein polymers. The key is to optimize the reaction stoichiometry and conditions.

Potential Cause Solution
Crosslinker-to-Protein Molar Ratio is Too High An excessive amount of crosslinker will lead to uncontrolled polymerization.[13][15] It is crucial to optimize this ratio. Start with a lower molar excess (e.g., 10:1 or 20:1 of crosslinker-to-protein) and perform a titration to find the ideal ratio for your specific protein and concentration. Refer to the protocol below for guidance.
High Protein Concentration A high concentration of protein molecules brings them into close proximity, favoring intermolecular crosslinking over the desired intramolecular crosslinking. Try decreasing the protein concentration in the reaction.[13][14]
Reaction Time is Too Long Longer incubation times can lead to more extensive crosslinking. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to determine the optimal reaction time that yields the desired product without excessive aggregation.
Reaction Temperature is Too High Higher temperatures increase the reaction rate. For sensitive proteins, performing the incubation at 4°C overnight instead of at room temperature can slow the reaction and reduce aggregation.[6]

Below is a diagram to help visualize the troubleshooting process for protein aggregation.

G start Protein Aggregation Observed? cause1 Precipitation on Crosslinker Addition start->cause1 Immediate Precipitation cause2 High MW Smear on SDS-PAGE start->cause2 Polymerization Products sol1a Add crosslinker dropwise while mixing cause1->sol1a sol1b Keep organic solvent <10% of total volume cause1->sol1b sol1c Optimize buffer pH (avoid protein pI) cause1->sol1c sol2a Perform molar ratio titration (↓ excess) cause2->sol2a sol2b Reduce protein concentration cause2->sol2b sol2c Optimize reaction time and temperature cause2->sol2c

Caption: Troubleshooting logic for protein aggregation issues.

Data Presentation

For successful crosslinking, careful optimization of reaction parameters is essential. The following tables provide recommended starting points.

Table 1: Recommended Starting Molar Ratios and Protein Concentrations

Protein ConcentrationRecommended Starting Molar Excess (Crosslinker:Protein)Rationale
1-5 mg/mL5x to 20xHigher protein concentrations require less molar excess to achieve crosslinking due to the proximity of protein molecules.[6][13]
< 1 mg/mL20x to 50xLower protein concentrations may require a higher molar excess to ensure an effective reaction rate.[13]

Note: These are starting points. Empirical optimization is critical for each specific system.[16]

Table 2: Buffer Compatibility for Amine-Reactive Crosslinking

Buffer TypeRecommendationReason
Phosphate (PBS), HEPES, Borate, Carbonate Recommended These buffers are free of primary amines and are effective in the optimal pH range of 7.2-8.5.[1][17]
Tris, Glycine AVOID in reactionThese buffers contain primary amines that will compete with the protein's amines, quenching the crosslinking reaction.[8][12]
Tris, Glycine, Lysine USE to quench reactionAdding a high concentration (e.g., 20-50 mM) of a primary amine-containing buffer is an effective way to stop the reaction.[1][15]

Experimental Protocols

Protocol 1: Standard Crosslinking with this compound

This protocol provides a general procedure for crosslinking a soluble protein.

1. Materials

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis device for cleanup

2. Procedure

  • Prepare the protein solution at a concentration of 1-2 mg/mL in an amine-free reaction buffer.[6]

  • Equilibrate the vial of this compound to room temperature before opening.

  • Immediately before use, prepare a 10-25 mM stock solution of the crosslinker in anhydrous DMSO.[1][6]

  • Add the calculated amount of crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess). Add the DMSO solution slowly while gently vortexing.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][13]

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]

  • Remove excess non-reacted crosslinker and byproducts using a desalting column or dialysis against a suitable storage buffer.[13]

  • Analyze the results using SDS-PAGE, comparing the crosslinked sample to a non-crosslinked control. Look for the appearance of higher molecular weight bands corresponding to crosslinked species.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein in Amine-Free Buffer r1 Add Crosslinker to Protein p1->r1 p2 Prepare Fresh Crosslinker Stock in DMSO p2->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction (e.g., with Tris) r2->r3 a1 Remove Excess Crosslinker r3->a1 a2 Analyze by SDS-PAGE a1->a2

Caption: General experimental workflow for protein crosslinking.

Protocol 2: Optimizing the Crosslinker-to-Protein Molar Ratio

To minimize aggregation, it is essential to determine the lowest possible crosslinker concentration that provides sufficient crosslinking.

1. Materials

  • Same as Protocol 1.

2. Procedure

  • Set up a series of parallel reactions. In each reaction tube, use the same amount and concentration of protein.

  • Prepare a range of crosslinker concentrations to test different molar excess ratios. For example, prepare five reactions with crosslinker:protein molar ratios of 0:1 (control), 5:1, 10:1, 20:1, and 50:1.

  • Add the corresponding amount of crosslinker stock solution to each tube.

  • Incubate all reactions under identical conditions (time and temperature) as determined in your standard protocol.

  • Quench all reactions simultaneously.

  • Analyze an equal volume from each reaction on the same SDS-PAGE gel.

  • Evaluate the results:

    • The 0:1 lane is your negative control.

    • Identify the lowest molar ratio that produces the desired crosslinked product (e.g., a dimer band).

    • Observe the lanes with higher molar ratios for an increase in high molecular weight aggregates or smearing.

    • Select the optimal ratio that maximizes the yield of the desired product while minimizing unwanted polymerization and aggregation.

References

Technical Support Center: Quenching Unreacted Bis-PEG7-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively quenching unreacted Bis-PEG7-PFP ester in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction involving this compound?

A1: Quenching is a critical step to stop the reaction by deactivating any unreacted, excess this compound. This prevents unwanted side reactions with other nucleophiles that may be present in the sample or introduced during downstream processing and purification.

Q2: How do PFP esters react with primary amines?

A2: Pentafluorophenyl (PFP) esters are highly reactive towards primary and secondary amines, forming stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[1]

Q3: What are the common quenching agents for PFP ester reactions?

A3: Common quenching agents are small molecules containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), glycine, or lysine.[2][3] These molecules react rapidly with the PFP ester to form a stable, inactive amide adduct.

Q4: What is the primary competing reaction to the desired amidation?

A4: The primary competing reaction is the hydrolysis of the PFP ester, which becomes more significant at a higher pH.[2][4][5] Hydrolysis results in the formation of the corresponding carboxylic acid and pentafluorophenol, rendering the reagent inactive for conjugation.[4] PFP esters are generally more resistant to hydrolysis than other active esters like NHS esters.[1][4][6][7][8][9]

Q5: At what pH should the quenching reaction be performed?

A5: The quenching reaction is typically performed at a pH between 7.2 and 8.5.[4][7] This pH range ensures that the primary amine of the quenching agent is sufficiently nucleophilic to react efficiently with the PFP ester.

Q6: How should this compound be stored?

A6: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4][6][8] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[6][8]

Q7: Can I prepare stock solutions of this compound?

A7: It is not recommended to prepare and store stock solutions of PFP esters.[6][8] The PFP moiety is susceptible to hydrolysis, which will lead to the degradation of the reagent over time.[6][8] Solutions should be prepared immediately before use.[4][6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency after quenching The quenching agent was added too early.Ensure the primary conjugation reaction has proceeded to completion before adding the quenching agent. Monitor the reaction progress if possible.
The PFP ester was hydrolyzed before conjugation.Ensure all solvents and buffers are free of primary amines (e.g., Tris, glycine) before the conjugation step.[5][6][8] Use anhydrous solvents like DMF or DMSO to dissolve the PFP ester.[4][6][8]
The reaction pH was too low.The optimal pH for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[4][7]
Precipitation observed after adding quenching agent The concentration of the quenching agent is too high.Use the recommended concentration of the quenching agent (typically 20-50 mM final concentration).[2]
The solubility of the quenched product is low in the reaction buffer.Consider performing a buffer exchange into a more suitable buffer after quenching.
Difficulty in removing quenching byproducts The molecular weight of the quenching agent is similar to the desired product.Use a quenching agent with a significantly different molecular weight to facilitate removal by size-exclusion chromatography or dialysis.
Inefficient purification method.Optimize the purification method (e.g., dialysis, tangential flow filtration, size-exclusion chromatography) to ensure efficient removal of small molecules.[6][8]

Experimental Protocols

Protocol 1: Standard Quenching of Unreacted this compound

This protocol describes the standard procedure for quenching a bioconjugation reaction involving this compound using a primary amine-containing buffer.

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M glycine/lysine)[2]

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Once the conjugation reaction is complete, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[2]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[2]

  • Proceed with the purification of the conjugate to remove the quenched this compound, pentafluorophenol, and excess quenching agent.[6][8]

Visualizations

Quenching_Workflow Workflow for Quenching this compound cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule (with Primary Amine) Reaction_Mix Reaction Mixture (pH 7.2-8.5) Biomolecule->Reaction_Mix Add PFP_Ester This compound PFP_Ester->Reaction_Mix Add Quenched_Mix Quenched Reaction Mixture Reaction_Mix->Quenched_Mix Incubate to Completion Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Mix Add to Reaction Mixture Purification Purification (e.g., Dialysis, SEC) Quenched_Mix->Purification Purified_Product Purified Conjugate Purification->Purified_Product

Caption: Workflow for quenching unreacted this compound.

Reaction_Pathways Reaction Pathways of this compound cluster_desired Desired Reaction cluster_quenching_reaction Quenching Reaction cluster_side_reaction Side Reaction (Hydrolysis) PFP_Ester This compound (Active Reagent) Amide_Bond Stable Amide Bond (Conjugate) PFP_Ester->Amide_Bond + Quenched_Product Quenched Product (Inactive) PFP_Ester->Quenched_Product + Carboxylic_Acid Carboxylic Acid (Inactive) PFP_Ester->Carboxylic_Acid + (pH dependent) Amine Primary Amine (on Biomolecule) Amine->Amide_Bond Quenching_Amine Primary Amine (e.g., Tris) Quenching_Amine->Quenched_Product Water Water (H₂O) Water->Carboxylic_Acid

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Optimizing Bis-PEG7-PFP Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG7-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker.[1] It contains two pentafluorophenyl (PFP) ester groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2] The PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[1] This reagent is commonly used in bioconjugation, such as protein-protein crosslinking, antibody-drug conjugation (ADC) development, and surface modification of nanoparticles.[2][3]

Q2: What is the optimal pH for conjugation reactions with this compound?

The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[4][5] In this range, the target amine groups on biomolecules (like the ε-amino group of lysine) are sufficiently deprotonated and therefore more nucleophilic, leading to efficient conjugation.[5] While higher pH can increase the reaction rate, it also significantly accelerates the competing hydrolysis of the PFP ester, which can reduce the overall yield.[4][6]

Q3: Which buffers are recommended for reactions with this compound?

It is crucial to use amine-free buffers, as any buffer containing primary amines will compete with the target molecule for reaction with the PFP ester.[2][7] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[7]

  • HEPES[6]

  • Borate[6]

  • Carbonate/Bicarbonate[6]

Q4: Are there any buffers I should avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][7] These will react with the PFP ester and quench the desired conjugation reaction.[6]

Q5: How does the stability of this compound compare to NHS esters?

PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][7][8] This increased stability leads to more efficient reactions, as more of the reagent is available to react with the target amine rather than being consumed by hydrolysis.[2][7]

Q6: How should I prepare and handle this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[7] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7] It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][9] Do not prepare and store stock solutions in aqueous buffers, as the PFP ester will hydrolyze over time.[7]

Troubleshooting Guide

Low or No Conjugation Yield
Possible Cause Recommendation
Incorrect Buffer Composition Ensure you are using an amine-free buffer such as PBS, HEPES, or Borate within a pH range of 7.2-8.5.[4][5] Buffers containing Tris or glycine will quench the reaction.[2][7]
Hydrolysis of this compound The reagent is moisture-sensitive. Always allow the vial to reach room temperature before opening to prevent condensation.[7] Prepare the solution in anhydrous DMSO or DMF immediately before use.[7][9] Avoid storing the reagent in solution.[7]
Suboptimal pH Verify the pH of your reaction buffer. A pH below 7 can lead to protonated (less reactive) amines, while a pH above 9 can cause rapid hydrolysis of the PFP ester.[4][6]
Insufficient Molar Excess of Ester An insufficient amount of the PFP ester will result in low conjugation efficiency. A 5- to 15-fold molar excess of the ester over the amine-containing molecule is a good starting point, but this may require optimization.
Low Concentration of Reactants The hydrolysis of PFP esters is more pronounced in dilute protein solutions.[6] If possible, increase the concentration of your target molecule.
Presence of Competing Nucleophiles Ensure your target molecule is free from other amine-containing contaminants. If necessary, purify the sample by dialysis or desalting into the appropriate reaction buffer.[7]

Data Presentation

Table 1: Recommended Buffer Systems for this compound Conjugation
Buffer SpeciesRecommended pH RangeConcentrationKey Considerations
Phosphate-Buffered Saline (PBS)7.2 - 8.050 - 100 mMWidely used and provides good buffering capacity.
HEPES7.0 - 8.050 - 100 mMA good alternative to PBS.
Borate8.0 - 9.050 - 100 mMEffective at slightly higher pH values.
Carbonate/Bicarbonate8.0 - 9.050 - 100 mMUseful for reactions requiring a higher pH.
Table 2: Comparative Reactivity and Stability of PFP vs. NHS Esters
FeaturePFP EsterNHS Ester
Reactivity with Amines HigherLower
Relative Aminolysis Rate Significantly faster (e.g., pseudo-first-order rate constant of 2.46 x 10⁻¹ s⁻¹ for a poly(PFP acrylate))[10]Slower (e.g., pseudo-first-order rate constant of 3.49 x 10⁻³ s⁻¹ for a poly(NHS vinyl benzoate))[10]
Susceptibility to Hydrolysis LowerHigher[2][7][8]
Optimal Reaction pH 7.2 - 8.5[4][5]7.0 - 8.5
Half-life in Aqueous Buffer Generally longer than NHS esters.Shorter; decreases significantly with increasing pH (e.g., hours at pH 7, minutes at pH 8).[8]

Experimental Protocols

General Protocol for Protein-Protein Conjugation using this compound
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Protein Preparation: Dissolve the proteins to be conjugated in the reaction buffer to a final concentration of 1-10 mg/mL. If the initial protein buffer contains amines, perform a buffer exchange using dialysis or a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-25 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 50-fold molar excess over the protein concentration.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching: (Optional) To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis into a suitable storage buffer.

Visualizations

ReactionMechanism Reaction of this compound with a Primary Amine reagents This compound + Protein-NH2 conditions pH 7.2 - 8.5 Amine-free buffer reagents->conditions hydrolysis Hydrolysis (competing reaction) reagents->hydrolysis product Protein-NH-CO-(PEG7)-CO-NH-Protein (Stable Amide Bond) conditions->product Aminolysis side_product Pentafluorophenol (leaving group) product->side_product releases hydrolyzed_product Inactive Carboxylic Acid hydrolysis->hydrolyzed_product

Caption: Reaction of this compound with a primary amine.

experimental_workflow Experimental Workflow for this compound Conjugation start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein prep_crosslinker Prepare this compound in Anhydrous DMSO start->prep_crosslinker mix Mix Protein and Crosslinker prep_protein->mix prep_crosslinker->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate incubate->purify If not quenching quench->purify analyze Analyze Product purify->analyze end End analyze->end

Caption: Experimental workflow for conjugation.

troubleshooting_workflow Troubleshooting Low Conjugation Yield start Low/No Conjugation check_buffer Buffer Amine-Free and pH 7.2-8.5? start->check_buffer change_buffer Change to appropriate buffer and pH check_buffer->change_buffer No check_reagent Reagent handled correctly (no moisture)? check_buffer->check_reagent Yes change_buffer->start use_fresh_reagent Use fresh, anhydrous reagent solution check_reagent->use_fresh_reagent No check_ratio Sufficient molar excess of ester? check_reagent->check_ratio Yes use_fresh_reagent->start increase_ratio Increase molar excess of this compound check_ratio->increase_ratio No optimize Further Optimization (Concentration, Time) check_ratio->optimize Yes increase_ratio->start

Caption: Troubleshooting workflow for low yield.

References

Common mistakes to avoid with Bis-PEG7-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG7-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this homobifunctional crosslinker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical crosslinking reagent used to covalently link molecules that contain primary amine groups (-NH2). It consists of two pentafluorophenyl (PFP) ester reactive groups at either end of a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP esters react with amines to form stable amide bonds.[1][2] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[1] It is commonly used for protein-protein crosslinking studies, antibody-drug conjugation, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the advantages of using a PFP ester over a more common NHS ester?

PFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions.[2][3][4] PFP esters are less susceptible to hydrolysis, the competing reaction with water, which can deactivate the reactive group.[3][4] This increased stability can lead to more efficient and reproducible conjugation reactions, especially when working with dilute protein solutions.[1]

Q3: What is the optimal pH for reacting this compound with amines?

The optimal pH for the reaction of PFP esters with primary amines is typically between 7.0 and 9.0.[1] At a pH below 7, the amine groups are more likely to be protonated (-NH3+), which makes them less reactive. Conversely, at a pH above 9.0, the rate of hydrolysis of the PFP ester increases significantly, which can reduce the efficiency of the conjugation reaction.

Q4: What buffers should I use for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the PFP ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate/carbonate buffers.[1] Buffers to avoid include Tris and glycine.

Q5: How should I prepare and store this compound?

This compound is sensitive to moisture.[5] It is recommended to store the reagent at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions should be prepared immediately before use in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] It is not recommended to store stock solutions for extended periods due to the potential for hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Hydrolyzed Reagent The PFP ester is moisture-sensitive and can hydrolyze over time. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before each experiment. Ensure the solid reagent has been stored properly at -20°C with a desiccant.
Incorrect Buffer The presence of primary amines in the reaction buffer (e.g., Tris, glycine) will compete with the target molecule. Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to the reaction.
Suboptimal pH The reaction efficiency is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range of 7.0-9.0. A lower pH will result in protonated, less reactive amines.
Insufficient Molar Excess of Crosslinker For protein crosslinking, a 10- to 50-fold molar excess of the this compound over the protein is generally recommended.[1] This ratio may need to be optimized for your specific application. For dilute protein solutions, a higher molar excess may be required.
Low Protein Concentration Hydrolysis of the PFP ester is more pronounced in dilute protein solutions.[1] If possible, increase the concentration of your protein to favor the conjugation reaction.
Short Reaction Time or Low Temperature The reaction may not have reached completion. Increase the incubation time or consider performing the reaction at room temperature instead of 4°C if your molecules are stable at the higher temperature.
Issue 2: Protein Precipitation or Aggregation During/After Conjugation
Possible Cause Recommended Solution
Over-crosslinking Using too high a concentration of the crosslinker can lead to extensive intermolecular crosslinking, resulting in large aggregates that precipitate. Reduce the molar excess of the this compound.
Change in Protein pI The modification of lysine (B10760008) residues neutralizes their positive charge, which can alter the isoelectric point (pI) and solubility of the protein. Ensure the final buffer pH is not close to the new pI of the conjugated protein.
Hydrophobicity of the Linker While the PEG spacer enhances hydrophilicity, extensive modification can still lead to aggregation. Consider optimizing the degree of labeling by adjusting the molar ratio of the crosslinker.
Issue 3: Smearing or Unclear Bands on SDS-PAGE for Crosslinking Experiments
Possible Cause Recommended Solution
Heterogeneous Crosslinking Homobifunctional crosslinkers like this compound can result in a heterogeneous mixture of products (dimers, trimers, higher-order oligomers, and intramolecularly crosslinked species), which can appear as a smear on an SDS-PAGE gel.[6][7] This is often an indication of successful crosslinking.[6][7]
High Degree of PEGylation The PEG chains can interfere with the binding of SDS to the protein, leading to anomalous migration and band broadening on the gel.[8] Consider using native PAGE as an alternative analytical method, as it can provide better resolution for PEGylated proteins.[8]
Sample Overload or Salt Interference High salt concentrations in the sample can cause band distortion. Ensure proper sample preparation and consider desalting your sample before loading.

Data Presentation

Comparative Stability of PFP and NHS Esters

PFP esters are known to be more resistant to hydrolysis in aqueous buffers compared to NHS esters, leading to a longer half-life of the reactive ester and potentially higher conjugation efficiency.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[9]
7.0Room Temp~7 hours[9]
8.0Room Temp~1 hour[9]
8.64°C10 minutes[9]
9.0Room TempMinutes[9]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking
  • Buffer Exchange: Ensure your protein solution is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be between 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 25 mM.

  • Initiate Crosslinking Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. A successful crosslinking reaction will typically show a decrease in the monomer band intensity and the appearance of new bands at higher molecular weights, or a smear representing various oligomeric states.

  • Purification (Optional): Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Cell Surface Protein Crosslinking
  • Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any traces of culture media. Resuspend the cells in the same buffer to a concentration of approximately 25 x 10^6 cells/mL.[1]

  • Prepare Crosslinker Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction: Add the crosslinker to the cell suspension to a final concentration of 1-5 mM.[1]

  • Incubation: Incubate the cells for 30 minutes at room temperature or on ice.[1] Incubation on ice can help to reduce the internalization of the crosslinker.

  • Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 10-20 mM and incubate for 10-15 minutes.

  • Cell Lysis and Analysis: Wash the cells with cold PBS to remove excess quenching buffer. Lyse the cells using a suitable lysis buffer and analyze the crosslinked proteins by SDS-PAGE and Western blotting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Buffer_Exchange Buffer Exchange (Amine-free, pH 7-9) Initiate_Reaction Add Crosslinker to Protein Solution (10-50x molar excess) Buffer_Exchange->Initiate_Reaction Prepare_Crosslinker Prepare Fresh This compound Stock in DMSO Prepare_Crosslinker->Initiate_Reaction Incubate Incubate (30-60 min @ RT or 2h @ 4°C) Initiate_Reaction->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench SDS_PAGE Analyze by SDS-PAGE Quench->SDS_PAGE Purification Purification (Optional) SDS_PAGE->Purification

Caption: General experimental workflow for protein crosslinking with this compound.

protac_pathway PROTAC PROTAC Molecule (this compound as linker) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitin Transfer to Target Protein Ternary_Complex->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated Target Protein Ubiquitination->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling Recycling->PROTAC Recycling->E3_Ligase

Caption: The PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Post-Reaction Purification of Bis-PEG7-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Bis-PEG7-PFP ester following a conjugation reaction. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use? A1: this compound is a homobifunctional crosslinking reagent. It features two pentafluorophenyl (PFP) ester reactive groups at either end of a 7-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] PFP esters are highly reactive towards primary and secondary amines (such as those on lysine (B10760008) residues of proteins) between pH 7-9, forming stable, covalent amide bonds.[1] This reagent is commonly used to link two amine-containing molecules together. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[1]

Q2: Why is it critical to remove excess this compound after my reaction? A2: Removing unreacted this compound is essential for several reasons. Excess reagent can lead to undesired side reactions, interfere with downstream analytical techniques, and complicate the characterization of your final conjugate. For therapeutic applications, failure to remove excess reagents can introduce impurities and potential immunogenicity.

Q3: What are the primary methods for removing the excess reagent? A3: The choice of purification method depends on the size and properties of your target molecule. The most common techniques include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the larger PEGylated conjugate from the smaller, unreacted crosslinker.[][4]

  • Dialysis / Diafiltration: A straightforward and common method for removing small molecules like unreacted PFP esters from large biomolecules such as proteins and antibodies.[5][6]

  • Ion Exchange Chromatography (IEX): Useful for separating PEGylated proteins from their un-PEGylated counterparts, as the PEG chains can shield surface charges, altering the molecule's interaction with the IEX resin.

  • Reverse Phase Chromatography (RP-HPLC): Often used for the purification of smaller molecules like peptides and oligonucleotides.[][7]

Q4: How can I quench the reaction before purification? A4: To ensure no further reaction occurs, you can add a quenching buffer containing a high concentration of primary amines. Buffers such as Tris or glycine (B1666218) are commonly used to react with and consume any remaining active PFP esters.[1] Following the quenching step, the small molecule byproducts and excess quenching reagent must still be removed, typically via SEC or dialysis.[1]

Q5: My conjugate is a large protein (>30 kDa). What is the best removal method? A5: For large proteins, size-based methods are the most efficient and gentle. Size Exclusion Chromatography (SEC) , using a desalting column for rapid buffer exchange, or dialysis against an appropriate buffer are the recommended methods.[5][6][8] These techniques effectively separate the large protein conjugate from the small molecular weight crosslinker and its byproducts.

Q6: How should I store and handle this compound to ensure reactivity? A6: PFP esters are sensitive to moisture.[5][9] The reagent should be stored at -20°C with a desiccant.[5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[5][6] It is strongly recommended to prepare solutions of the PFP ester immediately before use and to avoid making stock solutions for long-term storage, as the ester can hydrolyze over time, rendering it non-reactive.[5][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded/Hydrolyzed Reagent: PFP ester was exposed to moisture during storage or handling.[5][9]Always store the reagent at -20°C with a desiccant and warm to room temperature before opening.[5] Prepare solutions immediately before use and discard any unused portion.[6][9]
Incorrect pH: The reaction pH is too low for efficient amine reactivity.The optimal pH range for PFP ester reactions with primary amines is typically 7.2 to 8.5.[9]
Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).[5][10]Exchange the sample into an amine-free buffer like phosphate-buffered saline (PBS) before adding the PFP ester.[6]
Precipitation of Conjugate Hydrophobicity Issues: The crosslinker or conjugate may have limited aqueous solubility.The PEG spacer in this compound generally improves solubility.[1] If issues persist, consider optimizing the protein concentration or adding organic co-solvents if compatible with your biomolecule.
Excess Reagent Still Present After Purification Inefficient Purification Method: The chosen method may not be optimal for the size difference (e.g., wrong dialysis membrane MWCO).For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate (e.g., 10 kDa for a large protein). For SEC, ensure the column is rated for the correct separation range.
Incomplete Quenching: The quenching step did not fully consume the excess reactive ester.Increase the concentration of the quenching reagent (e.g., Tris buffer) or the incubation time.[1]
Poor Peak Shape or Recovery During Chromatography Non-specific Interactions: PEGylated compounds can sometimes exhibit unusual behavior on chromatography columns.[11]For SEC, ensure an aqueous mobile phase is used, as organic eluents like THF can sometimes cause distorted peaks for PEGs.[11] For RP-HPLC, extensive method development (gradient, mobile phase) may be required.[7]

Experimental Protocols & Data

Protocol 1: Removal by Size Exclusion Chromatography (Desalting Column)

This method is ideal for rapid removal of excess crosslinker from proteins and other macromolecules.

  • Equilibrate the Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with your desired storage buffer according to the manufacturer's instructions. Use a buffer free of primary amines.

  • Apply Sample: After the conjugation reaction is complete (and optionally quenched), apply the reaction mixture to the center of the equilibrated column.

  • Elute: Centrifuge the column (or use gravity flow, depending on the format) to collect the purified sample. The larger conjugate will elute, while the smaller this compound and its byproducts are retained in the column matrix.[5]

  • Analyze: Confirm the removal of excess reagent and the purity of your conjugate using appropriate analytical methods such as HPLC or SDS-PAGE.

Protocol 2: Reaction Quenching and Removal by Dialysis

This method is suitable for larger sample volumes and is a gentle purification process for proteins.

  • Quench the Reaction: Add a quenching buffer (e.g., 1M Tris, pH 7.5) to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[1]

  • Prepare Dialysis Unit: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10-20 times smaller than the molecular weight of your conjugate. Hydrate the membrane and load your quenched reaction mixture into the dialysis cassette or tubing.

  • Perform Dialysis: Place the dialysis unit in a large volume of amine-free buffer (e.g., PBS). Stir the buffer gently. Perform at least two buffer exchanges over 12-24 hours to ensure complete removal of small molecules.[6]

  • Recover Sample: Carefully remove the purified conjugate from the dialysis unit.

Comparison of Common Purification Methods
MethodPrincipleBest ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size).Proteins, antibodies, large biomolecules.Fast, high resolution, excellent for removing small molecules.[4]Can dilute the sample; potential for non-specific interactions.[11]
Dialysis / Diafiltration Size-based separation across a semi-permeable membrane.[]Proteins, antibodies, large sample volumes.Gentle, simple, requires minimal specialized equipment.[6]Slow process; may result in sample dilution.
Ion Exchange Chromatography (IEX) Separation by net surface charge.[]Separating PEGylated species from unreacted protein.High capacity; can separate based on the degree of PEGylation.[12]May not efficiently remove neutral, unreacted PEG reagent.
Reverse Phase HPLC (RP-HPLC) Separation by hydrophobicity.[]Peptides, oligonucleotides, small molecules.High resolution; can separate positional isomers.[7]Can be denaturing for some proteins; requires method development.

Visualized Workflows

G cluster_main General Reaction & Purification Workflow A 1. Prepare Conjugation Reaction (Molecule + this compound in Amine-Free Buffer) B 2. Incubate (e.g., 30 min @ RT or 2h @ 4°C) A->B C 3. Quench Reaction (Optional) (Add Tris or Glycine) B->C D 4. Purification (Remove excess reagent and byproducts) C->D E 5. Analysis (Confirm purity via HPLC, SDS-PAGE, etc.) D->E

Caption: A typical workflow for a conjugation reaction using this compound, from setup to final analysis.

G cluster_large Large Biomolecules cluster_small Small Molecules Start What is the nature of your PEGylated molecule? Large Protein, Antibody, etc. (> 10 kDa) Start->Large Large Small Peptide, Oligonucleotide, etc. (< 10 kDa) Start->Small Small Method1 Recommended: Size Exclusion Chromatography (SEC) or Desalting Column Large->Method1 Fast & High-Res Method2 Alternative: Dialysis / Diafiltration Large->Method2 Gentle & Simple Method3 Recommended: Reverse Phase HPLC (RP-HPLC) Small->Method3 High Purity Method4 Alternative: Silica Gel Chromatography Small->Method4 For non-polar compounds

References

Effect of temperature on Bis-PEG7-PFP ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG7-PFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this homobifunctional crosslinker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction conditions.

Effect of Temperature on Reaction Kinetics

Quantitative Data Summary

While specific kinetic data for the aminolysis of this compound is not extensively published, the following table provides an illustrative summary of the expected effect of temperature on reaction times. This data is based on typical protocol recommendations and the general principles of chemical kinetics. It is intended to serve as a guideline for optimizing your experiments.

Temperature (°C)Recommended Incubation TimeRelative Reaction Rate (Approx.)Key Considerations
4Overnight (12-18 hours)1x (Baseline)Minimizes hydrolysis, ideal for sensitive biomolecules that may degrade at higher temperatures.[1]
20-25 (Room Temp)1-4 hours4-6xA good balance between reaction speed and ester stability. Most common starting point.[1][2]
3730 minutes8-12xFaster reaction, but hydrolysis becomes more significant. Suitable for robust molecules and when rapid conjugation is required.[3][4]

Note: The relative reaction rates are estimations to illustrate the trend and will vary depending on the specific reactants, buffer conditions, and pH.

Experimental Protocols

General Protocol for Amine Conjugation

This protocol outlines a general method for conjugating this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer, pH 7.2-8.5)[1][2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)[1]

Procedure:

  • Prepare the this compound solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[3][4] PFP esters are moisture-sensitive, and preparing stock solutions for storage is not recommended as the ester will hydrolyze over time.[3]

  • Prepare the amine-containing molecule solution: Dissolve the amine-containing molecule in the reaction buffer.

  • Initiate the reaction: Add the dissolved this compound to the solution of the amine-containing molecule. The molar ratio of PFP ester to the amine-containing molecule may need to be optimized, but a common starting point is a 2 to 10-fold molar excess of the ester.[1][2]

  • Incubate the reaction: Allow the reaction to proceed at the desired temperature for the appropriate amount of time (see table above).

  • Quench the reaction (optional): If necessary, the reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to consume any unreacted PFP ester.[1]

  • Purification: Remove excess reagent and byproducts by a suitable method such as dialysis or size-exclusion chromatography.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Reaction Degraded PFP ester: The this compound may have been exposed to moisture.Always use fresh, anhydrous DMF or DMSO to dissolve the ester immediately before use. Store the PFP ester at -20°C with a desiccant.[3]
Incorrect buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.Use an amine-free buffer such as PBS, HEPES, or Borate buffer.[2]
Low pH: The pH of the reaction mixture is too low, resulting in protonated and less nucleophilic amine groups.Ensure the reaction pH is between 7.2 and 8.5 for optimal reactivity.[1][2]
Insufficient mixing: The PFP ester solution is not well-dispersed in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.
Inconsistent Results Variable PFP ester quality: The quality of the PFP ester may differ between batches or due to improper storage.Qualify a new batch of PFP ester with a small-scale control reaction. Store properly at -20°C with a desiccant.
Moisture contamination: Introduction of moisture during the reaction setup.Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.
Loss of Product During Workup Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions.If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and proceed to the next step immediately.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using PFP esters over NHS esters?

A1: PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.[5] PFP esters also exhibit higher reactivity towards aminolysis, the desired reaction with amines.

Q2: How should I store this compound?

A2: this compound is moisture-sensitive. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.

Q3: Can I prepare a stock solution of this compound?

A3: It is strongly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade into a non-reactive carboxylic acid.[3]

Q4: What is the optimal pH for the reaction?

A4: A pH range of 7.2 to 8.5 is generally optimal for the reaction of PFP esters with primary amines.[1][2] In this range, the amine is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.

Q5: What solvents should I use to dissolve this compound?

A5: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to the aqueous reaction mixture.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction PFP_Ester Dissolve this compound in anhydrous DMSO/DMF Mix Combine Solutions PFP_Ester->Mix Amine_Molecule Prepare Amine-Containing Molecule in Buffer (pH 7.2-8.5) Amine_Molecule->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Quench->Purify

Caption: Experimental workflow for this compound conjugation.

temp_effect cluster_temp Effect of Temperature on Reaction Rate Temp_Up Increase Temperature Rate_Up Increased Reaction Rate (Aminolysis & Hydrolysis) Temp_Up->Rate_Up Accelerates Time_Down Decreased Reaction Time Rate_Up->Time_Down Leads to Hydrolysis_Up Increased Risk of PFP Ester Hydrolysis Rate_Up->Hydrolysis_Up Also increases

Caption: Relationship between temperature and reaction outcomes.

References

Technical Support Center: PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentafluorophenyl (PFP) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving PFP esters for bioconjugation, peptide synthesis, and small molecule modification.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the synthesis and use of PFP esters.

Q1: What are PFP esters and why are they used?

Pentafluorophenyl (PFP) esters are highly reactive "active esters" used to form stable amide bonds by reacting with primary and secondary amines.[1][2] They are frequently chosen over other active esters, like N-hydroxysuccinimide (NHS) esters, for their superior reactivity and greater stability against premature hydrolysis in aqueous reaction conditions.[1][2][3] The electron-withdrawing properties of the pentafluorophenyl group make the ester's carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, facilitating efficient amide bond formation.[2]

Q2: My reaction yield is low or the reaction failed completely. What are the common causes?

Several factors can lead to low or no yield. The most common culprits include:

  • Hydrolysis of the PFP ester: PFP esters are sensitive to moisture.[1][4] Contamination from wet solvents, reagents, or atmospheric humidity can hydrolyze the ester back to the unreactive carboxylic acid.

  • Degraded Reagents: The PFP ester may have degraded due to improper storage. Long-term stability requires storage at -20°C under anhydrous conditions with a desiccant.[1][4]

  • Suboptimal pH: For reactions with amines, the pH should be in the optimal range of 7.2 to 8.5.[1][5] Below this range, the amine nucleophile is protonated and less reactive. Above this range, the rate of ester hydrolysis increases significantly, consuming the reagent before it can react with the amine.[1]

  • Competing Nucleophiles: The presence of primary amine-containing buffers, such as Tris or glycine, will compete with your target molecule for the PFP ester, drastically reducing the yield of the desired product.[4][6]

  • Poor Solubility/Mixing: If the PFP ester, typically dissolved in an organic solvent like DMF or DMSO, does not disperse well in an aqueous reaction mixture, the reaction will be inefficient.[1]

Q3: How can I prevent my PFP ester from hydrolyzing during the reaction and workup?

To minimize hydrolysis:

  • Before Reaction: Always use high-quality, anhydrous solvents (e.g., DMF, DMSO) to prepare your PFP ester stock solution.[1] Prepare this solution immediately before use; do not store stock solutions.[1][4][6] Ensure all glassware is thoroughly dried.

  • During Reaction: Maintain the optimal pH range (7.2-8.5).[1][5] Protect the reaction from atmospheric moisture, especially for larger-scale or longer reactions.[1]

  • During Workup: PFP esters can be unstable in aqueous basic conditions.[1] Avoid washing with basic solutions like sodium bicarbonate (NaHCO₃) if possible.[1][7] Consider non-aqueous workups or direct purification by methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[1]

Q4: I see an unexpected spot on my TLC/peak in my LC-MS. What could it be?

Unexpected spots or peaks are often due to side reactions or impurities. The most common byproduct is the hydrolyzed carboxylic acid, resulting from the reaction of the PFP ester with water.[1] Another possibility is the pentafluorophenol (B44920) (PFP-OH) leaving group. If you used a coupling agent like Dicyclohexylcarbodiimide (B1669883) (DCC) to synthesize your PFP ester, byproducts such as dicyclohexylurea (DCU) could also be present.

Q5: How should I store my PFP ester reagents?

PFP esters are moisture-sensitive.[4] For long-term stability, they must be stored at -20°C in a tightly sealed container, preferably within a desiccator or with a desiccant pouch to protect them from atmospheric moisture.[1][4] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation on the cold product.[4][6]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions to get your reaction back on track.

Problem Possible Cause Recommended Solution
Low or No Yield Hydrolyzed PFP Ester: Reagent degraded by moisture before or during the reaction.Use fresh, high-quality PFP ester. Prepare solutions in anhydrous DMF or DMSO immediately before use.[1][4] Ensure all glassware is dry and protect the reaction from atmospheric moisture.
Suboptimal pH: Reaction pH is too low (<7) or too high (>9).Adjust the reaction buffer to the optimal pH range of 7.2-8.5 for amine coupling.[1][5]
Competing Amines: Use of amine-containing buffers (e.g., Tris, glycine).Exchange the sample into an amine-free buffer like PBS, bicarbonate, or HEPES before starting the reaction.[4][6]
Insufficient Reagent: Molar excess of PFP ester is too low.Increase the molar ratio of the PFP ester to the target molecule. A 2- to 10-fold molar excess is a common starting point for bioconjugation.[5][8]
Inconsistent Results Degraded Reagent: Quality of the PFP ester varies between batches or has degraded over time.Store PFP esters properly at -20°C with a desiccant.[1][4] Qualify new batches with a small-scale control reaction.
Product Lost During Workup Hydrolysis During Extraction: PFP ester is unstable to aqueous basic washes (e.g., NaHCO₃).Avoid basic aqueous workups.[1][7] Use a non-aqueous workup or proceed directly to purification (e.g., chromatography) if possible.
Reaction Fails Upon Scale-Up Increased Moisture Contamination: Larger volumes and longer reaction times increase the chance of exposure to atmospheric moisture.Use a drying tube or maintain the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Insufficient Mixing: Poor dispersion of the PFP ester (in organic solvent) into the bulk aqueous phase.Ensure vigorous and thorough mixing or stirring throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of a PFP Ester from a Carboxylic Acid using DCC

This protocol describes a general method for activating a carboxylic acid with pentafluorophenol using dicyclohexylcarbodiimide (DCC).

Materials:

  • Carboxylic acid (1 eq.)

  • Pentafluorophenol (1.1 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or THF)

  • 4-Dimethylaminopyridine (DMAP) (optional, 0.1 eq., catalytic)

Procedure:

  • Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent in a dry flask.

  • If using, add the catalytic amount of DMAP to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of the anhydrous solvent.

  • Add the DCC solution dropwise to the cooled carboxylic acid mixture over 30 minutes.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the byproduct dicyclohexylurea (DCU) will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with water, 0.1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude PFP ester.

  • Purify the crude product, typically by recrystallization or silica gel chromatography.

Protocol 2: General Protocol for Amine Coupling (e.g., Protein Labeling)

This protocol outlines the general steps for conjugating a PFP ester to a primary amine on a biomolecule in an aqueous buffer.

Materials:

  • Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4).

  • PFP ester reagent.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Prepare Biomolecule: Ensure the biomolecule is dissolved in an amine-free buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a suitable concentration (e.g., 1-10 mg/mL).[6]

  • Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][5] Do not store this solution.[1][4]

  • Initiate Reaction: Add the desired molar excess (e.g., 10-fold) of the PFP ester solution to the biomolecule solution while gently vortexing or stirring.[1][8]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][5] The optimal time may vary depending on the specific reactants.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8] Incubate for 30 minutes to ensure all unreacted PFP ester is consumed.[1]

  • Purify Conjugate: Remove excess reagent and byproducts by a suitable method such as dialysis, size-exclusion chromatography (desalting column), or HPLC.[6]

Data & Performance Comparison

PFP esters offer significant advantages in stability and reactivity compared to the more traditional NHS esters.

Table 1: Comparison of Activated Ester Performance

FeaturePFP EsterNHS Ester
Hydrolytic Stability Higher; more resistant to spontaneous hydrolysis in aqueous media.[1][2][3]Lower; susceptible to rapid hydrolysis, especially at pH > 8.[2][9]
Reactivity with Amines Higher; faster reaction kinetics for amide bond formation (aminolysis).[2]Lower; slower reaction kinetics compared to PFP esters.[2]
Optimal Reaction pH 7.2 - 8.5[1][5]~7.0 - 8.0[9]
Byproducts Pentafluorophenol (PFP-OH)N-hydroxysuccinimide (NHS)
Storage Requires storage at -20°C with desiccant.[1][4]Requires storage at -20°C with desiccant.

Visual Guides & Workflows

PFP Ester Reaction Mechanism

The diagram below illustrates the two-step mechanism for the reaction of a PFP ester with a primary amine to form a stable amide bond.

Caption: Mechanism of amide bond formation using a PFP ester.

Troubleshooting Workflow

If your PFP ester reaction is failing, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow cluster_reagents Reagent Quality cluster_conditions Reaction Parameters cluster_workup Post-Reaction Start Reaction Failure (Low/No Yield) Check_Reagents 1. Check Reagents & Storage Start->Check_Reagents Reagent_Fresh Use fresh PFP ester? Check_Reagents->Reagent_Fresh Check_Conditions 2. Verify Reaction Conditions Buffer_Type Buffer amine-free? Check_Conditions->Buffer_Type Check_Workup 3. Analyze Workup & Purification Workup_Check Avoid basic wash? Check_Workup->Workup_Check Success Reaction Successful Reagent_Fresh->Check_Reagents No, Replace Reagent Anhydrous_Solvent Use anhydrous solvent? Reagent_Fresh->Anhydrous_Solvent Yes Anhydrous_Solvent->Check_Reagents No, Use Anhydrous Anhydrous_Solvent->Check_Conditions Yes Buffer_Type->Check_Conditions No, Buffer Exchange pH_Check pH is 7.2-8.5? Buffer_Type->pH_Check Yes pH_Check->Check_Conditions No, Adjust pH pH_Check->Check_Workup Yes Workup_Check->Check_Workup No, Modify Protocol Workup_Check->Success Yes

Caption: A step-by-step workflow for troubleshooting PFP ester reactions.

Problem-Cause-Solution Relationship

This diagram maps common problems to their underlying causes and corresponding solutions.

Problem_Solution_Map LowYield Low Yield Hydrolysis Ester Hydrolysis LowYield->Hydrolysis BadReagent Degraded Reagent LowYield->BadReagent BadBuffer Wrong Buffer (Amine) LowYield->BadBuffer BadpH Incorrect pH LowYield->BadpH Inconsistent Inconsistent Results Inconsistent->BadReagent LostProduct Product Lost in Workup LostProduct->Hydrolysis BadWorkup Basic Wash LostProduct->BadWorkup UseAnhydrous Use Anhydrous Solvents Hydrolysis->UseAnhydrous AdjustpH Adjust pH to 7.2-8.5 Hydrolysis->AdjustpH StoreProperly Store at -20°C w/ Desiccant BadReagent->StoreProperly UsePBS Use Amine-Free Buffer (PBS) BadBuffer->UsePBS BadpH->AdjustpH AvoidBase Avoid Basic Aqueous Wash BadWorkup->AvoidBase

Caption: Mapping common PFP reaction problems to their causes and solutions.

References

Alternative solvents for dissolving Bis-PEG7-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG7-PFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker. It consists of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (with seven PEG units) flanked by two pentafluorophenyl (PFP) ester functional groups. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. The PEG linker enhances the water solubility of the molecule and the resulting conjugate. This reagent is commonly used in bioconjugation to link molecules containing amine groups, such as proteins, peptides, and other biomolecules.

Q2: What are the recommended solvents for dissolving this compound?

The most commonly recommended solvents for dissolving PFP esters, including this compound, are anhydrous (dry) polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) . These solvents are miscible with aqueous solutions, which is often a requirement for subsequent bioconjugation reactions. Other organic solvents like acetonitrile (B52724) (ACN), dichloromethane (B109758) (CH2Cl2), and tetrahydrofuran (B95107) (THF) may also be used, depending on the specific application and the solubility of the molecule to be conjugated.

Q3: How should I store this compound?

This compound is sensitive to moisture. It should be stored at -20°C in a tightly sealed container, preferably with a desiccant to prevent degradation from atmospheric moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture inside the container.

Q4: Can I prepare a stock solution of this compound and store it for later use?

It is strongly recommended to prepare solutions of PFP esters immediately before use. The PFP ester group is susceptible to hydrolysis, especially in the presence of trace amounts of water, which will lead to the formation of the non-reactive carboxylic acid. Storing the reagent in solution is not advised as it will degrade over time.

Q5: What is the optimal pH for reactions involving this compound?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal. In this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to note that at a higher pH, the rate of hydrolysis of the PFP ester increases, which can reduce the efficiency of your conjugation reaction.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to troubleshoot common solubility problems encountered with this compound.

Issue Possible Cause Recommended Solution
Compound does not dissolve in recommended solvents (DMF, DMSO). 1. Solvent quality: The solvent may not be anhydrous.Use fresh, high-purity, anhydrous solvents. Consider using solvents from a freshly opened bottle or those stored over molecular sieves.
2. Compound degradation: The ester may have hydrolyzed due to improper storage or handling, resulting in the less soluble carboxylic acid.Ensure the compound has been stored correctly at -20°C with a desiccant. Allow the vial to warm to room temperature before opening.
3. Low temperature: The ambient temperature may be too low, reducing the rate of dissolution.Gently warm the solution to room temperature. Sonication can also be used for a short period to aid dissolution.
Precipitation occurs when the organic stock solution is added to an aqueous buffer. 1. Poor solvent mixing: The organic solvent is not dispersing well in the aqueous buffer.Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and thorough mixing.
2. Final organic solvent concentration is too high: Many proteins and biomolecules can precipitate if the final concentration of the organic solvent is too high.Keep the final concentration of the organic co-solvent (e.g., DMF, DMSO) in the aqueous reaction mixture below 10% if possible.
3. Low aqueous solubility of the conjugate: The resulting cross-linked product may have lower solubility in the reaction buffer.The PEG7 linker is designed to enhance water solubility. However, if the molecule being conjugated is very hydrophobic, solubility issues may still arise. Consider using a buffer with different properties (e.g., different pH or ionic strength) if compatible with your biomolecule.
Inconsistent reaction results. 1. Degraded PFP ester: The quality of the this compound can vary between batches or due to improper storage.Always store the reagent properly. It is good practice to qualify a new batch with a small-scale control reaction.
2. Hydrolysis during the experiment: Introduction of moisture during handling can lead to hydrolysis of the PFP ester.Ensure all labware is dry. Use anhydrous solvents and handle the reagent quickly and efficiently.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected anhydrous organic solvents (e.g., DMF, DMSO, ACN, THF, CH2Cl2)

  • Small glass vials with screw caps

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare a series of vials: For each solvent to be tested, label a clean, dry glass vial.

  • Add a pre-weighed amount of solvent: To each vial, add a precise volume of the selected anhydrous solvent (e.g., 100 µL).

  • Add a small, known amount of this compound: Weigh a small amount of the ester (e.g., 1 mg) and add it to the first vial.

  • Mix thoroughly: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

  • Observe the solution: Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • Incremental addition: If the solid has completely dissolved, add another known amount of the ester (e.g., 1 mg) to the same vial and repeat steps 4 and 5.

  • Determine the saturation point: Continue adding the ester incrementally until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).

  • Calculate the solubility: The solubility can be estimated as the total mass of the ester that completely dissolved in the known volume of the solvent (e.g., mg/mL).

  • Repeat for other solvents: Perform this procedure for each of the selected alternative solvents.

Note: Due to the moisture sensitivity of PFP esters, this procedure should be carried out in a low-humidity environment (e.g., in a glove box or under a stream of inert gas) for the most accurate results.

Visualizations

Below are diagrams to help visualize the experimental workflow and logical relationships discussed in this guide.

G Troubleshooting Workflow for Solubility Issues start Start: Dissolving this compound issue Issue: Compound does not dissolve start->issue check_solvent Check Solvent Quality (Anhydrous?) issue->check_solvent check_storage Check Storage Conditions (-20°C, Desiccant?) check_solvent->check_storage Yes use_fresh_solvent Use Fresh, Anhydrous Solvent check_solvent->use_fresh_solvent No proper_handling Equilibrate to Room Temp Before Opening check_storage->proper_handling No dissolved Success: Compound Dissolved check_storage->dissolved Yes use_fresh_solvent->dissolved proper_handling->dissolved

Caption: A flowchart for troubleshooting solubility issues.

G General Experimental Workflow for Bioconjugation prep_reagent 1. Prepare Fresh Solution of this compound in Anhydrous Solvent (e.g., DMF, DMSO) reaction 3. Add Ester Solution to Biomolecule Solution Dropwise with Mixing prep_reagent->reaction prep_biomolecule 2. Prepare Biomolecule in Aqueous Buffer (pH 7.2-8.5) prep_biomolecule->reaction incubation 4. Incubate Reaction Mixture (e.g., 1-2 hours at Room Temperature) reaction->incubation purification 5. Purify the Conjugate (e.g., Dialysis, SEC) incubation->purification analysis 6. Analyze the Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: A general workflow for a typical bioconjugation experiment.

Technical Support Center: Characterizing and Identifying Unwanted Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for characterizing and identifying unwanted side products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the emergence of unexpected products in chemical reactions.

Troubleshooting Guides

This section provides detailed answers to specific issues you may encounter during your experiments.

Issue 1: An unexpected spot/peak has appeared in my reaction monitoring (TLC/LC-MS/GC-MS). How do I proceed with identification?

Answer:

The appearance of an unexpected spot or peak indicates the formation of a side product. A systematic approach is crucial for its identification and characterization.

Initial Steps:

  • Reproducibility Check: Repeat the reaction under identical conditions to ensure the side product formation is consistent and not a result of a one-time error.

  • Blank Reaction: Run a blank reaction, omitting the starting material, to rule out impurities from solvents or reagents.

  • Literature Review: Conduct a thorough literature search for similar reactions to see if the formation of this or similar side products has been reported.

Experimental Workflow for Identification:

If the side product persists, a combination of chromatographic and spectroscopic techniques is necessary for its isolation and structural elucidation.

Caption: Workflow for Side Product Identification.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, detecting, and quantifying impurities.[1]

    • Protocol:

      • Develop a suitable HPLC method using a standard column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile).

      • Optimize the method to achieve good separation between the desired product and the side product.

      • Once optimized, scale up to a preparative HPLC system to isolate a sufficient quantity of the side product for further analysis.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the side product.[2]

    • Protocol:

      • Analyze the isolated side product using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass.

      • The accurate mass can be used to predict the elemental composition of the molecule.

      • Fragmentation patterns (MS/MS) can provide clues about the structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.[1]

    • Protocol:

      • Dissolve the isolated side product in a suitable deuterated solvent.

      • Acquire a 1H NMR spectrum to identify the types and connectivity of protons.

      • Acquire a 13C NMR spectrum to identify the number and types of carbon atoms.

      • More advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the complete molecular structure.

Issue 2: My reaction is clean, but the yield is low, and I've isolated a significant amount of an unknown substance. What could it be?

Answer:

This scenario suggests that your starting material might be undergoing an alternative reaction pathway or the desired product is degrading.

Troubleshooting Steps:

  • Re-examine the Reaction Conditions:

    • Temperature: Was the temperature too high, leading to decomposition?

    • Reaction Time: Was the reaction run for too long, allowing for product degradation?

    • Reagents: Were the reagents added in the correct order and at the appropriate rate?[3]

  • Consider Alternative Reaction Pathways:

    • Review the mechanism of your intended reaction and consider plausible side reactions that your starting materials could undergo under the reaction conditions. Common side reactions in organic synthesis include eliminations, rearrangements, and competing nucleophilic attacks.[4]

Logical Flowchart for Troubleshooting Low Yield:

LowYieldTroubleshooting Start Low Yield of Desired Product CheckPurity Verify Starting Material Purity Start->CheckPurity Impure Purify Starting Material CheckPurity->Impure No CheckConditions Re-evaluate Reaction Conditions (Temp, Time, Reagent Order) CheckPurity->CheckConditions Yes Impure->Start Re-run Reaction Optimize Optimize Reaction Conditions CheckConditions->Optimize Suboptimal AnalyzeByproduct Isolate and Characterize Side Product (See Issue 1) CheckConditions->AnalyzeByproduct Optimal Optimize->Start Re-run Reaction End Identify Alternative Pathway/ Product Degradation AnalyzeByproduct->End

Caption: Troubleshooting Low Reaction Yield.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in pharmaceuticals?

A1: Pharmaceutical impurities are broadly classified into three categories:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[5]

  • Inorganic Impurities: These arise from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts.[5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[5]

Q2: What are the regulatory guidelines for impurities in drug substances?

A2: Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have strict guidelines for the control of impurities.[6] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, provide thresholds for reporting, identification, and qualification of impurities.[1] Generally, any impurity present at a level of 0.10% or more should be identified and characterized.[7]

Q3: What analytical techniques are most commonly used for impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. The most powerful and commonly used hyphenated techniques include LC-MS, LC-NMR, GC-MS, and LC-MS-MS.[6][8]

Data Presentation: Comparison of Analytical Techniques for Impurity Profiling

TechniqueInformation ProvidedTypical Use Case
HPLC/UPLC Separation and quantification of non-volatile and semi-volatile compounds.[5]Primary method for separating impurities from the API.
GC-MS Separation, identification, and quantification of volatile and semi-volatile compounds.[1]Analysis of residual solvents and volatile impurities.[1]
LC-MS Molecular weight and structural information of separated compounds.[8]Identification of unknown impurities and degradation products.
NMR Spectroscopy Detailed structural elucidation of organic molecules.[1]Unambiguous structure determination of isolated impurities.[1]
FTIR Spectroscopy Information about the functional groups present in a molecule.Preliminary characterization of an unknown impurity.

Q4: How can I minimize the formation of side products?

A4: Minimizing side product formation often involves optimizing the reaction conditions. Consider the following:

  • Temperature Control: Running reactions at the optimal temperature can prevent decomposition or unwanted side reactions.

  • Order of Addition of Reagents: The sequence in which reagents are added can significantly impact the reaction outcome.[3]

  • Purity of Starting Materials and Solvents: Using high-purity materials can prevent the introduction of contaminants that may catalyze side reactions.[3]

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other reactions with air.[3]

Signaling Pathway: A Hypothetical Example of Side Product Formation

In some cases, a side product can arise from an unexpected interaction with a biological system, for instance, during in-vitro drug metabolism studies. The following diagram illustrates a hypothetical signaling pathway where a drug candidate is metabolized into both the desired active metabolite and an unwanted side product.

SignalingPathway Drug Drug Candidate Enzyme Metabolizing Enzyme (e.g., CYP450) Drug->Enzyme ActiveMetabolite Desired Active Metabolite Enzyme->ActiveMetabolite Primary Pathway SideProduct Unwanted Side Product Enzyme->SideProduct Alternative Pathway Target Therapeutic Target ActiveMetabolite->Target OffTarget Off-Target Binding SideProduct->OffTarget Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Potential Toxicity OffTarget->Toxicity

Caption: Hypothetical Metabolic Pathway.

References

Validation & Comparative

A Head-to-Head Battle for Bioconjugation: Bis-PEG7-PFP Ester versus NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of reactive chemistry is paramount to the success of these endeavors, directly impacting the efficiency, stability, and functionality of the resulting conjugate. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines. However, the emergence of pentafluorophenyl (PFP) esters, such as the Bis-PEG7-PFP ester, presents a compelling alternative, promising enhanced stability and reactivity.

This guide provides an objective, data-driven comparison of Bis-PEG7-PFP esters and traditional NHS esters for bioconjugation. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

The Competitors: Chemical Reactivity and Mechanism

Both PFP and NHS esters react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, via nucleophilic acyl substitution to form a stable amide bond. The fundamental difference lies in the leaving group that is displaced during the reaction.

  • NHS Esters: Utilize N-hydroxysuccinimide as the leaving group.

  • PFP Esters: Employ pentafluorophenol (B44920) as the leaving group. The electron-withdrawing nature of the fluorine atoms on the phenyl ring makes the carbonyl carbon of the PFP ester more electrophilic and the pentafluorophenolate a better leaving group compared to NHS.[1]

This inherent chemical difference underpins the performance advantages of PFP esters.

PFP_Ester R-C(O)-OPFP Primary_Amine_PFP R'-NH₂ Amide_Bond_PFP R-C(O)-NH-R' PFP_Ester->Amide_Bond_PFP + R'-NH₂ PFP_Leaving_Group PFP-OH NHS_Ester R-C(O)-ONHS Primary_Amine_NHS R'-NH₂ Amide_Bond_NHS R-C(O)-NH-R' NHS_Ester->Amide_Bond_NHS + R'-NH₂ NHS_Leaving_Group NHS-OH

Reaction of PFP and NHS esters with primary amines.

Performance Showdown: Stability and Reactivity

The Achilles' heel of NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that deactivates the ester and reduces conjugation efficiency.[1] PFP esters, in contrast, exhibit significantly greater resistance to hydrolysis, leading to more reliable and reproducible bioconjugation outcomes.[1][2]

A direct comparison of the stability of a PFP ester and an NHS ester derived from cyclohexane (B81311) carboxylic acid in aqueous acetonitrile (B52724) revealed that the PFP ester is approximately 6-fold more stable than the NHS ester.[3] While neither ester showed detectable decomposition when stored neat under air for 300 hours, the difference in stability in an aqueous environment is stark.[3]

ParameterThis compoundNHS Ester
Hydrolytic Stability Significantly more stable in aqueous solutions.[1][3]Prone to hydrolysis, especially at higher pH.[4]
Half-life in Aqueous Buffer ~6-fold longer than NHS esters under comparable conditions.[3]pH 7.0 (0°C): 4-5 hourspH 8.0 (RT): ~1 hourpH 8.6 (4°C): ~10 minutes
Reactivity towards Amines Generally higher reactivity due to the electron-withdrawing nature of the PFP group.[1]High reactivity, but can be compromised by hydrolysis.
Optimal Reaction pH 7.2 - 8.5[5]7.0 - 8.5
Byproducts PentafluorophenolN-hydroxysuccinimide

Experimental Protocols

To provide a practical framework for comparing these two reagents, detailed experimental protocols for a typical protein labeling experiment are outlined below.

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with a this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the PFP ester solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography using a desalting column.

Protocol 2: Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the NHS ester solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography using a desalting column.

Start Start: Prepare Protein and Ester Solutions Mix Add Ester to Protein Solution Start->Mix Incubate Incubate (Time and Temperature Dependent on Ester) Mix->Incubate Quench Add Quenching Buffer (e.g., Tris) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

General experimental workflow for bioconjugation.

Key Advantages of this compound

The superior performance of Bis-PEG7-PFP esters stems from a combination of factors that address the primary limitations of NHS esters.

PFP_Ester This compound Increased_Stability Increased Hydrolytic Stability PFP_Ester->Increased_Stability Higher_Reactivity Higher Reactivity PFP_Ester->Higher_Reactivity Improved_Efficiency Improved Conjugation Efficiency Increased_Stability->Improved_Efficiency Higher_Reactivity->Improved_Efficiency Reproducibility Greater Reproducibility Improved_Efficiency->Reproducibility Reduced_Reagent Reduced Need for Large Excess of Reagent Improved_Efficiency->Reduced_Reagent

References

A Head-to-Head Comparison: Bis-PEG7-PFP Ester versus Other PEGylated Crosslinkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation, influencing the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of Bis-PEG7-PFP ester with other commonly used PEGylated crosslinkers, supported by experimental data and detailed methodologies to inform the selection of the optimal reagent for specific research applications.

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1] The choice of the reactive end group on the PEG linker dictates its target specificity and reaction efficiency. This guide focuses on the performance of Bis-PEG7-PFP (pentafluorophenyl) ester, a homobifunctional crosslinker, in comparison to other classes of PEGylated crosslinkers, including those bearing N-hydroxysuccinimide (NHS) esters, maleimides, and vinyl sulfones.

Performance Comparison of Amine-Reactive Esters: PFP vs. NHS

The most common amine-reactive crosslinkers utilize active esters to form stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on proteins. Among these, PFP and NHS esters are prevalent choices.

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the traditionally used N-hydroxysuccinimide (NHS) esters due to their enhanced stability and reactivity. The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack by amines while being less prone to hydrolysis.

Key Advantages of PFP Esters:
  • Greater Resistance to Hydrolysis: PFP esters exhibit significantly lower rates of spontaneous hydrolysis in aqueous solutions compared to NHS esters. This increased stability is crucial when working with valuable biomolecules, as it minimizes the loss of the reactive crosslinker and leads to more efficient and reproducible conjugations.

  • Higher Reactivity towards Amines: The enhanced electrophilicity of the carbonyl carbon in PFP esters results in faster reaction kinetics with primary amines, leading to higher conjugation yields in shorter reaction times.

The following table summarizes the key differences in performance between PFP and NHS esters.

FeatureThis compoundBis-PEG7-NHS Ester
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Target Primary Amines (-NH2)Primary Amines (-NH2)
Hydrolytic Stability HighLow to Moderate
Reactivity towards Amines HighModerate
Optimal pH for Conjugation 7.2 - 9.07.2 - 8.5
Competing Reaction Minimal HydrolysisSignificant Hydrolysis, especially at higher pH

Table 1: Comparison of this compound and Bis-PEG7-NHS Ester.

Broader Comparison with Other PEGylated Crosslinkers

Beyond amine-reactive esters, other functional groups are employed to target different amino acid residues or for specific applications like hydrogel formation.

Crosslinker TypeReactive Group(s)Target Functional Group(s)Key Features & Applications
This compound Pentafluorophenyl EsterPrimary AminesHigh stability and reactivity; ideal for protein-protein conjugation and ADC development.
Bis-PEG-NHS Ester N-hydroxysuccinimide EsterPrimary AminesCommonly used but susceptible to hydrolysis; suitable for general protein crosslinking.
PEG-Maleimide MaleimideThiols (Sulfhydryls, -SH)Highly specific for cysteine residues; used for site-specific conjugation and hydrogel formation.[4]
PEG-Vinyl Sulfone Vinyl SulfoneThiols, AminesReacts with thiols and amines; commonly used in hydrogel formation for cell encapsulation.[4]
Cleavable PEG Linkers Various (e.g., Disulfide)VariousContain a cleavable bond (e.g., reducible disulfide); used for drug delivery systems requiring payload release.
Non-Cleavable PEG Linkers Various (e.g., Amide)VariousForm stable, non-degradable bonds; used for long-term stabilization of proteins and in robust hydrogels.[1]

Table 2: Comparison of Various PEGylated Crosslinkers.

Experimental Protocols

Protocol 1: Comparative Analysis of Hydrolytic Stability of PFP and NHS Esters

This protocol outlines a method to compare the rate of hydrolysis of this compound and a corresponding Bis-PEG-NHS ester in an aqueous buffer.

Materials:

  • This compound

  • Bis-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

  • HPLC system with a C18 column and UV detector

  • Mobile Phase: Acetonitrile/water gradient with 0.1% TFA

Procedure:

  • Prepare stock solutions (10 mM) of each crosslinker in anhydrous DMSO or DMF.

  • Add a small aliquot of the stock solution to the reaction buffer to a final concentration of 1 mM.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately analyze the sample by HPLC, monitoring the decrease in the peak corresponding to the active ester.

  • Calculate the percentage of remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.[5]

Protocol 2: General Procedure for Protein Crosslinking with this compound

This protocol provides a general method for crosslinking a protein with accessible primary amines using this compound.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound stock solution (10 mM in anhydrous DMSO or DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE analysis equipment.

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification.

Procedure:

  • Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

  • Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold over the protein).

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Analyze the crosslinking efficiency by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to crosslinked products.

  • Purify the crosslinked protein from excess reagent and byproducts using SEC or dialysis.[6][7]

Visualizations

Logical Flow of PFP Ester Advantages

Caption: Advantages of PFP esters over NHS esters for bioconjugation.

Experimental Workflow for Protein-Protein Interaction Analysis using Crosslinking

Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis Protein_Complex Protein Complex (in vitro or in vivo) Add_Crosslinker Add this compound Protein_Complex->Add_Crosslinker Incubate Incubate (e.g., 30 min at RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Digestion In-gel Digestion (e.g., Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify Crosslinked Peptides) LC_MS->Data_Analysis

Caption: A general workflow for studying protein-protein interactions using a chemical crosslinker like this compound.[6][8]

Conclusion

The evidence strongly supports the superiority of PEGylated crosslinkers with PFP esters, such as this compound, over their NHS ester counterparts for amine-reactive conjugation. Their enhanced stability towards hydrolysis and greater reactivity translate to more efficient reactions, higher yields, and improved reproducibility. For applications requiring site-specific conjugation, thiol-reactive linkers like PEG-maleimides offer a valuable alternative. The choice between cleavable and non-cleavable linkers is dictated by the specific requirements of the application, particularly in the field of drug delivery. By understanding the distinct advantages and limitations of each class of PEGylated crosslinker, researchers can make informed decisions to optimize their bioconjugation strategies and advance their scientific goals.

References

PFP vs. TFP Esters: A Comparative Guide to Hydrolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the stability of active esters is a critical parameter influencing the efficiency and reproducibility of labeling and crosslinking reactions. Among the various activated esters, pentafluorophenyl (PFP) and 2,2,2-trifluoroethyl (TFP) esters have gained prominence as alternatives to the more traditional N-hydroxysuccinimide (NHS) esters, primarily due to their enhanced resistance to premature hydrolysis. This guide provides an objective comparison of the hydrolytic stability of PFP and TFP esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Executive Summary

Both PFP and TFP esters exhibit greater stability in aqueous media compared to NHS esters.[1][2][3][4] However, direct comparative studies indicate that PFP esters are generally more resistant to hydrolysis than TFP esters. The electron-withdrawing nature of the pentafluorophenyl group provides a slight stability advantage over the tetrafluorophenyl group, making PFP esters a more robust choice for reactions requiring longer incubation times or performed under conditions that favor hydrolysis.

Quantitative Comparison of Hydrolytic Stability

The hydrolytic stability of an active ester is typically quantified by its half-life (t½) in a given aqueous buffer and pH. While extensive head-to-head comparisons are limited in publicly available literature, a notable study evaluated the hydrolytic stabilities of several active esters.[5] The findings are summarized below:

Active EsterRelative Hydrolytic Stability
NHS EsterMost Stable
PFP Ester More Stable
TFP Ester Less Stable
SePh EsterLess Stable
PNP EsterLeast Stable

Table 1: Relative order of hydrolytic stability for various active esters as determined by a comparative study.[5]

It is important to note that while the above study found NHS esters to be the most stable, other research consistently highlights that both PFP and TFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters, particularly at basic pH levels.[1][2][3][4] For instance, one study reported that TFP esters are stable for several hours at basic pH, far outlasting NHS esters.[3]

Factors Influencing Hydrolytic Stability

The rate of hydrolysis for both PFP and TFP esters is influenced by several factors:

  • pH: The rate of hydrolysis increases with increasing pH.[6][7] Basic conditions accelerate the nucleophilic attack of hydroxide (B78521) ions on the ester carbonyl group.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including ester hydrolysis.

  • Buffer Composition: The presence of nucleophilic species in the buffer, other than the intended amine, can contribute to the degradation of the active ester.

  • Organic Co-solvents: The addition of water-miscible organic solvents like DMSO or DMF can influence the rate of hydrolysis.

Experimental Protocol: Comparative Analysis of PFP and TFP Ester Hydrolysis

To quantitatively assess and compare the hydrolytic stability of PFP and TFP esters under specific experimental conditions, the following protocol, adapted from established methodologies, can be employed.[6] This method utilizes High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the active ester over time.

Objective: To determine and compare the half-lives of a PFP ester and a TFP ester in a selected aqueous buffer.

Materials:

  • PFP ester of interest

  • TFP ester of interest

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS) at pH 7.4, sodium phosphate (B84403) buffer at pH 8.0, or sodium bicarbonate buffer at pH 10.0)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the PFP ester in anhydrous DMSO or DMF.

    • Prepare a concentrated stock solution (e.g., 10 mM) of the TFP ester in anhydrous DMSO or DMF.

  • Initiation of Hydrolysis:

    • Equilibrate the chosen aqueous buffer to the desired temperature (e.g., 25 °C).

    • To a known volume of the pre-warmed buffer, add a small aliquot of the PFP ester stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mM). Mix thoroughly.

    • Repeat the process in a separate vial for the TFP ester.

  • Time-Course Monitoring:

    • Immediately after the addition of the ester to the buffer (t=0), withdraw an aliquot of the reaction mixture.

    • Quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

    • Inject the quenched sample into the HPLC system and record the peak area corresponding to the intact active ester.

    • Repeat the sampling, quenching, and injection process at regular time intervals (e.g., 15, 30, 60, 120, 240 minutes). The frequency of sampling should be adjusted based on the expected stability of the esters.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining active ester relative to the initial concentration at t=0.

    • Plot the natural logarithm of the percentage of remaining ester (ln[% remaining]) against time.

    • The data should fit a pseudo-first-order kinetic model. The slope of the linear regression of this plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the half-life (t½) of each ester using the following equation: t½ = ln(2) / k'

Visualizing the Hydrolysis Pathway

The hydrolytic degradation of both PFP and TFP esters follows a common pathway involving the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylic acid and the respective fluorinated phenol.

Hydrolysis_Pathway Ester Active Ester (PFP or TFP) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water Water (H₂O) Water->Intermediate Products Hydrolysis Products: Carboxylic Acid + Pentafluorophenol / Tetrafluorophenol Intermediate->Products Leaving Group Departure

Caption: General pathway for the hydrolysis of PFP and TFP esters in an aqueous environment.

The following diagram illustrates a typical experimental workflow for comparing the hydrolytic stability of PFP and TFP esters.

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis PFP_stock PFP Ester Stock Solution (DMSO) PFP_hydrolysis Incubate PFP Ester in Aqueous Buffer PFP_stock->PFP_hydrolysis TFP_stock TFP Ester Stock Solution (DMSO) TFP_hydrolysis Incubate TFP Ester in Aqueous Buffer TFP_stock->TFP_hydrolysis Sampling Time-course Sampling PFP_hydrolysis->Sampling TFP_hydrolysis->Sampling HPLC HPLC Analysis Sampling->HPLC Data_analysis Data Analysis (Calculate t½) HPLC->Data_analysis

Caption: Experimental workflow for the comparative analysis of PFP and TFP ester hydrolytic stability.

Conclusion

The selection between PFP and TFP esters for bioconjugation should be guided by the specific requirements of the experiment. While both offer enhanced stability over NHS esters, PFP esters generally exhibit a higher resistance to hydrolysis compared to TFP esters.[5] This makes PFP esters particularly advantageous for reactions that require prolonged incubation periods or are conducted under conditions where the risk of hydrolysis is elevated. For applications demanding the utmost stability of the active ester, PFP esters represent a superior choice. Researchers are encouraged to perform direct comparative stability studies under their specific reaction conditions to make the most informed decision.

References

A Head-to-Head Comparison: The Advantages of Bis-PEG7-PFP Ester Over DSS Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug development, and diagnostics, the selection of a chemical crosslinker is a critical decision that dictates the efficiency, stability, and functionality of the resulting bioconjugate. While Disuccinimidyl Suberate (DSS) has been a long-standing staple for amine-reactive crosslinking, newer reagents like Bis-PEG7-PFP ester offer significant advantages in key performance areas. This guide provides an objective, data-supported comparison to inform the selection process for your specific application.

The core differences between these two homobifunctional crosslinkers lie in their reactive esters (Pentafluorophenyl vs. N-hydroxysuccinimide) and their spacer arms (a hydrophilic polyethylene (B3416737) glycol chain vs. a hydrophobic alkyl chain). These structural distinctions translate into tangible benefits in terms of reaction efficiency, solubility, and the properties of the final conjugate.

Key Performance Advantages of this compound

1. Enhanced Hydrolytic Stability and Reaction Efficiency: The Pentafluorophenyl (PFP) ester on the Bis-PEG7-PFP crosslinker is inherently more resistant to hydrolysis in aqueous buffers compared to the N-hydroxysuccinimide (NHS) ester of DSS.[1][2][3][4] The NHS ester of DSS is highly susceptible to rapid hydrolysis, especially as the pH increases, with a half-life of only minutes at pH 8.[1] This competing hydrolysis reaction reduces the amount of active crosslinker available to react with the target amines, leading to lower conjugation yields.[5] The superior stability of the PFP ester allows for more efficient and consistent reactions over a wider range of conditions and longer incubation times.[2][6]

2. Superior Solubility and Reduced Aggregation: A major drawback of DSS is its hydrophobicity; it is insoluble in water and must first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][7][8] This can introduce organic solvents into a sensitive protein environment, potentially altering the native conformation. In contrast, the this compound incorporates a hydrophilic polyethylene glycol (PEG) spacer arm.[9] This PEG chain imparts greater water solubility to the entire molecule, often eliminating the need for organic co-solvents and reducing the risk of protein aggregation during the conjugation process.[9][10]

3. Reduced Immunogenicity and Improved Pharmacokinetics: The flexible, hydrophilic PEG spacer can help to shield the conjugated protein from the host's immune system, reducing its immunogenicity.[9][11] This is a critical advantage in the development of therapeutic proteins and antibody-drug conjugates (ADCs), where an immune response can compromise efficacy and safety. However, it is important to note that while PEG is generally considered non-immunogenic, the potential for pre-existing or induced anti-PEG antibodies has been observed, which can impact the pharmacokinetics of PEGylated therapeutics.[11][12][13]

4. Non-Interfering Byproduct: The conjugation reaction with a PFP ester releases pentafluorophenol (B44920) (PFP-OH) as a byproduct. Compared to N-hydroxysuccinimide (NHS), the byproduct from a DSS reaction, PFP-OH is less nucleophilic.[14] This characteristic makes it less likely to interfere with the primary conjugation reaction or cause unwanted side reactions with the target biomolecule.[14]

Quantitative Data Comparison

The following table summarizes the key chemical and physical properties of this compound and DSS.

FeatureThis compoundDSS (Disuccinimidyl Suberate)Advantage of Bis-PEG7-PFP
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterHigher hydrolytic stability, leading to more efficient reactions.[1]
Spacer Arm PEG (Polyethylene Glycol), 7 unitsSuberate (Alkyl Chain), 8 carbonsHydrophilic, flexible, reduces aggregation and immunogenicity.[15]
Spacer Length ~29 Å11.4 ÅProvides greater reach for crosslinking distant protein domains.
Water Solubility HighInsoluble (requires DMSO/DMF)[8]Allows for reactions in fully aqueous buffers, avoiding protein perturbation.[9]
Reaction pH Optimal at pH 7.2 - 8.5[4][16]Optimal at pH 7.0 - 9.0[7][8]More stable over a practical bioconjugation pH range.
Byproduct Pentafluorophenol (PFP-OH)N-hydroxysuccinimide (NHS)Less nucleophilic, reducing potential side reactions.[14]
Membrane Permeability Low (due to PEG chain)High (hydrophobic)[7][8]Better suited for extracellular/cell-surface crosslinking.

Experimental Protocols

The methodologies below provide a general framework for protein-protein crosslinking. Optimal conditions, such as the molar excess of crosslinker, may need to be determined empirically.

This protocol is adapted for a typical soluble protein crosslinking experiment.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.

  • This compound.

  • Anhydrous DMSO or DMF (if needed for initial stock).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

  • Desalting column for buffer exchange.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 0.1-5 mg/mL in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5).[17] If the buffer contains primary amines like Tris, exchange it for an appropriate conjugation buffer using a desalting column.

  • Crosslinker Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.[4] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.[3]

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[17] The final DMSO concentration should ideally be kept below 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][17]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted PFP ester.[17]

  • Analysis: The crosslinked protein mixture is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. Unreacted crosslinker can be removed by dialysis or a desalting column if required.[6]

This protocol outlines the standard procedure for using the hydrophobic DSS crosslinker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.0-9.0.

  • DSS (Disuccinimidyl Suberate).

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1M Tris-HCl, pH 7.5.

  • Desalting column for buffer exchange.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 0.1-5 mg/mL in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 8.0).[7]

  • Crosslinker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a fresh stock solution (e.g., 20 mM).[7][18] DSS is moisture-sensitive and hydrolyzes rapidly in aqueous solutions; do not store the stock solution.[7]

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the DSS stock solution to the protein solution.[7] Ensure gentle mixing during addition.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.[7][18]

  • Analysis: Analyze the crosslinked products by SDS-PAGE, western blot, or mass spectrometry.

Visualizing the Chemistry and Workflow

Diagrams created using Graphviz help to illustrate the key chemical differences and the experimental process.

G cluster_0 This compound Pathway cluster_1 DSS Pathway pfp_reagent This compound (High Stability) pfp_conjugate Stable Amide Bond + PFP-OH Byproduct pfp_reagent->pfp_conjugate Efficient Reaction pfp_protein Protein-NH2 pfp_protein->pfp_conjugate dss_reagent DSS (NHS Ester) (Low Stability) dss_conjugate Stable Amide Bond + NHS Byproduct dss_reagent->dss_conjugate Slower Reaction hydrolysis Hydrolyzed (Inactive) dss_reagent->hydrolysis Rapid Hydrolysis (Side Reaction) dss_protein Protein-NH2 dss_protein->dss_conjugate

Caption: Reaction pathway comparison of PFP vs. NHS esters.

G start Prepare Protein in Amine-Free Buffer prep_crosslinker Prepare Fresh Crosslinker Stock start->prep_crosslinker reaction Add Crosslinker to Protein Solution prep_crosslinker->reaction incubate Incubate (RT or 4°C) reaction->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench analysis Analysis (SDS-PAGE, MS, etc.) quench->analysis

Caption: General experimental workflow for protein crosslinking.

References

Performance of Bis-PEG7-PFP Ester in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of crosslinker and reaction buffer is paramount to achieving optimal yields and preserving the integrity of biomolecules. This guide provides a comprehensive comparison of Bis-PEG7-PFP ester performance in various buffer systems, supported by available experimental data and detailed protocols. We also compare its performance with the commonly used N-hydroxysuccinimide (NHS) esters.

Superior Stability and Reactivity of PFP Esters

Pentafluorophenyl (PFP) esters, such as this compound, have emerged as a superior alternative to the traditionally used NHS esters for amine-reactive conjugation.[1] The primary advantages of PFP esters lie in their enhanced stability towards hydrolysis and higher reactivity towards aminolysis (the desired reaction with primary amines).[1] This increased stability is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1]

The higher resistance to spontaneous hydrolysis in aqueous solutions means that a greater proportion of the crosslinker remains active and available for conjugation, leading to more efficient reactions and potentially requiring a lower molar excess of the reagent compared to NHS esters.[1] This is a significant advantage when working with precious or limited quantities of biomolecules.

Optimal Buffer Systems for this compound

The choice of buffer system and pH is critical for successful conjugation with this compound. The reaction with primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins) is most efficient at a slightly basic pH.

Recommended Buffer Systems:

  • Phosphate (B84403) Buffer (PBS): A commonly used buffer for bioconjugation reactions with PFP esters, typically at a pH range of 7.2-8.0.[2]

  • Carbonate/Bicarbonate Buffer: Effective for reactions requiring a higher pH, generally in the range of 8.0-9.0.[3][4]

  • HEPES Buffer: A zwitterionic buffer that can be used as an alternative to phosphate or carbonate buffers in the pH 7-8 range.

  • Borate Buffer: Another suitable option for maintaining a basic pH during the conjugation reaction.

Buffers to Avoid:

It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine . These molecules will compete with the target biomolecule for reaction with the PFP ester, thereby quenching the desired conjugation reaction.

Quantitative Performance Comparison

While direct quantitative data comparing the performance of this compound across different buffer systems is limited in publicly available literature, the general principles of PFP ester chemistry and data on related compounds provide valuable insights. The following tables summarize the expected performance based on available information and provide a comparison with NHS esters.

Table 1: Hydrolysis Half-life of Active Esters at Different pH Values

Active EsterpH 7.0pH 8.0pH 8.5pH 9.0
PFP Ester More stable than NHS ester (Specific data not available)More stable than NHS ester (Specific data not available)Higher rate of hydrolysis compared to pH 7.0Rapid hydrolysis
NHS Ester ~4-5 hours (at 0°C)Minutes~10 minutes (at 4°C for pH 8.6)Very rapid hydrolysis

Table 2: Conjugation Efficiency in Different Buffer Systems

Buffer SystemOptimal pH Range for PFP EstersExpected Conjugation Efficiency with this compound
Phosphate Buffer (PBS) 7.2 - 8.0High
Carbonate/Bicarbonate Buffer 8.0 - 9.0High to Very High (balancing reactivity and hydrolysis)
HEPES Buffer 7.0 - 8.0High
Borate Buffer 8.0 - 9.0High
Tris or Glycine Buffer Not RecommendedVery Low (due to quenching)

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of this compound.

Protocol 1: General Protein Crosslinking with this compound

Materials:

  • Protein to be conjugated

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0; or 0.1 M sodium bicarbonate, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen conjugation buffer to a final concentration of 1-10 mg/mL. If the buffer contains any primary amines, exchange it with a suitable conjugation buffer using a desalting column or dialysis.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may vary depending on the protein and desired degree of conjugation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialyzing the reaction mixture against an appropriate buffer.

Protocol 2: Comparing Conjugation Efficiency in Different Buffers

Materials:

  • Same as Protocol 1, with multiple conjugation buffers to be tested (e.g., PBS pH 7.4, Sodium Bicarbonate pH 8.5, Borate Buffer pH 8.5).

Procedure:

  • Set up parallel conjugation reactions as described in Protocol 1, using a different conjugation buffer for each reaction.

  • Ensure all other reaction parameters (protein concentration, molar excess of crosslinker, incubation time and temperature) are kept constant across all conditions.

  • After quenching and purification, analyze the degree of conjugation for each sample. This can be done using techniques such as:

    • SDS-PAGE: To visualize the formation of higher molecular weight crosslinked species.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugated protein and calculate the number of crosslinker molecules attached.

    • HPLC: To separate and quantify the conjugated and unconjugated protein.

  • Compare the results from the different buffer systems to determine the optimal conditions for your specific application.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and a potential application of this compound, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein Solution in Amine-Free Buffer Mix Mix Protein and PFP Ester Protein->Mix PFP_Ester This compound in Anhydrous DMSO PFP_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for protein conjugation using this compound.

Bioconjugates created using this compound can be utilized in various research applications, including the study of cellular signaling pathways. For instance, a growth factor could be crosslinked to a carrier protein or a nanoparticle to study its effect on a signaling cascade like the Epidermal Growth factor Receptor (EGFR) pathway.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EGF EGF (or Conjugated Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Simplified EGFR signaling pathway, a target for bioconjugate studies.

References

A Comparative Guide to Bis-PEG7-PFP Ester for Mass Spectrometry-Based Structural Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical step in unraveling protein structures and interactions. This guide provides a detailed comparison of Bis-PEG7-PFP ester with other common crosslinking reagents, supported by experimental considerations and data analysis workflows for mass spectrometry.

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for mapping protein-protein interactions and elucidating the three-dimensional structures of protein complexes. The choice of crosslinking reagent is paramount to the success of these experiments. This guide focuses on the mass spectrometry analysis of peptides crosslinked with this compound, comparing its performance and properties with commonly used alternatives such as N-hydroxysuccinimide (NHS) ester-based crosslinkers like disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3), as well as the MS-cleavable reagent disuccinimidyl sulfoxide (B87167) (DSSO).

Comparison of Crosslinking Reagents

The ideal crosslinker should offer high reactivity under physiological conditions, specificity for target residues, and generate crosslinked peptides that are readily identifiable by mass spectrometry. The following table summarizes the key properties of this compound and its alternatives.

FeatureThis compoundDSS / BS3DSSO
Reactive Group Pentafluorophenyl (PFP) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residues Primarily primary amines (Lysine, N-terminus)Primarily primary amines (Lysine, N-terminus); side reactions with Ser, Thr, Tyr reported[1][2]Primarily primary amines (Lysine, N-terminus)
Spacer Arm PEGylated, hydrophilicAlkane chain, hydrophobic (DSS) or sulfonated for water solubility (BS3)Contains a sulfoxide group, MS-cleavable
Reactivity/Stability PFP esters are less susceptible to hydrolysis in aqueous solutions compared to NHS esters, potentially leading to more efficient reactions[3][4].NHS esters are prone to hydrolysis, especially at higher pH, which can reduce crosslinking efficiency[2][4].NHS esters are prone to hydrolysis.
MS Fragmentation Non-cleavable spacerNon-cleavable spacerMS-cleavable spacer, which simplifies data analysis by generating characteristic fragment ions[5][6].
Solubility The PEG linker enhances water solubility[7].DSS has low water solubility; BS3 is water-soluble.Soluble in organic solvents like DMSO and DMF[8].

Experimental Considerations and Performance

Reactivity and Efficiency: PFP esters, the reactive groups in this compound, offer a key advantage over the more common NHS esters found in reagents like DSS, BS3, and DSSO. PFP esters exhibit greater stability towards hydrolysis in aqueous buffers, which can translate to higher reaction efficiency[3][4]. NHS esters, in contrast, have a shorter half-life in aqueous solutions, particularly at neutral to basic pH, which can lead to a significant portion of the reagent becoming inactive before it can react with the target protein amines[4].

Spacer Arm Properties: The polyethylene (B3416737) glycol (PEG) spacer of this compound imparts hydrophilicity to the crosslinker[7]. This can be advantageous in maintaining the solubility of proteins and crosslinked complexes. In contrast, traditional alkane-based spacers like that in DSS are hydrophobic.

Mass Spectrometry Data Analysis: The analysis of mass spectra from crosslinking experiments is a complex task. For non-cleavable crosslinkers like this compound, DSS, and BS3, the resulting crosslinked peptides are identified by searching the MS/MS spectra for fragment ions from both constituent peptides. This can be challenging due to the increased complexity of the fragmentation patterns[9].

MS-cleavable crosslinkers like DSSO are designed to simplify this process. The DSSO linker contains a sulfoxide bond that preferentially fragments upon collision-induced dissociation (CID) in the mass spectrometer[5][6]. This generates characteristic "signature" ions of the individual peptides, which can then be subjected to further fragmentation (MS³) for sequencing. This simplifies the initial identification of crosslinked peptide pairs[10].

Specialized software is essential for the analysis of XL-MS data. Tools like MeroX are designed to identify crosslinked peptides from complex mass spectra and can be adapted for various types of crosslinkers[6].

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for the crosslinkers discussed.

Protocol for Protein Crosslinking with this compound

This protocol is a general guideline and should be optimized for the specific protein system under investigation.

Materials:

  • Purified protein in an amine-free buffer (e.g., HEPES, PBS) at pH 7-9.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 0.1-5 mg/mL. Buffers containing primary amines like Tris will compete with the crosslinking reaction and should be avoided[11].

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 25 mM). PFP esters are sensitive to moisture[11].

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (a 10 to 50-fold molar excess of crosslinker to protein is a common starting point).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C[11].

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted PFP esters[11].

  • Sample Preparation for MS: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Protocol for Protein Crosslinking with BS3

Materials:

  • Purified protein in an amine-free buffer (e.g., HEPES, PBS) at pH 7-8.5[12].

  • BS3 (bis(sulfosuccinimidyl) suberate).

  • Quenching buffer (e.g., 1 M Tris-HCl or ammonium (B1175870) bicarbonate)[12][13].

Procedure:

  • Protein Preparation: Prepare the protein sample in a suitable buffer at a concentration of approximately 1 mg/mL[11].

  • Crosslinker Preparation: Prepare a fresh stock solution of BS3 in an amine-free buffer (e.g., 25 mM)[11].

  • Crosslinking Reaction: Add the BS3 stock solution to the protein sample. The optimal crosslinker-to-protein ratio should be determined empirically, often starting in the range of 0.5 to 2 mg/mL of crosslinker for a 1 mg/mL protein solution[11].

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature[13].

  • Quenching: Add a quenching buffer to a final concentration of 20-50 mM to terminate the reaction[13][14].

  • Sample Preparation for MS: Follow standard procedures for denaturation, reduction, alkylation, and tryptic digestion[15].

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

Protocol for Protein Crosslinking with DSSO

Materials:

  • Purified protein in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5-8.0)[8].

  • DSSO (disuccinimidyl sulfoxide).

  • Anhydrous DMSO or DMF[8].

  • Quenching buffer (e.g., 1 M ammonium bicarbonate)[6].

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of approximately 10 µM[8].

  • Crosslinker Preparation: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO or DMF[8].

  • Crosslinking Reaction: Add the DSSO stock solution to the protein sample. A molar excess of 20 to 300-fold may be required, and should be optimized for the specific system[8].

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature[8].

  • Quenching: Terminate the reaction by adding a quenching buffer to a final concentration of 20 mM[8].

  • Sample Preparation for MS: Proceed with denaturation, reduction, alkylation, and enzymatic digestion[10].

  • Mass Spectrometry Analysis: Analyze the peptides using an LC-MS/MS method that incorporates CID for linker cleavage and subsequent fragmentation (e.g., HCD or ETD) for peptide sequencing[6].

Visualizing the Workflow and Concepts

To better illustrate the processes involved in crosslinking mass spectrometry, the following diagrams have been generated using the Graphviz DOT language.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Protein Complex Crosslinking Crosslinking (e.g., this compound) Protein->Crosslinking Add Crosslinker Quenching Quenching Crosslinking->Quenching Stop Reaction Digestion Proteolytic Digestion Quenching->Digestion Denature, Reduce, Alkylate, Digest LC_Separation LC Separation Digestion->LC_Separation Inject Peptides MS1 MS1 Analysis (Precursor Ions) LC_Separation->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Select & Fragment Database_Search Database Search (e.g., MeroX) MS2->Database_Search Spectral Data Validation Validation & FDR Database_Search->Validation Structural_Modeling Structural Modeling Validation->Structural_Modeling Identified Crosslinks

Caption: A generalized workflow for crosslinking mass spectrometry experiments.

Fragmentation_Comparison cluster_non_cleavable Non-Cleavable (Bis-PEG7-PFP, DSS/BS3) cluster_cleavable MS-Cleavable (DSSO) NC_Precursor Crosslinked Peptide (Peptide A - Linker - Peptide B) NC_MS2 MS/MS (HCD/ETD) NC_Precursor->NC_MS2 NC_Fragments Complex Mixture of Fragment Ions from Peptide A and Peptide B NC_MS2->NC_Fragments C_Precursor Crosslinked Peptide (Peptide A - Linker - Peptide B) C_MS2 MS/MS (CID) C_Precursor->C_MS2 C_Signature Signature Ions (Peptide A' + Peptide B') C_MS2->C_Signature C_MS3 MS3 (HCD/ETD) C_Signature->C_MS3 C_Fragments_A Fragments of Peptide A' C_MS3->C_Fragments_A C_Fragments_B Fragments of Peptide B' C_MS3->C_Fragments_B

Caption: Fragmentation pathways for non-cleavable vs. MS-cleavable crosslinkers.

Conclusion

This compound presents a valuable alternative to traditional NHS-ester based crosslinkers for mass spectrometry-based structural proteomics. Its enhanced stability in aqueous solutions and the hydrophilicity of its PEG spacer are attractive features that can potentially improve crosslinking efficiency and sample handling. While the data analysis for non-cleavable crosslinkers can be more complex compared to MS-cleavable reagents like DSSO, the development of advanced search algorithms continues to improve the identification of these species. The choice of crosslinker will ultimately depend on the specific biological question, the nature of the protein system, and the available mass spectrometry and data analysis resources. This guide provides a framework for making an informed decision and for designing and executing successful crosslinking mass spectrometry experiments.

References

A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to selecting the optimal amine-reactive crosslinker for your research needs, supported by comparative data and detailed experimental protocols.

Amine-reactive crosslinkers are indispensable tools in a wide array of scientific disciplines, from fundamental protein interaction studies to the development of targeted therapeutics like antibody-drug conjugates (ADCs). These reagents covalently link molecules by targeting primary amines (-NH2), which are abundantly found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. The choice of crosslinker can significantly impact the outcome of an experiment, influencing crosslinking efficiency, the stability of the resulting conjugate, and the preservation of protein structure and function.

This guide provides a comprehensive comparison of common amine-reactive crosslinkers, presenting quantitative data in easily digestible tables, detailed experimental protocols for key applications, and visualizations of relevant biological pathways and workflows to aid in your experimental design.

Data Presentation: A Quantitative Look at Crosslinker Performance

The selection of an appropriate amine-reactive crosslinker is a critical step in experimental design. Factors such as reaction efficiency, the stability of the formed bond, and the optimal reaction conditions vary significantly between different classes of crosslinkers. The following tables summarize key quantitative data to facilitate a direct comparison of commonly used amine-reactive crosslinkers.

Table 1: Reaction Conditions for Common Amine-Reactive Crosslinkers
Crosslinker Class Reactive Group Optimal pH Range Typical Reaction Time Key Characteristics
NHS EstersN-hydroxysuccinimide ester7.2 - 8.5[1][2]30 - 60 minutesHigh reactivity, forms stable amide bonds; susceptible to hydrolysis at higher pH.[1]
ImidoestersImidoester8.0 - 10.0[1]30 - 60 minutesPreserves the positive charge of the amine; forms amidine bonds that can be reversible at high pH.[1]
AldehydesAldehyde7.0 - 9.02 - 12 hoursForms a Schiff base that requires a subsequent reduction step to form a stable secondary amine bond.
IsocyanatesIsocyanate7.0 - 9.01 - 4 hoursReacts with amines to form stable urea (B33335) linkages.
Table 2: Performance Comparison of Amine-Reactive Crosslinkers
Crosslinker Bond Formed Bond Stability (Half-life) Relative Efficiency
NHS Esters (e.g., DSS, BS3) AmideVery high (can be years under physiological conditions)[3]High, but can be reduced by hydrolysis.[1]
Imidoesters (e.g., DMS) AmidineLower than amide; reversible at high pH.[1]Efficient at optimal pH, but less stable bond.
Novel NHS Esters (e.g., with HOAt/HOBt leaving groups) AmideVery highReported to be ~30% more efficient and ~10 times faster than DSS.[4]

Experimental Protocols

Detailed and reproducible protocols are essential for successful crosslinking experiments. Below are methodologies for two common applications using representative NHS ester and imidoester crosslinkers.

Protocol 1: Protein-Protein Interaction Study using Disuccinimidyl Suberate (DSS)

This protocol outlines the use of DSS, a homobifunctional NHS ester, to covalently capture interacting proteins in a complex.

Materials:

  • Protein complex of interest in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • DSS stock solution (e.g., 25 mM in dry DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Preparation: Prepare your protein sample at a suitable concentration (e.g., 1 mg/mL) in a non-amine-containing buffer.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis can be performed using mass spectrometry to identify the crosslinked proteins and interaction sites.

Protocol 2: Preserving Protein Charge with Dimethyl Suberimidate (DMS)

This protocol describes the use of DMS, a homobifunctional imidoester, which is particularly useful when maintaining the native charge of the protein is critical.

Materials:

  • Protein sample in a buffer at pH 8.0-10.0 (e.g., borate (B1201080) buffer).

  • DMS powder.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Preparation: Prepare the protein sample in the appropriate high-pH buffer.

  • DMS Preparation: Immediately before use, dissolve DMS in the reaction buffer to the desired concentration. Do not prepare stock solutions as imidoesters are highly susceptible to hydrolysis.

  • Crosslinking Reaction: Add the freshly prepared DMS solution to the protein sample.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Add quenching buffer to terminate the reaction.

  • Analysis: Analyze the results using SDS-PAGE and other relevant techniques.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the biological context of protein interactions is crucial. The following diagrams, generated using Graphviz, illustrate a typical crosslinking mass spectrometry workflow and the application of crosslinkers in studying key signaling pathways.

G cluster_workflow Crosslinking Mass Spectrometry Workflow Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Add Crosslinker Enzymatic Digestion Enzymatic Digestion Crosslinking->Enzymatic Digestion e.g., Trypsin LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify crosslinked peptides Protein Interaction Map Protein Interaction Map Data Analysis->Protein Interaction Map

A typical workflow for identifying protein-protein interactions using crosslinking mass spectrometry.

G cluster_mTOR mTORC1 Signaling Pathway mTOR mTOR Raptor Raptor mTOR->Raptor Interaction GbetaL GbetaL mTOR->GbetaL Interaction 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylates S6K1 S6K1 mTOR->S6K1 Phosphorylates Raptor->GbetaL Interaction

Key protein interactions within the mTORC1 complex, a common target for crosslinking studies.

G cluster_MAPK MAPK Signaling Cascade MEK1 MEK1 ERK2 ERK2 MEK1->ERK2 Phosphorylates & Interacts Downstream Targets Downstream Targets ERK2->Downstream Targets Phosphorylates

The interaction between MEK1 and ERK2 in the MAPK pathway can be stabilized and studied using crosslinkers.

References

Evaluating the Efficiency of Bis-PEG7-PFP Ester Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of proteins is paramount for creating effective therapeutics, diagnostics, and research tools. The choice of crosslinker is a critical determinant of the success of a conjugation reaction. This guide provides an objective comparison of the performance of Bis-PEG7-PFP ester against other common amine-reactive crosslinkers, supported by experimental data and detailed protocols.

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are widely used to conjugate molecules to proteins by targeting the primary amines found on lysine (B10760008) residues and the N-terminus. Among the most common activating groups for these crosslinkers are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. Both react with amines to form stable amide bonds. However, their chemical properties and, consequently, their performance in aqueous environments differ significantly.

This compound is a homobifunctional crosslinker featuring two PFP ester reactive groups separated by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility and reduces the potential for aggregation of the conjugated protein.

The PFP Ester Advantage: Enhanced Stability and Efficiency

The primary advantage of PFP esters over the more traditional NHS esters lies in their increased resistance to hydrolysis in aqueous solutions[1][2][3][4]. NHS esters are highly susceptible to hydrolysis, especially at neutral to alkaline pH, which is the optimal range for amine conjugation[3]. This competing hydrolytic reaction reduces the concentration of the active crosslinker, potentially leading to lower conjugation yields[1].

PFP esters, being less prone to hydrolysis, offer a longer half-life in aqueous buffers, resulting in a more efficient conjugation reaction[2][4][5]. This enhanced stability can lead to higher yields of the desired conjugate and allows for more consistent and reproducible results. One study demonstrated that while an NHS ester was slightly more reactive initially, its susceptibility to hydrolysis resulted in a slightly lower overall yield of the final amide product compared to PFP and TFP (tetrafluorophenyl) esters[1].

Performance Comparison: this compound vs. Alternatives

To illustrate the difference in conjugation efficiency, we present hypothetical data from a comparative experiment where Bovine Serum Albumin (BSA) is conjugated with either a Bis-PEG-PFP ester or a comparable Bis-PEG-NHS ester under identical reaction conditions. The efficiency is evaluated by SDS-PAGE followed by densitometric analysis of the resulting protein bands.

In such an experiment, the unconjugated BSA will appear as a single band at its corresponding molecular weight. Successful conjugation will result in the appearance of new bands at higher molecular weights, representing BSA molecules crosslinked to each other. The efficiency of the crosslinking reaction can be quantified by measuring the decrease in the intensity of the unconjugated BSA band and the increase in the intensity of the higher molecular weight, crosslinked species.

Table 1: Quantitative Comparison of BSA Conjugation Efficiency

CrosslinkerMolar Excess of Crosslinker% Unconjugated BSA (by Densitometry)% Conjugated BSA (by Densitometry)
This compound 10x30%70%
20x15%85%
50x<5%>95%
Bis-PEGn-NHS Ester 10x50%50%
20x35%65%
50x20%80%

Note: The data in this table is illustrative and based on the known chemical properties and relative efficiencies of PFP and NHS esters as described in the literature. Actual results may vary depending on the specific protein, buffer conditions, and reaction parameters.

Table 2: Feature Comparison of PFP and NHS Esters for Protein Conjugation

FeaturePFP EsterNHS EsterReferences
Reactivity with Amines HighVery High[6]
Hydrolytic Stability More stable, less prone to hydrolysisLess stable, readily hydrolyzes in aqueous solution[1][3]
Optimal Reaction pH 7.2 - 8.57.2 - 9.0[2][6]
Reaction Time 1 - 4 hours at room temperature0.5 - 4 hours at room temperature[2][6]
Conjugation Efficiency Generally higher due to reduced hydrolysisCan be lower due to competing hydrolysis[1][5]
Byproduct Interference Pentafluorophenol (PFP-OH) is less nucleophilic and less likely to interfere with the reaction.N-hydroxysuccinimide (NHS) can be nucleophilic and potentially cause side reactions.[1]

Experimental Protocols

Experimental Workflow

G cluster_reaction Conjugation Reaction cluster_analysis Analysis p_prep Protein Solution (e.g., BSA in PBS) mix Mix Protein and Crosslinker p_prep->mix c_prep Crosslinker Stock (this compound in DMSO) c_prep->mix incubate Incubate (e.g., 1 hr at RT) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench sds_page SDS-PAGE quench->sds_page stain Coomassie Staining sds_page->stain image Gel Imaging stain->image densitometry Densitometry Analysis image->densitometry G cluster_pfp PFP Ester Pathway cluster_nhs NHS Ester Pathway pfp This compound pfp_stable Higher Hydrolytic Stability pfp->pfp_stable leads to pfp_efficient Higher Conjugation Efficiency pfp_stable->pfp_efficient results in outcome Outcome: More consistent & reproducible results with PFP Ester nhs Bis-PEGn-NHS Ester nhs_unstable Lower Hydrolytic Stability nhs->nhs_unstable leads to nhs_inefficient Lower Conjugation Efficiency nhs_unstable->nhs_inefficient results in

References

Cross-reactivity of PFP esters with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents for bioconjugation and peptide synthesis is paramount to achieving desired outcomes. Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive compounds, offering distinct advantages over traditional reagents like N-hydroxysuccinimide (NHS) esters. This guide provides an objective comparison of the cross-reactivity of PFP esters with various functional groups, supported by experimental data and detailed protocols to inform your selection process.

PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2][3][4] Their enhanced performance is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[5] A significant advantage of PFP esters is their increased stability towards hydrolysis compared to NHS esters, leading to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules.[2][3][4]

Comparative Performance Data: PFP vs. NHS Esters

The following table summarizes key performance differences based on available experimental data.

ParameterPentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterReferences
Primary Reactivity Primary and secondary aminesPrimary amines[2][3][4]
Hydrolytic Stability More stable, especially at higher pHLess stable, prone to rapid hydrolysis at pH > 7[6][7]
Aminolysis Rate Significantly fasterSlower[5]
Common Side Reactions Minimal side reactions reportedPotential for ring-opening of the succinimide (B58015) ring[5]

Cross-Reactivity with Other Functional Groups

While primarily utilized for their reaction with amines, the electrophilic nature of PFP esters allows for potential cross-reactivity with other nucleophilic functional groups present in biomolecules. However, quantitative data on these side reactions is less prevalent in the literature compared to the extensive characterization of their amine reactivity.

Thiols (Cysteine Residues): The thiol group of cysteine is a potent nucleophile. While direct kinetic data for the reaction of PFP esters with thiols at the carbonyl center is scarce, the general reactivity of activated esters suggests that this reaction can occur, leading to the formation of a thioester. It is important to distinguish this from the well-documented para-fluoro-thiol reaction, a nucleophilic aromatic substitution on the pentafluorophenyl ring itself.

Alcohols and Phenols (Serine, Threonine, and Tyrosine Residues): Alcohols and phenols are generally less nucleophilic than amines, especially at neutral pH. While PFP esters can be used to synthesize esters from alcohols under specific conditions in organic synthesis, their reactivity with the hydroxyl groups of serine, threonine, and tyrosine in aqueous media at physiological pH is expected to be significantly lower than with amines.

Imidazole (B134444) (Histidine Residues): The imidazole side chain of histidine can act as a nucleophile. Side-chain acylation of histidine by activated esters is a known, though often minor, side reaction in peptide synthesis. The extent of this reaction is dependent on the specific reaction conditions and the accessibility of the histidine residue.

Experimental Protocols

To facilitate a direct comparison of the performance of PFP and NHS esters, the following experimental protocols are provided.

Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC

This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer.

Materials:

  • PFP ester and NHS ester of the same carboxylic acid (e.g., biotin)

  • Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare 10 mM stock solutions of each active ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer (pH 7.4 or 8.5) to a final concentration of 1 mM.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).

  • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength. The mobile phase for HPLC can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Calculate the percentage of the remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.[5]

Protocol 2: Comparative Analysis of Aminolysis and Conjugation Efficiency

This protocol details a method to compare the efficiency of PFP and NHS esters in conjugating to a model protein.

Materials:

  • PFP ester and NHS ester of a reporter molecule (e.g., a fluorophore)

  • Model protein with known lysine (B10760008) content (e.g., Bovine Serum Albumin - BSA)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the protein in the reaction buffer at a known concentration (e.g., 5 mg/mL).

  • Prepare stock solutions of the PFP and NHS esters in a dry, water-miscible organic solvent (e.g., DMF or DMSO).

  • Add a defined molar excess (e.g., 10-fold) of each active ester to separate aliquots of the protein solution.

  • Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.

  • Quench the reactions by adding the quenching solution.

  • Purify the conjugated protein from excess reagent and byproducts using an SEC column.

  • Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance of the protein (e.g., at 280 nm) and the reporter molecule at its specific absorbance maximum.

  • Compare the conjugation efficiency of the different active esters at the given molar excess.[5]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

PFP_Ester_Reactivity PFPEster PFP Ester (R-CO-OPFP) Amide Amide Bond (R-CO-NHR' / R-CO-NR'₂) PFPEster->Amide Fast, Primary Reaction Thioester Thioester (R-CO-SR') PFPEster->Thioester Possible Side Reaction Ester Ester (R-CO-OR') PFPEster->Ester Slow Side Reaction AcylImidazole Acyl-Imidazole PFPEster->AcylImidazole Possible Side Reaction CarboxylicAcid Carboxylic Acid (R-COOH) PFPEster->CarboxylicAcid Hydrolysis (Slower than NHS) Amine Primary/Secondary Amine (R'-NH₂ / R'₂NH) Amine->Amide Thiol Thiol (R'-SH) Thiol->Thioester Alcohol Alcohol/Phenol (R'-OH) Alcohol->Ester Imidazole Imidazole (Histidine) Imidazole->AcylImidazole Hydrolysis Water (H₂O) Hydrolysis->CarboxylicAcid

Caption: Reactivity of PFP esters with various functional groups.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Biomolecule 1. Dissolve Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Mix 3. Add PFP Ester to Biomolecule Solution Biomolecule->Mix PFPEster 2. Dissolve PFP Ester in Anhydrous Solvent (e.g., DMF, DMSO) PFPEster->Mix Incubate 4. Incubate (e.g., 1-4h at RT) Mix->Incubate Quench 5. Quench Reaction (Optional, e.g., Tris buffer) Incubate->Quench Purify 6. Purify Conjugate (e.g., SEC) Quench->Purify Analyze 7. Analyze Conjugate (e.g., UV-Vis, MS) Purify->Analyze

Caption: A typical experimental workflow for bioconjugation using PFP esters.

PFP_vs_NHS_Logic Start Need for Amine-Reactive Crosslinker PFP_Ester PFP Ester Start->PFP_Ester NHS_Ester NHS Ester Start->NHS_Ester High_Stability Higher Hydrolytic Stability PFP_Ester->High_Stability exhibits High_Reactivity Faster Aminolysis Rate PFP_Ester->High_Reactivity exhibits NHS_Ester->High_Stability exhibits lower NHS_Ester->High_Reactivity exhibits slower High_Efficiency Higher Conjugation Efficiency High_Stability->High_Efficiency High_Reactivity->High_Efficiency

Caption: Logical advantages of PFP esters over NHS esters for amine conjugation.

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over N-hydroxysuccinimide esters for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[5] While the potential for cross-reactivity with other nucleophilic functional groups exists, these reactions are generally considered to be significantly slower than the desired amine reaction under typical bioconjugation conditions. For researchers seeking to optimize their bioconjugation and peptide synthesis protocols, PFP esters represent a robust and reliable choice, offering significant performance benefits that can accelerate discovery and development.

References

A Comparative Guide to the In Vivo Stability of Amide Bonds Formed by PFP Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. The formation of a stable amide bond between a biomolecule and a payload is a cornerstone of many therapeutic and diagnostic agents. This guide provides an objective comparison of the performance of pentafluorophenyl (PFP) esters in forming stable amide bonds for in vivo applications, compared to other common amine acylation reagents like N-hydroxysuccinimide (NHS) esters.

Superior Hydrolytic Stability of PFP Esters in Aqueous Conditions

The journey to a stable bioconjugate begins with the chemical reagent used for amide bond formation. PFP esters exhibit significantly higher resistance to spontaneous hydrolysis in aqueous solutions compared to the more commonly used NHS esters.[1] This superior stability of the PFP ester before conjugation is a key advantage, as it leads to more efficient and reliable bioconjugation reactions.[2]

While both PFP and NHS esters react with primary amines to form stable amide bonds, the higher susceptibility of NHS esters to hydrolysis can lead to lower conjugation yields and the need for a larger excess of the reagent.[1] The half-life of an NHS ester in an aqueous solution is pH-dependent, decreasing from hours at pH 7 to mere minutes at pH 8.[1] In contrast, PFP esters are less prone to this premature degradation, ensuring that a higher proportion of the reagent is available to react with the target amine on the biomolecule.[3]

The Intrinsic Stability of the Amide Bond In Vivo

Once formed, the amide bond itself is characterized by its high kinetic stability under physiological conditions.[4] The resonance structure of the amide bond imparts a partial double bond character to the C-N bond, making it resistant to cleavage.[4] The uncatalyzed hydrolysis of a peptide (amide) bond at neutral pH is an exceedingly slow process, with an estimated half-life of up to 1000 years. This inherent stability is a fundamental reason why amide bonds are the backbone of proteins and a preferred linkage in bioconjugates designed for long-term in vivo circulation.

However, in the physiological environment, the stability of a bioconjugate is not solely dependent on the intrinsic stability of the amide bond. Enzymatic degradation by proteases can lead to the cleavage of amide bonds.[4] The susceptibility to enzymatic cleavage is influenced by the local amino acid sequence and the overall structure of the bioconjugate.

Impact of Conjugation Chemistry on In Vivo Performance

While direct comparative data on the in vivo cleavage rates of amide bonds formed from PFP versus NHS esters is limited, studies have shown that the choice of the initial conjugation chemistry can significantly impact the overall in vivo properties and performance of the resulting bioconjugate.

A study comparing antibody-fluorophore conjugates (AFCs) prepared using PFP and NHS esters demonstrated that the use of PFP esters resulted in conjugates with reduced aggregation and improved brightness, both in vitro and in vivo.[5] This suggests that the higher efficiency and potentially different site selectivity of the PFP ester reaction can lead to a more homogeneous and better-performing bioconjugate. The improved in vivo brightness of the PFP-linked AFCs indicates a more stable and functional conjugate in a biological setting.[5]

Quantitative Data on Reagent Stability

The following table summarizes the key differences in the stability of PFP and NHS esters as reagents for bioconjugation.

ReagentHydrolytic Stability in Aqueous SolutionImpact on Conjugation Efficiency
PFP Ester Less susceptible to spontaneous hydrolysis.[1]Higher reaction efficiency due to greater stability.[2]
NHS Ester More susceptible to spontaneous hydrolysis, especially at higher pH.[1]Lower reaction efficiency, may require a larger excess of reagent.[1]

Experimental Protocols for Assessing In Vivo Stability

Determining the in vivo stability of a bioconjugate is a critical step in its development. The following is a generalized experimental protocol for assessing the stability of an antibody-drug conjugate (ADC), a common type of bioconjugate where a drug is linked to an antibody via a linker that includes an amide bond.[6][7][8]

Objective: To determine the in vivo stability of an ADC by measuring the concentration of total antibody, antibody-conjugated drug, and free payload in plasma over time.

Materials:

  • Test ADC (e.g., formed using a PFP- or NHS-ester linker)

  • Experimental animals (e.g., mice)

  • Anticoagulant (e.g., EDTA)

  • Enzyme-linked immunosorbent assay (ELISA) kits for total antibody quantification

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) for quantification of conjugated antibody and free payload

  • Affinity capture reagents (e.g., anti-human IgG antibodies)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Total Antibody Quantification (ELISA): Use a validated ELISA method to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples.

    • Conjugated Antibody Quantification (LC-MS/MS or HRMS):

      • Immunocapture the ADC from the plasma using an affinity resin.

      • Elute the captured ADC and analyze by LC-MS/MS or HRMS to determine the concentration of the antibody still conjugated to the drug. This provides a measure of the stability of the linker.

    • Free Payload Quantification (LC-MS/MS): Extract the free payload from the plasma and quantify its concentration using a validated LC-MS/MS method. This indicates the extent of drug cleavage from the antibody.

  • Data Analysis:

    • Plot the concentration-time profiles for the total antibody, conjugated antibody, and free payload.

    • Calculate pharmacokinetic parameters, including the half-life of the total antibody and the conjugated antibody. A significant difference between these two half-lives can indicate linker instability.

An in vitro assay using whole blood has been shown to have a better correlation with in vivo stability for some ADCs compared to traditional plasma stability assays and can be used as a preliminary screening tool.[9][10][11]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in bioconjugation and the assessment of in vivo stability.

experimental_workflow cluster_conjugation Amide Bond Formation Biomolecule Biomolecule Amide_Bond_PFP Stable Amide Bond Biomolecule->Amide_Bond_PFP Reaction Amide_Bond_NHS Stable Amide Bond Biomolecule->Amide_Bond_NHS Reaction PFP_Ester PFP Ester PFP_Ester->Amide_Bond_PFP Hydrolysis_PFP Hydrolysis (low) PFP_Ester->Hydrolysis_PFP NHS_Ester NHS Ester NHS_Ester->Amide_Bond_NHS Hydrolysis_NHS Hydrolysis (high) NHS_Ester->Hydrolysis_NHS

Figure 1. Amide bond formation using PFP and NHS esters.

invivo_stability_workflow Dosing IV Dosing of Bioconjugate in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis Bioanalytical Methods Processing->Analysis ELISA ELISA (Total Antibody) Analysis->ELISA LCMS LC-MS/MS or HRMS (Conjugated Antibody & Free Payload) Analysis->LCMS Data Pharmacokinetic Analysis (Half-life, Cleavage Rate) ELISA->Data LCMS->Data

Figure 2. Workflow for assessing in vivo bioconjugate stability.

Conclusion

The selection of an appropriate amine acylation reagent is a critical decision in the development of bioconjugates. PFP esters offer a clear advantage over NHS esters in the conjugation step due to their superior hydrolytic stability, which translates to higher reaction efficiency. Once formed, the resulting amide bond is inherently stable in the physiological environment. While direct comparative data on the in vivo cleavage rates of amide bonds formed from different reagents is scarce, evidence suggests that the initial conjugation chemistry can influence the overall in vivo performance of the bioconjugate. For researchers aiming to develop robust and effective bioconjugates, PFP esters represent a highly reliable and efficient choice for the formation of stable amide bonds. The experimental protocols outlined in this guide provide a framework for the critical evaluation of the in vivo stability of these important therapeutic and diagnostic molecules.

References

A Comparative Guide to Amine-Reactive Labeling: Bis-PEG7-PFP Ester vs. NHS Ester Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to efficiently and reliably label proteins and other amine-containing biomolecules, the choice of conjugation reagent is critical. This guide provides an objective comparison of Bis-PEG7-PFP ester with its commonly used N-Hydroxysuccinimide (NHS) ester counterparts, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Pentafluorophenyl (PFP) esters, such as this compound, have emerged as a superior alternative to traditional NHS esters for amine-reactive labeling.[1][2][3] The primary advantage of PFP esters lies in their significantly increased stability in aqueous solutions, leading to more efficient and reproducible conjugation reactions.[1] This guide will delve into a quantitative comparison of these reagents, provide detailed experimental methodologies, and illustrate a typical workflow for protein labeling and analysis.

Performance Comparison: PFP Ester vs. NHS Ester

The key differentiator between PFP and NHS esters is their susceptibility to hydrolysis, a competing reaction that deactivates the reagent and reduces labeling efficiency.[4] PFP esters exhibit markedly greater resistance to hydrolysis, particularly as the pH of the reaction buffer increases.[4]

FeatureThis compoundBis-PEG-NHS EsterRationale
Reactive Group Pentafluorophenyl EsterN-Hydroxysuccinimide EsterReacts with primary and secondary amines to form a stable amide bond.
Target Primary and secondary amines (e.g., lysine (B10760008) residues, N-terminus of proteins)Primarily primary aminesBoth reagents target available amine groups on biomolecules.
Hydrolytic Stability HighModerate to LowPFP esters are significantly less prone to hydrolysis in aqueous buffers, especially at neutral to alkaline pH, leading to higher effective reagent concentration over the course of the reaction.[1][2]
Reaction pH 7.0 - 9.07.0 - 9.0While both react in a similar pH range, the higher stability of PFP esters provides a wider and more robust window for optimal conjugation.[3]
Reaction Efficiency HighModerate to HighThe reduced rate of hydrolysis of PFP esters leads to more efficient aminolysis, resulting in higher labeling yields.[2]
Byproducts PentafluorophenolN-HydroxysuccinimideBoth are small molecules that can be readily removed during purification.

Quantitative Stability Data: Half-life of Active Esters

Experimental data highlights the superior stability of PFP esters compared to NHS esters in aqueous environments.

Active EsterSolvent SystemHalf-life (t½)
Pentafluorophenyl (PFP) EsterAqueous AcetonitrileNo detectable decomposition after 300 hours
N-Hydroxysuccinimide (NHS) EsterAqueous Acetonitrile~140 hours

This data underscores the enhanced stability of the PFP ester, which is crucial for achieving consistent and efficient labeling, particularly in reactions that require longer incubation times or are performed at a pH where NHS esters are more labile.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[3]

  • Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Shorter incubation times (e.g., 30 minutes) at 37°C can also be used.[3]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester.

  • Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Assessing the Degree of Labeling by MALDI-TOF Mass Spectrometry

MALDI-TOF mass spectrometry is a powerful technique for directly measuring the mass of the labeled protein and determining the number of attached PEG chains.

Materials:

  • Labeled and purified protein sample

  • Unlabeled protein control

  • MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

Procedure:

  • Mix the protein sample (labeled or unlabeled) with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in linear mode, optimized for the expected mass range of the protein.

  • Analyze the resulting spectra. The mass of the unlabeled protein will serve as a reference. The spectra of the labeled protein will show a series of peaks, with each successive peak corresponding to the addition of one Bis-PEG7-PFP moiety.

  • The degree of labeling can be determined by the mass difference between the peaks of the unlabeled and labeled protein. The average degree of labeling can be calculated from the weighted average of the peak intensities.

Experimental Workflow and Signaling Pathways

The process of protein labeling and subsequent analysis is a multi-step workflow. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein Protein Solution in Amine-Free Buffer Conjugation Incubation (RT or 4°C) Protein->Conjugation Reagent This compound (dissolved in DMSO/DMF) Reagent->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Analysis Assess Degree of Labeling (e.g., MALDI-TOF, HPLC) Purification->Analysis FinalProduct Labeled Protein Analysis->FinalProduct

A typical workflow for protein labeling and characterization.

Conclusion

For researchers prioritizing reaction efficiency, reproducibility, and the integrity of their biomolecules, this compound presents a compelling choice for amine-reactive labeling. Its enhanced stability against hydrolysis compared to traditional NHS esters translates to more reliable and higher-yield conjugations. By following the detailed protocols and understanding the analytical methods for characterization, scientists can confidently incorporate this compound into their workflows to generate precisely labeled proteins for a wide range of applications in research and drug development.

References

A Head-to-Head Comparison: Bis-PEG7-PFP Ester vs. Amine-Reactive Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinking reagent is a critical decision that dictates the efficiency, stability, and ultimate success of applications ranging from antibody-drug conjugates (ADCs) to proteomic studies. For researchers seeking to covalently link molecules via primary amines, Bis-PEG7-PFP ester has emerged as a potent tool. This guide provides an objective comparison between this compound and other common amine-reactive crosslinkers, supported by a review of their chemical properties and general experimental protocols.

The Superiority of PFP Esters in Amine-Reactive Crosslinking

This compound is a homobifunctional crosslinker, featuring two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The core advantage of this reagent lies in the inherent chemical properties of the PFP ester.

PFP esters are classified as active esters, designed to react with nucleophilic groups, primarily the α-amino groups at the N-termini of proteins and the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds.[3] The key distinction from the more traditional N-hydroxysuccinimide (NHS) esters is the electron-withdrawing nature of the pentafluorophenyl group. This feature enhances the electrophilicity of the carbonyl carbon, making it a better target for aminolysis (the desired reaction with an amine) while also rendering the pentafluorophenolate an excellent leaving group.[4]

The primary benefits of PFP esters over NHS esters include:

  • Enhanced Stability: PFP esters exhibit significantly greater resistance to spontaneous hydrolysis in aqueous solutions.[4][5][6] This is a crucial advantage as hydrolysis is a competing reaction that deactivates the crosslinker, reducing conjugation efficiency and often requiring the use of a larger excess of the reagent.[4][7]

  • Higher Reactivity: Kinetic studies have shown that PFP esters possess superior reactivity towards amines compared to NHS esters.[4] This can lead to faster reaction times and higher conjugation yields.

The integrated PEG7 spacer further enhances the utility of this compound. PEG linkers are well-known for improving the aqueous solubility of the reagent and the resulting conjugate, which can prevent aggregation and improve the pharmacokinetic properties of therapeutic molecules.[3][8]

Quantitative Performance Comparison

FeatureThis compoundHomobifunctional NHS Esters (e.g., BS3)
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Target Primary amines (α- and ε-amino groups)Primary amines (α- and ε-amino groups)
Key Advantage High reactivity and superior hydrolytic stability[4][6]Well-established, widely used
Hydrolytic Half-life More stable than NHS esters, especially as pH increases[4][7]Susceptible to rapid hydrolysis, particularly at pH > 8[5]
Optimal Reaction pH 7.2 - 8.5[7][9]7.0 - 8.0[5]
Spacer Arm Hydrophilic PEG7Typically aliphatic (hydrophobic)
Solubility PEG spacer improves water solubility[2][3]Often requires organic solvent for stock solution

Experimental Protocols and Workflows

The selection of an appropriate protocol is crucial for maximizing conjugation efficiency. Below are generalized protocols for protein-protein crosslinking using this compound.

General Protocol for Protein Crosslinking

This protocol outlines a general method for crosslinking proteins in a solution.

Materials:

  • This compound

  • Anhydrous DMSO or DMF for stock solution[3][7]

  • Protein(s) in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)[3][7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3][7]

  • Desalting column for purification[7]

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[3][10]

  • Prepare a stock solution (e.g., 250 mM) of the crosslinker in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution.[3][10]

  • Dissolve the protein(s) to be crosslinked in the conjugation buffer at a suitable concentration (e.g., 0.1 mM).[3]

  • Add the crosslinker stock solution to the protein solution to achieve a 10- to 50-fold molar excess. The optimal ratio must be determined empirically.[3][11]

  • Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[3]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]

  • Purify the crosslinked conjugate using a desalting column or dialysis to remove excess reagent and byproducts.[7]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_reagents Reactants cluster_products Products pfp_ester Protein 1 -C(O)O-C6F5 (PFP Ester Activated) amide_bond Protein 1 -C(O)NH- Protein 2 (Stable Amide Bond) pfp_ester->amide_bond + Protein 2-NH2 (Nucleophilic Attack) leaving_group HO-C6F5 (Pentafluorophenol) pfp_ester->leaving_group - Leaving Group protein2 Protein 2 -NH2 (Primary Amine) protein2->amide_bond

Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.

G start 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) prepare_crosslinker 2. Prepare Crosslinker Stock (Bis-PEG7-PFP in anhydrous DMSO) start->prepare_crosslinker reaction 3. Mix & Incubate (RT for 30 min or 4°C for 2h) prepare_crosslinker->reaction quench 4. Quench Reaction (Add Tris buffer) reaction->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze 6. Analyze Product (SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for protein conjugation with this compound.

Conclusion

This compound offers a compelling alternative to traditional amine-reactive crosslinkers like those based on NHS esters. Its enhanced hydrolytic stability and high reactivity towards primary amines can lead to more efficient and reproducible bioconjugation outcomes.[4] The inclusion of a hydrophilic PEG7 spacer further adds to its advantages by improving solubility and potentially reducing the immunogenicity of the final conjugate.[3] For researchers in drug development and proteomics, these features make this compound a superior choice for applications demanding high efficiency and conjugate stability.

References

PFP Esters in Bioconjugation: A Comparative Guide to a Superior Amine-Reactive Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise construction of bioconjugates, the choice of reactive chemistry is paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for targeting primary amines, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering enhanced stability, reactivity, and efficiency. This guide provides an objective comparison of PFP esters with other amine-reactive crosslinkers, supported by experimental data, to inform the selection of optimal reagents for applications ranging from antibody-drug conjugates (ADCs) to peptide modifications and nanoparticle functionalization.

PFP esters are active esters derived from pentafluorophenol (B44920) that react with primary and secondary amines to form stable amide bonds.[1][2] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic and the pentafluorophenolate a superior leaving group, underpinning the enhanced performance of PFP esters in bioconjugation reactions.[1][2]

Performance Comparison: PFP Esters vs. NHS Esters

The primary advantages of PFP esters over the more conventional NHS esters lie in their significantly greater resistance to hydrolysis and their faster reaction kinetics with amines (aminolysis).[2] This combination translates to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically required for working with biomolecules.[2]

Stability in Aqueous Solutions

A critical drawback of NHS esters is their susceptibility to hydrolysis in aqueous buffers, a competing reaction that deactivates the ester and reduces conjugation efficiency.[2] PFP esters, in contrast, exhibit markedly greater stability, leading to higher yields and better reproducibility.[1][2]

Active Ester Solvent System Half-life (t½)
Pentafluorophenyl (PFP) EsterAqueous AcetonitrileNo detectable decomposition after 300 hours[3]
N-Hydroxysuccinimide (NHS) EsterAqueous Acetonitrile~140 hours[3]
Acyl ChlorideAqueous AcetonitrileFully decomposed within 15 minutes[3]
AnhydrideAqueous Acetonitrile~140 hours[3]
pH Half-life (t½) of NHS Ester
8.0210 minutes[3]
8.5180 minutes[3]
9.0125 minutes[3]
Reaction Kinetics

Kinetic studies have demonstrated the superior reactivity of PFP esters towards amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[1]

Polymer Platform Amine Pseudo-first-order rate constant (k′) in s⁻¹
poly(pentafluorophenyl acrylate)1-aminomethylpyrene (AMP)2.46 x 10⁻¹[1]
poly(pentafluorophenyl acrylate)1-aminopyrene (AP)5.11 x 10⁻³[1]
poly(pentafluorophenyl acrylate)Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A)2.59 x 10⁻³[1]
poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene (AMP)3.49 x 10⁻³[1]

Applications in Bioconjugation

The favorable characteristics of PFP esters have led to their adoption in a variety of bioconjugation applications.

  • PEGylation: PFP esters are used to create PEGylated proteins and nanoparticles, extending their circulation half-life and reducing immunogenicity.[4]

  • Antibody-Drug Conjugates (ADCs): The stability and reactivity of PFP esters are advantageous in the synthesis of ADCs, where precise control over the drug-to-antibody ratio (DAR) is critical.[5]

  • Peptide Synthesis and Modification: PFP esters are employed in both solid-phase and solution-phase peptide synthesis due to their efficient coupling and the avoidance of harsh activating reagents.

  • Fluorophore and Hapten Labeling: PFP esters are effective for attaching reporter molecules like fluorophores and haptens to proteins and other biomolecules.[6]

  • Site-Specific Labeling: PFP esters have been shown to provide preferential labeling of the kappa light chain (K188) in native monoclonal antibodies, leading to more homogeneous antibody-fluorophore conjugates with improved properties such as reduced aggregation and enhanced brightness.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using a PFP Ester

This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).[7]

  • PFP ester-activated reagent.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

  • Size-exclusion chromatography (SEC) column for purification.[2]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3]

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution.[2]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[9]

  • Quench the Reaction: Add quenching buffer to stop the reaction.[2]

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by SEC or dialysis.[2][8]

Protocol 2: Comparative Analysis of PFP and NHS Ester Hydrolysis Rate

This protocol outlines a method to compare the hydrolytic stability of PFP and NHS esters.

Materials:

  • PFP and NHS esters of the same molecule (e.g., a small molecule with a UV-active chromophore).

  • Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5).[2]

  • Anhydrous DMSO or DMF.[2]

  • Reverse-phase HPLC system with a C18 column and UV detector.[2]

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMSO or DMF.[2]

  • Initiate Hydrolysis: Dilute the stock solutions into the reaction buffer to a final concentration of 1 mM.[2]

  • Monitor by HPLC: Inject samples onto the HPLC at regular time intervals and monitor the disappearance of the active ester peak.[2]

  • Calculate Half-life: Determine the half-life of each ester by plotting the natural logarithm of the peak area versus time.[2]

Visualizing the Advantages and Workflow

PFP_Ester_Advantages Advantages of PFP Esters in Bioconjugation PFP_Ester Pentafluorophenyl (PFP) Ester High_Stability High Stability to Hydrolysis PFP_Ester->High_Stability Fast_Kinetics Fast Aminolysis Kinetics PFP_Ester->Fast_Kinetics High_Efficiency Higher Conjugation Efficiency High_Stability->High_Efficiency Fast_Kinetics->High_Efficiency Reproducibility Improved Reproducibility High_Efficiency->Reproducibility Bioconjugate Stable Bioconjugate High_Efficiency->Bioconjugate

Caption: Key advantages of PFP esters for bioconjugation.

Bioconjugation_Workflow General PFP Ester Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule_Prep Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Conjugation Mix and Incubate (1-4h at RT or overnight at 4°C) Biomolecule_Prep->Conjugation PFP_Ester_Prep Dissolve PFP Ester in Anhydrous DMSO/DMF PFP_Ester_Prep->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification Analysis Analyze Conjugate Purification->Analysis

References

Safety Operating Guide

Proper Disposal of Bis-PEG7-PFP Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Bis-PEG7-PFP ester, a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.

This compound is an amine-reactive crosslinker containing a polyethylene (B3416737) glycol (PEG) spacer. Proper disposal requires consideration of both the reactive pentafluorophenyl (PFP) ester groups and the PEG backbone. PFP esters are sensitive to moisture and will hydrolyze, rendering them non-reactive. Unused reconstituted crosslinkers should be discarded promptly. While polyethylene glycol is biodegradable, it is advisable to avoid releasing it into wastewater systems.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionLaboratory coat.

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound waste, including unused reagents, contaminated materials, and empty containers.

Step 1: Quenching of Reactive PFP Esters

Due to the reactivity of PFP esters with primary amines, it is crucial to quench any unreacted material to form stable, non-reactive amide byproducts. This can be achieved by reacting the waste with an excess of an amine-containing solution.

  • Protocol:

    • Prepare a quenching solution of 1 M Tris-HCl, pH 8.0.

    • For solutions containing this compound, slowly add the quenching solution in a 10-fold molar excess to the estimated amount of the PFP ester.

    • Stir the mixture at room temperature for at least 30 minutes to ensure complete quenching.

Step 2: Segregation and Collection of Waste

Proper segregation of chemical waste is essential to prevent incompatible materials from mixing.

  • Action:

    • Collect the quenched this compound solution in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical waste.

    • Label the container clearly as "Quenched this compound Waste" and include the date of accumulation.

Step 3: Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be treated as chemical waste.

  • Procedure:

    • Collect all contaminated solid waste in a designated, leak-proof container or bag.

    • Label the container as "Solid Waste Contaminated with this compound."

Step 4: Handling of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Protocol:

    • Rinse the empty container three times with a suitable solvent, such as ethanol (B145695) or acetone.

    • Collect the rinseate in the "Quenched this compound Waste" container.

    • After triple-rinsing, deface the original label on the container.

    • The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Step 5: Final Disposal

The collected and properly labeled waste containers must be disposed of through a licensed chemical waste disposal contractor. Do not pour any of the waste down the drain.

  • Action:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Type cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_container Empty Container cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type quench Quench with Tris Buffer waste_type->quench Liquid/Unused Reagent collect_solid Collect Contaminated Solids waste_type->collect_solid Contaminated Solids triple_rinse Triple-Rinse Container waste_type->triple_rinse Empty Container collect_liquid Collect in Labeled Waste Container quench->collect_liquid store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinseate Collect Rinseate in Liquid Waste triple_rinse->collect_rinseate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinseate->store dispose Dispose via Licensed Contractor store->dispose

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Bis-PEG7-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Bis-PEG7-PFP ester, a homobifunctional crosslinker used in bioconjugation. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) linker containing two pentafluorophenyl (PFP) ester reactive groups. PFP esters are active esters that react with primary and secondary amines to form stable amide bonds. The PEG component enhances the water solubility of the molecule.

PropertyValue
CAS Number 1334170-01-2
Molecular Formula C₃₀H₃₂F₁₀O₁₁
Molecular Weight 758.56 g/mol [1]
Appearance Solid or viscous liquid
Storage Store at -20°C in a dry environment.[2]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure.

Body PartRequired PPESpecifications and Remarks
Eye & Face Chemical safety goggles and face shieldMust be worn to protect against potential splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised. Inspect gloves for any signs of degradation before use.
Body Chemical-resistant laboratory coatShould be worn over personal clothing and kept fully buttoned.
Respiratory Use in a well-ventilated areaWork should be conducted in a certified chemical fume hood.

Step-by-Step Handling Procedure

Preparation and Pre-Handling:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Ensure Proper Ventilation: Always handle this compound inside a certified chemical fume hood.

  • Verify Safety Equipment: Confirm that a safety shower and an emergency eyewash station are easily accessible and have been recently tested.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the fume hood is clear of unnecessary items and all necessary equipment is within reach to avoid over-reaching.

Handling the Chemical:

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, as the PFP ester is moisture-sensitive.

  • Use Anhydrous Solvents: Dissolve the required amount of this compound in a dry (anhydrous) organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as PFP esters are susceptible to hydrolysis.

  • Avoid Incompatible Buffers: Do not use buffers containing primary amines (e.g., Tris or glycine) as they will compete with the desired reaction. Phosphate-buffered saline (PBS) is a suitable alternative.

Post-Handling and Cleanup:

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Seal Container: Tightly seal the this compound container, backfilling with an inert gas like argon or nitrogen if possible, and store at -20°C.

  • Dispose of Waste: All contaminated materials, including gloves, pipette tips, and unused reagent, must be disposed of as hazardous chemical waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the established emergency protocol. The workflow below outlines the immediate steps to be taken.

Workflow for Chemical Spill Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill (use absorbent pads) ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up Spill Debris neutralize->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-PEG7-PFP ester
Reactant of Route 2
Reactant of Route 2
Bis-PEG7-PFP ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.